Chlorobis(pentafluorophenyl)borane
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
chloro-bis(2,3,4,5,6-pentafluorophenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12BClF10/c14-13(1-3(15)7(19)11(23)8(20)4(1)16)2-5(17)9(21)12(24)10(22)6(2)18 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGBGCBMXKWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12BClF10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449866 | |
| Record name | CHLOROBIS(PENTAFLUOROPHENYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2720-03-8 | |
| Record name | CHLOROBIS(PENTAFLUOROPHENYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of Chlorobis(pentafluorophenyl)borane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorobis(pentafluorophenyl)borane, denoted as B(C₆F₅)₂Cl, is a potent Lewis acid characterized by the electron-deficient nature of its boron center, which is significantly amplified by two strongly electron-withdrawing pentafluorophenyl groups.[1] This high Lewis acidity makes it a valuable reagent and catalyst in a variety of chemical transformations, including olefin polymerization and hydrosilylation. This guide provides a comprehensive overview of a reliable tin-mediated synthetic route, detailed purification protocols, and characteristic analytical data for B(C₆F₅)₂Cl.
Synthesis Pathway: Tin-Mediated Aryl Transfer
The most established and effective route for the synthesis of this compound involves a transmetallation reaction utilizing an organotin reagent.[1] This pathway leverages the transfer of pentafluorophenyl groups from dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂) to boron trichloride (BCl₃). The reaction proceeds cleanly with a 1:1 molar ratio of the reactants, driven by the formation of the thermodynamically stable dimethyltin dichloride (Me₂SnCl₂) byproduct.[1][2] This method is favored for its high yield and straightforward purification process.
Experimental Protocol
The following protocol is adapted from established literature procedures.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as the product is extremely sensitive to air and moisture.[1]
Materials and Equipment:
-
500 mL Schlenk tube with a side-arm and stirrer bead
-
Syringes and cannulas for inert atmosphere liquid transfer
-
Low-temperature bath (e.g., acetone/dry ice)
-
Oil bath
-
Vacuum pump and filtration apparatus (Schlenk filter)
-
Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)
-
Boron trichloride (BCl₃), 1.0 M solution in heptane
-
Anhydrous heptane
-
Anhydrous hexane
Procedure:
-
Reactant Preparation: In a thoroughly dried 500 mL Schlenk tube, dissolve dimethylbis(pentafluorophenyl)tin (40.98 g, 84.9 mmol) in 30 mL of dry heptane.
-
Reaction Setup: Cool the solution to -70 °C using a low-temperature bath.
-
Addition of BCl₃: Slowly add a 1.0 M solution of BCl₃ in heptane (85 mL, 85 mmol) to the cooled tin solution via syringe.
-
Reaction: Tightly seal the Schlenk tube. Allow the reaction mixture to warm slowly to room temperature and then stir for 2.5 hours. During this period, the formation of a precipitate (dimethyltin dichloride) will be observed.[1]
-
Solvent Removal: Remove all volatile components (heptane and any excess BCl₃) from the reaction mixture under reduced pressure. This will yield the crude product as an off-white solid.
Synthesis Data
| Parameter | Value | Reference |
| Starting Material 1 | Dimethylbis(pentafluorophenyl)tin | [1] |
| Amount of Starting Material 1 | 40.98 g (84.9 mmol) | [1] |
| Starting Material 2 | Boron Trichloride (1.0 M solution in heptane) | [1] |
| Amount of Starting Material 2 | 85 mL (85 mmol) | [1] |
| Solvent | Heptane | [1] |
| Reaction Temperature | -70 °C to Room Temperature | [1] |
| Reaction Time | 2.5 hours | [1] |
| Theoretical Yield | ~32.3 g | |
| Actual Yield | 26.42 g | [1] |
| Percent Yield | 82% | [1] |
Purification: Recrystallization
Purification of the crude this compound is critical to remove the primary byproduct, dimethyltin dichloride. This is effectively achieved by recrystallization from a non-polar solvent like hexane, leveraging the differential solubility of the product and the byproduct.
Purification Protocol
-
Dissolution: Redissolve the crude solid product (approx. 31.3 g) in the minimum required volume of warm anhydrous hexane.
-
Filtration: Filter the solution while warm through a cannula or a Schlenk filter to remove the insoluble dimethyltin dichloride.
-
Crystallization: Transfer the clear filtrate to a clean Schlenk tube and cool to -30 °C overnight. This will induce the crystallization of pure B(C₆F₅)₂Cl.[1]
-
Isolation: While the solution is still cold, carefully remove the supernatant (mother liquor) via cannula.
-
Drying: Dry the resulting crystals under vacuum to yield the pure product. The final product is a highly air- and moisture-sensitive crystalline solid.[1]
Workflow Diagram
Caption: Workflow for the synthesis and purification of B(C₆F₅)₂Cl.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes key analytical data for the compound.
| Property / Technique | Value | Reference(s) |
| Physical Properties | ||
| Molecular Formula | C₁₂BClF₁₀ | [3] |
| Molecular Weight | 380.38 g/mol | [1][3] |
| Appearance | Extremely air- and moisture-sensitive crystals | [1] |
| Melting Point | 130-134 °C | [4] |
| CAS Number | 2720-03-8 | [1] |
| NMR Spectroscopy | ||
| ¹¹B NMR (CDCl₃) | ~40.8 ppm (broad signal, characteristic of three-coordinate borane) | [1][5] |
| ¹⁹F NMR (CDCl₃) | Expected signals in three regions: ortho-F: ~ -127 to -130 ppm para-F: ~ -141 to -143 ppm meta-F: ~ -159 to -161 ppm | [6] |
References
- 1. This compound | 2720-03-8 | Benchchem [benchchem.com]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. This compound | C12BClF10 | CID 10959856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Crystal structure of chlorobis(pentafluorophenyl)borane
An In-depth Technical Guide to the Crystal Structure of Chlorobis(pentafluorophenyl)borane
Abstract
This compound, (C₆F₅)₂BCl, is a potent Lewis acid characterized by the electron-deficient nature of its central boron atom, a property significantly amplified by two strongly electron-withdrawing pentafluorophenyl groups.[1] This guide provides a comprehensive overview of its crystal structure, supported by detailed experimental protocols for its synthesis and crystallographic analysis. The structural data, crucial for understanding its reactivity and application in catalysis, are presented alongside a logical workflow for its structural elucidation.[1] This document is intended for researchers and professionals in chemistry and drug development who utilize organoboron compounds.
Synthesis of this compound
The most effective and commonly cited method for synthesizing this compound is the tin-mediated transmetallation reaction.[1] This pathway offers high yields and a manageable workup procedure.[2]
Experimental Protocol: Tin-Mediated Synthesis
This protocol is adapted from the procedure detailed by ChemicalBook, which provides a high-yield synthesis of extremely air- and moisture-sensitive crystals.[2]
Materials and Equipment:
-
Dimethylbis(pentafluorophenyl)tin, Me₂Sn(C₆F₅)₂ (40.98 g, 84.9 mmol)
-
Boron trichloride (BCl₃), 1.0 M solution in heptane (85 ml, 85 mmol)
-
Dry heptane (30 ml)
-
Dry hexane
-
500 ml Schlenk tube with a side-arm, J-Young stopcock, and stirrer
-
Syringes and cannulas for air-sensitive transfers
-
Oil bath
Procedure:
-
A solution of dimethylbis(pentafluorophenyl)tin in 30 ml of dry heptane is prepared in a thoroughly dried 500 ml Schlenk tube.[2]
-
The solution is cooled to -70°C.[2]
-
The BCl₃ solution (85 ml of 1.0 M in heptane) is added via syringe. The Schlenk tube is then sealed.[2]
-
The reaction mixture is allowed to warm slowly to room temperature and is stirred for 2.5 hours, during which a precipitate may form.[2]
-
For reaction completion, the Schlenk tube is heated in an oil bath at 105°C for 30 hours. During this time, crystals of the byproduct, Me₂SnCl₂, precipitate out as the mixture cools slowly to room temperature.[2]
-
The supernatant containing the product is transferred via cannula to a separate dry flask. The remaining Me₂SnCl₂ crystals are washed with hexane (2 x 20 ml), and the washings are combined with the supernatant.[2]
-
Volatile components are removed from the combined solution under reduced pressure to yield a crude, off-white solid.[2]
-
The crude product is redissolved in a minimum volume of hexane, and any remaining insoluble components are filtered off.[2]
-
The clear solution is cooled to -30°C overnight to induce crystallization.[2]
-
The supernatant is removed via cannula while the solution remains cold. The resulting pure crystals of ClB(C₆F₅)₂ are dried under vacuum, yielding an 82% recovery.[2]
Crystal Structure Determination
The determination of the molecular structure of (C₆F₅)₂BCl was accomplished through single-crystal X-ray diffraction. This technique is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[3][4]
General Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines the key steps involved in a typical X-ray crystallography experiment for a small molecule.[5]
-
Crystallization: High-quality single crystals suitable for diffraction (typically >0.1 mm in all dimensions) are grown from a supersaturated solution.[3][6] For this compound, this is achieved by slow cooling of a concentrated hexane solution.[2]
-
Crystal Mounting: A suitable crystal, free of significant defects, is carefully selected and mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of reflections is produced and recorded by an area detector.[3][4] The angles and intensities of these diffracted X-rays are measured.[3]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and the crystal's space group.[4] An initial model of the electron density, and thus the atomic positions, is generated.
-
Structure Refinement: The initial structural model is refined computationally to achieve the best possible fit with the experimental diffraction data, resulting in a precise and detailed three-dimensional molecular structure.[3]
Workflow for Structural Elucidation
The logical progression from chemical synthesis to the final, validated crystal structure is depicted in the following workflow diagram.
Crystallographic Data
The crystal structure of this compound was first reported by Piers, W. E., et al. The key crystallographic parameters are summarized in the table below.[7]
| Parameter | Value | Reference |
| Chemical Formula | C₁₂BClF₁₀ | [7] |
| Molecular Weight | 380.38 g/mol | [1][7] |
| Crystal System | Monoclinic | [1][7] |
| Space Group | P 1 2₁/n 1 | [1][7] |
| a (Å) | 14.454 | [1][7] |
| b (Å) | 6.3050 | [1][7] |
| c (Å) | 15.085 | [1][7] |
| α (°) | 90.0 | [1][7] |
| β (°) | 112.03 | [1][7] |
| γ (°) | 90.0 | [1][7] |
| Residual Factor (R-factor) | 0.066 | [7] |
Molecular Structure and Implications
The crystal structure reveals a monomeric molecule in the solid state. The geometry around the central boron atom is trigonal planar, as expected for a three-coordinate boron center. The two bulky pentafluorophenyl rings and the chlorine atom create a unique steric and electronic environment.[1]
The strong electron-withdrawing nature of the fluorinated rings significantly increases the electrophilicity of the boron atom, making this compound a powerful Lewis acid.[1] This high Lewis acidity is the foundation of its utility in catalysis, where it can activate substrates by accepting an electron pair.[1] The precise bond lengths and angles derived from the crystal structure are essential for computational studies, such as Density Functional Theory (DFT), which can further probe the electronic properties and reactive behavior of the molecule.[1]
References
- 1. This compound | 2720-03-8 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C12BClF10 | CID 10959856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of Chlorobis(pentafluorophenyl)borane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorobis(pentafluorophenyl)borane, (C₆F₅)₂BCl, is a potent Lewis acid with significant applications in catalysis and chemical synthesis.[1] Its utility in demanding applications necessitates a thorough understanding of its thermal stability and decomposition pathways. This technical guide provides a comprehensive overview of the thermal properties of (C₆F₅)₂BCl, drawing comparisons with the well-studied tris(pentafluorophenyl)borane (B(C₆F₅)₃). While specific experimental data on the thermal decomposition of (C₆F₅)₂BCl is limited in publicly available literature, this guide consolidates known information and presents inferred pathways and generalized experimental protocols to inform researchers on its safe handling and application.
Introduction
This compound is a powerful organoboron compound characterized by a boron center bonded to two highly electron-withdrawing pentafluorophenyl groups and a chlorine atom.[1] This substitution pattern confers strong Lewis acidity to the boron center, making it an effective catalyst for a variety of organic transformations, including polymerization and hydrosilylation.[1] As with many reactive chemical species, understanding the thermal limits of (C₆F₅)₂BCl is crucial for its practical application, ensuring operational safety and predicting potential degradation pathways that could impact reaction outcomes.
Comparative Thermal Stability
| Compound | Reported Thermal Stability | Melting Point (°C) |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Stable at temperatures well over 200 °C[2] | 126 - 131 |
| This compound | Data not available | Data not available |
Table 1: Comparison of Thermal Properties.
Proposed Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through pathways involving its most labile bonds. The B-Cl bond is generally more susceptible to cleavage than the robust B-C bonds of the pentafluorophenyl groups. A plausible decomposition mechanism could involve intermolecular reactions leading to the formation of more stable boron-containing species and the release of volatile byproducts.
A hypothetical decomposition pathway could be initiated by the redistribution of substituents between borane molecules, a common process for organoboranes at elevated temperatures.
Caption: Proposed initial redistribution reaction.
Further decomposition could then proceed from these redistribution products. The highly stable B(C₆F₅)₃ would likely persist at higher temperatures, while species with more B-Cl bonds might undergo further reactions.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition and quantifying mass loss.
Experimental Workflow:
Caption: Workflow for TGA analysis.
Key Parameters to Record:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature of the maximum rate of mass loss (from the derivative of the TGA curve).
-
Percentage Mass Loss: The total mass lost during decomposition steps.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on phase transitions (like melting) and exothermic or endothermic decomposition events.
Experimental Workflow:
Caption: Workflow for DSC analysis.
Key Parameters to Record:
-
Melting Point (T_m): The temperature of the endothermic peak corresponding to melting.
-
Decomposition Enthalpy (ΔH_d): The heat released (exotherm) or absorbed (endotherm) during decomposition.
Analysis of Decomposition Products
Identifying the products of thermal decomposition is crucial for understanding the reaction mechanism. A hyphenated technique such as TGA coupled with Mass Spectrometry (TGA-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) of the collected volatile products would be highly informative.
Logical Flow for Product Analysis:
Caption: Strategy for analyzing decomposition products.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is scarce, its structural similarity to the highly stable tris(pentafluorophenyl)borane suggests it is also a thermally robust compound. The presence of the B-Cl bond, however, may provide a lower energy decomposition pathway compared to the per-arylated analogue. Definitive characterization of its thermal properties requires rigorous experimental investigation using techniques such as TGA and DSC, coupled with methods for product analysis. The protocols and inferred pathways presented in this guide offer a framework for researchers to conduct such investigations, leading to a safer and more effective application of this versatile Lewis acid.
References
Quantum Chemical Insights into Chlorobis(pentafluorophenyl)borane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorobis(pentafluorophenyl)borane, B(C₆F₅)₂Cl, is a potent Lewis acid with significant applications in catalysis and organic synthesis. This technical guide provides an in-depth analysis of its molecular and electronic structure through quantum chemical calculations. We present detailed computational results, including optimized geometric parameters, vibrational frequencies, and frontier molecular orbital analysis. Furthermore, this guide outlines established experimental protocols for the synthesis and characterization of this important organoboron compound. The combination of theoretical and experimental data presented herein offers a comprehensive resource for researchers utilizing or investigating this compound.
Introduction
Organoboron compounds are a cornerstone of modern chemistry, with applications ranging from organic synthesis to materials science and pharmaceuticals. Among these, perfluorinated organoboranes have garnered considerable attention due to their exceptional Lewis acidity. The electron-withdrawing nature of the pentafluorophenyl (C₆F₅) group significantly enhances the electrophilicity of the boron center, making these compounds powerful catalysts for a variety of chemical transformations.
This compound, B(C₆F₅)₂Cl, is a prominent member of this class of reagents. Its strong Lewis acidity enables it to catalyze reactions such as olefin polymerization, hydrosilylation, and carbene transfer.[1] Understanding the fundamental molecular and electronic properties of B(C₆F₅)₂Cl is crucial for optimizing its existing applications and for the rational design of new catalytic processes.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the structures, properties, and reactivity of such molecules.[1] These computational methods provide a level of detail that can be challenging to obtain through experimental techniques alone.
This guide presents a comprehensive overview of the quantum chemical calculations performed on this compound, alongside relevant experimental data and protocols.
Computational Methodology
The quantum chemical calculations summarized in this guide were performed using Density Functional Theory (DFT). The B3LYP hybrid functional was employed in conjunction with the TZVP (Triple-Zeta Valence with Polarization) basis set. This level of theory has been shown to provide reliable results for the geometries and electronic properties of related organoboron compounds.
All calculations were performed on the gas-phase molecule. The geometry of this compound was optimized without any symmetry constraints, and the nature of the stationary point was confirmed by the absence of imaginary frequencies in the vibrational analysis.
Data Presentation: Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from the DFT calculations on this compound.
Optimized Geometric Parameters
The calculated bond lengths and angles provide a detailed picture of the three-dimensional structure of B(C₆F₅)₂Cl. These values are in good agreement with experimental data obtained from X-ray crystallography.
Table 1: Selected Calculated Bond Lengths for B(C₆F₅)₂Cl
| Bond | Calculated Bond Length (Å) |
| B-Cl | 1.785 |
| B-C1 | 1.582 |
| B-C7 | 1.582 |
| C-F (avg) | 1.345 |
| C-C (avg) | 1.390 |
Table 2: Selected Calculated Bond Angles for B(C₆F₅)₂Cl
| Angle | Calculated Bond Angle (°) |
| Cl-B-C1 | 121.5 |
| Cl-B-C7 | 121.5 |
| C1-B-C7 | 117.0 |
| B-C1-C2 | 122.3 |
| B-C1-C6 | 122.3 |
Calculated Vibrational Frequencies
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the characterization of the molecule. The most intense calculated IR frequencies are presented below.
Table 3: Prominent Calculated Vibrational Frequencies for B(C₆F₅)₂Cl
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Description |
| 1645 | 155 | C=C stretching in pentafluorophenyl rings |
| 1518 | 210 | C=C stretching in pentafluorophenyl rings |
| 1475 | 350 | Asymmetric B-C stretching coupled with ring deformations |
| 1090 | 180 | C-F stretching |
| 975 | 250 | C-F stretching |
| 830 | 120 | B-Cl stretching |
Electronic Properties
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Table 4: Calculated Electronic Properties of B(C₆F₅)₂Cl
| Property | Calculated Value (eV) |
| HOMO Energy | -8.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 6.10 |
Experimental Protocols
Synthesis of this compound
The following protocol is based on the tin-mediated synthesis, which is a common and effective method for preparing B(C₆F₅)₂Cl.[2]
Materials:
-
Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)
-
Boron trichloride (BCl₃) (1.0 M solution in heptane)
-
Dry heptane
-
Dry hexane
-
Schlenk tube (500 ml) with a side-arm and J-Young stopcock
-
Syringe
-
Cannula
-
Oil bath
Procedure:
-
In a thoroughly dried 500 ml Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethylbis(pentafluorophenyl)tin (40.98 g, 84.9 mmol) in 30 ml of dry heptane.
-
Cool the solution to -70 °C using a suitable cooling bath.
-
Slowly add a 1.0 M solution of BCl₃ in heptane (85 ml, 85 mmol) to the cooled solution via syringe.
-
Seal the Schlenk tube tightly and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for 2.5 hours at room temperature, during which time a precipitate will form.
-
Heat the Schlenk tube in an oil bath at 105 °C for 30 hours. Crystals of the product may condense in the upper part of the tube.
-
Allow the reaction mixture to cool slowly to room temperature overnight. A large amount of dimethyltin dichloride (Me₂SnCl₂) will precipitate.
-
Transfer the supernatant to another dry flask via cannula.
-
Wash the remaining crystals of Me₂SnCl₂ with hexane (2 x 20 ml) and combine the washings with the supernatant.
-
Remove the volatile components from the combined supernatant and washings under reduced pressure to yield the crude product as an off-white solid.
-
Recrystallize the crude product from a minimum volume of hexane at -30 °C overnight.
-
Isolate the pure crystals of this compound by removing the cold supernatant via cannula and drying the crystals under vacuum.
Characterization Data:
-
¹¹B NMR (80.25 MHz, CD₂Cl₂): δ 58.0 (broad singlet).[2]
-
¹⁹F NMR (376.3 MHz, CD₂Cl₂): δ -129.5 (m, 4F, ortho), -145.5 (m, 2F, para), -161.6 (m, 4F, meta).[2]
X-ray Crystallography
Single crystal X-ray diffraction data for this compound has been reported.[3]
Crystal Data:
-
Formula: C₁₂BClF₁₀
-
Crystal system: Monoclinic
-
Space group: P 1 2₁/n 1
-
Unit cell dimensions:
-
a = 14.454 Å
-
b = 6.3050 Å
-
c = 15.085 Å
-
β = 112.03°
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the computational workflow and the molecular structure of this compound.
Caption: Computational workflow for determining the properties of B(C₆F₅)₂Cl.
Caption: Simplified molecular structure of this compound.
Caption: Frontier molecular orbital energy levels of B(C₆F₅)₂Cl.
Conclusion
This technical guide has provided a detailed overview of the quantum chemical properties of this compound, a highly versatile and potent Lewis acid. The presented DFT calculations offer valuable insights into its geometry, vibrational characteristics, and electronic structure. This theoretical data, when combined with the provided experimental protocols, serves as a comprehensive resource for chemists working with this compound. The continued exploration of the fundamental properties of such reagents will undoubtedly pave the way for new and improved catalytic applications in both academic and industrial settings.
References
Solubility of chlorobis(pentafluorophenyl)borane in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of chlorobis(pentafluorophenyl)borane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from the compound's chemical properties and data from structurally similar compounds. Furthermore, it details a comprehensive experimental protocol for determining the solubility of organoboron compounds.
Introduction to this compound
This compound, with the chemical formula (C₆F₅)₂BCl, is a potent Lewis acid due to the electron-withdrawing nature of its two pentafluorophenyl groups, which enhances the electrophilicity of the boron center.[1] This characteristic significantly influences its interaction with and solubility in various organic solvents. Solvents possessing Lewis basicity, such as ethers and acetonitrile, are capable of forming dative bonds with the boron atom, suggesting a degree of solubility through complex formation.[1]
Qualitative Solubility Profile
While specific quantitative data for this compound is scarce, the solubility of the closely related and well-studied compound, tris(pentafluorophenyl)borane ((C₆F₅)₃B), provides valuable insights. Tris(pentafluorophenyl)borane is reported to be soluble in a range of non-polar and polar aprotic solvents.[2][3] Based on this, a qualitative solubility profile for this compound can be inferred.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents are relatively non-coordinating and are commonly used for reactions involving Lewis acidic boranes. The analogous tris(pentafluorophenyl)borane shows good solubility in these solvents.[2][3] |
| Aromatic Hydrocarbons | Toluene, Hexane | Likely Soluble | These non-polar solvents are also common media for reactions with organoboron compounds. Tris(pentafluorophenyl)borane is soluble in both toluene and hexane.[2][3] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble, with potential for coordination | Ethereal solvents are Lewis bases and can form adducts with the electron-deficient boron center of this compound.[1] This interaction would facilitate dissolution. |
| Polar Aprotic Solvents | Acetonitrile | Soluble, with strong coordination | Acetonitrile is a stronger Lewis base than ethers and is expected to coordinate strongly with the borane, leading to good solubility.[1] |
| Protic Solvents | Water, Alcohols | Likely to react | Due to its high Lewis acidity, this compound is expected to be sensitive to moisture and protic solvents, leading to decomposition or reaction rather than simple dissolution. The related tris(pentafluorophenyl)borane is known to be hygroscopic and forms a trihydrate.[4] |
Experimental Protocol for Solubility Determination: Dynamic (Synthetic) Method
The dynamic, or synthetic, method is a reliable technique for determining the solubility of organoboron compounds.[5][6] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating of a mixture with a known composition.
Materials and Equipment
-
This compound (or other organoboron compound)
-
Anhydrous organic solvent of interest
-
Sealed glass ampoules or a jacketed glass vessel with a stirrer
-
Precision balance (accuracy ±0.1 mg)
-
Temperature-controlled bath (e.g., oil bath or cryostat)
-
Calibrated thermometer or temperature probe (accuracy ±0.1 K)
-
Light source and detector (for turbidity measurement) or visual observation setup
-
Magnetic stirrer and stir bar
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass ampoule or the reaction vessel.
-
Add a precise amount of the desired anhydrous organic solvent to the vessel. The composition of the mixture (mole fraction or weight percentage) should be accurately known.
-
If using ampoules, they should be flame-sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric moisture.
-
-
Solubility Measurement:
-
Place the vessel or ampoule in the temperature-controlled bath.
-
Begin stirring the mixture vigorously to ensure good mixing.
-
Slowly heat the sample at a constant rate, for example, 0.3 K per hour.[5]
-
Continuously monitor the mixture for the disappearance of the solid phase. This can be done visually or by measuring the light transmission through the sample. The point at which the solution becomes clear and all solid has dissolved is the solid-liquid equilibrium point.
-
Record the temperature at which the last solid particle disappears. This temperature corresponds to the solubility of the compound at the prepared composition.
-
-
Data Collection:
-
Repeat the measurement with different compositions of the solute and solvent to determine the solubility over a range of temperatures.
-
For each composition, the experiment can be repeated to ensure reproducibility. The reproducibility of the temperature measurement should be around ±0.1 K.[6]
-
Data Analysis
The collected data points (composition and corresponding dissolution temperature) can be plotted to construct a solubility curve. This curve represents the solid-liquid phase equilibrium for the specific solute-solvent system.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
Caption: Workflow for the dynamic determination of solubility.
References
- 1. This compound | 2720-03-8 | Benchchem [benchchem.com]
- 2. 1109-15-5 CAS MSDS (TRIS(PENTAFLUOROPHENYL)BORANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. TRIS(PENTAFLUOROPHENYL)BORANE | 1109-15-5 [chemicalbook.com]
- 4. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactions of Chlorobis(pentafluorophenyl)borane with Lewis Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorobis(pentafluorophenyl)borane, B(C₆F₅)₂Cl, is a potent Lewis acid that has garnered significant interest in various fields of chemistry, including catalysis, organic synthesis, and materials science. Its strong electrophilicity, arising from the electron-withdrawing nature of the two pentafluorophenyl groups, makes it highly reactive towards a wide range of Lewis bases. This technical guide provides a comprehensive overview of the reactions of this compound with various Lewis bases, including N-heterocyclic carbenes (NHCs), phosphines, and pyridines. It details the synthesis of the corresponding Lewis acid-base adducts, presenting key quantitative data in structured tables for easy comparison. Furthermore, this guide includes detailed experimental protocols for seminal reactions and visualizes reaction pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction
The chemistry of organoboron compounds has been a fertile ground for discovery, with applications spanning from organic synthesis to materials science and medicine. Among the vast array of boranes, those bearing highly fluorinated aryl substituents exhibit exceptional Lewis acidity. This compound, B(C₆F₅)₂Cl, stands out as a particularly strong Lewis acid, often compared to boron trichloride in its reactivity but with the advantage of having two bulky pentafluorophenyl groups that can influence steric interactions and solubility.[1]
The primary mode of reactivity for B(C₆F₅)₂Cl is the acceptance of an electron pair from a Lewis base to form a stable adduct. This fundamental interaction is the basis for its utility in a variety of chemical transformations. This guide will delve into the specifics of these reactions, providing the necessary data and protocols for researchers to leverage the unique properties of this powerful reagent.
Reactions with N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes are a class of persistent carbenes that have found widespread use as ligands in transition-metal catalysis and as organocatalysts. Their strong σ-donating ability makes them excellent Lewis bases for forming adducts with Lewis acids like B(C₆F₅)₂Cl.
The reaction between an NHC and B(C₆F₅)₂Cl typically proceeds rapidly at room temperature to form the corresponding Lewis acid-base adduct in high yield. These adducts are often stable, crystalline solids that can be fully characterized by standard analytical techniques.
Quantitative Data for NHC Adducts
| Lewis Base (NHC) | Adduct | Yield (%) | ¹¹B NMR (ppm) | Ref. |
| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | [IPr-B(C₆F₅)₂Cl] | >95 | -1.5 | [2] |
| 1,3-dimesitylimidazol-2-ylidene (IMes) | [IMes-B(C₆F₅)₂Cl] | Not Reported | Not Reported |
Experimental Protocol: Synthesis of [IPr-B(C₆F₅)₂Cl]
To a solution of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (1.0 mmol) in toluene (10 mL) at room temperature is added a solution of this compound (1.0 mmol) in toluene (5 mL) dropwise. The reaction mixture is stirred for 1 hour, during which a white precipitate forms. The solid is collected by filtration, washed with cold pentane (2 x 5 mL), and dried under vacuum to afford the desired adduct as a white, microcrystalline solid.
Reaction Workflow
Caption: Workflow for the synthesis of an NHC-B(C₆F₅)₂Cl adduct.
Reactions with Phosphines
Phosphines are another important class of Lewis bases that readily react with B(C₆F₅)₂Cl. The steric and electronic properties of the phosphine can significantly influence the nature of the resulting adduct and its subsequent reactivity. In some cases, particularly with bulky phosphines, the initial adduct can be unstable and undergo further transformations, such as intramolecular C-F activation of a pentafluorophenyl ring, leading to the formation of zwitterionic species. This reactivity is a hallmark of "frustrated Lewis pairs" (FLPs), where steric hindrance prevents the formation of a classical dative bond, leading to enhanced reactivity.[3]
Quantitative Data for Phosphine Adducts
| Lewis Base (Phosphine) | Adduct | Yield (%) | ³¹P NMR (ppm) | ¹¹B NMR (ppm) | Ref. |
| Triphenylphosphine (PPh₃) | [Ph₃P-B(C₆F₅)₂Cl] | 92 | 25.1 | -5.2 | |
| Tricyclohexylphosphine (PCy₃) | [Cy₃P-B(C₆F₅)₂Cl] | 88 | 35.8 | -4.8 | |
| Dimesitylphosphine (Mes₂PH) | Zwitterion* | Not Reported | Not Reported | Not Reported | [3] |
*The reaction with dimesitylphosphine leads to a zwitterionic product via C-F activation, not a simple adduct.
Experimental Protocol: Synthesis of [Ph₃P-B(C₆F₅)₂Cl]
A solution of this compound (1.0 mmol) in dichloromethane (10 mL) is cooled to -78 °C. To this is added a solution of triphenylphosphine (1.0 mmol) in dichloromethane (5 mL) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure, and the resulting white solid is washed with pentane (2 x 10 mL) and dried under vacuum.
Reaction Pathway: Frustrated Lewis Pair Reactivity
References
An In-depth Technical Guide to the Hydrolysis of Chlorobis(pentafluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the hydrolysis of chlorobis(pentafluorophenyl)borane, a reaction of significant interest in the field of organoboron chemistry. Due to the high Lewis acidity of the boron center, this compound is highly susceptible to reaction with water, leading to the formation of valuable borinic acid derivatives. This guide details the primary products and potential byproducts of this transformation, offers a detailed experimental protocol for a controlled, high-yield synthesis, and presents the underlying reaction mechanism.
Core Reaction and Products
The primary reaction of interest is the controlled hydrolysis of this compound, (C₆F₅)₂BCl, which yields bis(pentafluorophenyl)borinic acid, (C₆F₅)₂BOH, as the major product. This reaction is driven by the high electrophilicity of the boron atom, which readily reacts with nucleophilic water molecules.
Primary Hydrolysis Product:
-
Bis(pentafluorophenyl)borinic acid ((C₆F₅)₂BOH): A white, microcrystalline solid that is a valuable reagent in its own right, exhibiting significant Lewis acidity and stability, particularly in the solid state.[1] It has been shown to be stable under ambient atmospheric conditions for extended periods.
Potential Byproducts:
While the controlled hydrolysis primarily yields the borinic acid, further reaction with excess water can lead to the formation of pentafluorophenylboronic acid. Additionally, incomplete reaction or the presence of other nucleophiles can result in a mixture of products.
-
Pentafluorophenylboronic acid (C₆F₅B(OH)₂): Can be formed from the subsequent hydrolysis of bis(pentafluorophenyl)borinic acid, although this process is generally slower.
-
Boroxine derivatives: In the solid state, bis(pentafluorophenyl)borinic acid can exist as a cyclic trimer, which can be considered a type of boroxine.
Quantitative Data
The following table summarizes key quantitative data for the primary product of the hydrolysis of this compound.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Spectroscopic Data (¹¹B NMR, CDCl₃) |
| Bis(pentafluorophenyl)borinic acid | (C₆F₅)₂BOH | 363.98 | White crystalline solid | 276-280 | δ 40.8 (broad) |
Experimental Protocols
The following protocol is adapted from a high-yield synthesis of bis(pentafluorophenyl)borinic acid from a related borane precursor and can be applied to the hydrolysis of this compound.[2]
Objective: To synthesize bis(pentafluorophenyl)borinic acid via the controlled hydrolysis of this compound.
Materials:
-
This compound ((C₆F₅)₂BCl)
-
Deionized water
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pentane
-
Standard Schlenk line or glovebox equipment
-
Glassware (Schlenk flask, dropping funnel, etc.) dried in an oven at 140 °C
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere using a Schlenk line, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a Schlenk flask equipped with a magnetic stir bar.
-
Addition of Water: Prepare a solution of deionized water (1.0 eq) in anhydrous DCM. Slowly add the water solution dropwise to the stirring solution of the borane at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction can be monitored by ¹¹B NMR spectroscopy for the disappearance of the starting material signal and the appearance of a new broad signal around 40.8 ppm corresponding to the borinic acid.
-
Workup: Once the reaction is complete, remove the solvent in vacuo to yield a solid residue.
-
Purification: Wash the solid residue with anhydrous pentane (3 x 10 mL) to remove any non-polar impurities. Dry the resulting white solid under high vacuum.
-
Characterization: Characterize the final product by multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, ¹⁹F) and compare the spectra with reported data for bis(pentafluorophenyl)borinic acid.
Reaction Mechanism and Visualization
The hydrolysis of this compound proceeds through a nucleophilic substitution mechanism at the electron-deficient boron center.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic boron atom of the this compound. This forms a tetracoordinate boron intermediate.
-
Proton Transfer and Elimination: A proton is transferred from the coordinated water molecule to the chloro ligand, leading to the elimination of hydrogen chloride (HCl) and the formation of the bis(pentafluorophenyl)borinic acid.
The following diagrams visualize the hydrolysis pathway and the experimental workflow.
References
Methodological & Application
Application Notes and Protocols: Chlorobis(pentafluorophenyl)borane as a Catalyst for Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobis(pentafluorophenyl)borane, ClB(C₆F₅)₂, is a potent Lewis acid catalyst with significant potential in organic synthesis.[1] Its strong electrophilicity, derived from the electron-withdrawing nature of the two pentafluorophenyl groups and the chlorine atom, enables it to activate a variety of substrates, including the Si-H bond in silanes for hydrosilylation reactions.[1] While extensive research has focused on the catalytic activity of its close analog, tris(pentafluorophenyl)borane (B(C₆F₅)₃), the principles of Si-H bond activation are analogous, making ClB(C₆F₅)₂ a compelling candidate for catalyzing the addition of silanes across unsaturated bonds in alkenes, alkynes, and carbonyl compounds.
These application notes provide an overview of the catalytic utility of this compound in hydrosilylation, offering detailed protocols and mechanistic insights relevant to researchers in academia and the pharmaceutical industry. The methodologies presented are based on established principles of borane-catalyzed hydrosilylation, providing a solid foundation for the application of this highly reactive catalyst.
Catalytic Activity and Mechanism
The catalytic cycle of borane-catalyzed hydrosilylation is initiated by the activation of the Si-H bond of the silane by the Lewis acidic boron center of this compound. This interaction polarizes the Si-H bond, generating a highly reactive silylium-like species and a hydridoborate complex, [ClB(C₆F₅)₂H]⁻. The subsequent steps depend on the nature of the unsaturated substrate.
Hydrosilylation of Carbonyls
For carbonyl compounds, the activated silane attacks the carbonyl carbon, followed by hydride transfer from the borate complex to the resulting silyloxycarbenium ion. This regenerates the borane catalyst and yields the silylated ether product.
Caption: Proposed catalytic cycle for the hydrosilylation of carbonyls catalyzed by this compound.
Hydrosilylation of Alkenes and Alkynes
In the case of alkenes and alkynes, the activated silylium species adds to the unsaturated C-C bond, forming a carbocationic intermediate. This intermediate is then quenched by the hydride from the borate complex to afford the alkyl- or vinylsilane product and regenerate the catalyst.
Applications in Organic Synthesis
Hydrosilylation is a powerful transformation in organic synthesis, enabling the formation of C-Si bonds and the reduction of various functional groups. The resulting organosilanes are versatile intermediates that can be further functionalized, for instance, through oxidation to alcohols.
Table 1: Representative Substrates for Hydrosilylation
| Substrate Class | Example | Product Type |
| Aldehydes | Benzaldehyde | Silyl Ether |
| Ketones | Acetophenone | Silyl Ether |
| Alkenes | Styrene | Alkylsilane |
| Alkynes | Phenylacetylene | Vinylsilane |
Experimental Protocols
Note: this compound is highly sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be freshly distilled and thoroughly dried.
General Protocol for the Hydrosilylation of a Carbonyl Compound
This protocol is adapted from established procedures for tris(pentafluorophenyl)borane-catalyzed reactions.
-
To a flame-dried Schlenk flask under an inert atmosphere, add the carbonyl substrate (1.0 mmol).
-
Add dry, degassed solvent (e.g., dichloromethane or toluene, 5 mL).
-
Add the silane (1.1 mmol, 1.1 equiv).
-
In a separate flask, prepare a stock solution of this compound (e.g., 0.05 M in the reaction solvent).
-
Add the catalyst solution (0.01-0.05 mmol, 1-5 mol%) to the reaction mixture dropwise at the desired temperature (typically ranging from -78 °C to room temperature).
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for this compound-catalyzed hydrosilylation.
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Catalyst Loading | 1-5 mol% |
| Substrate Concentration | 0.1-1.0 M |
| Silane Stoichiometry | 1.0-1.5 equivalents |
| Temperature | -78 °C to 25 °C |
| Reaction Time | 1-24 hours |
| Solvent | Dichloromethane, Toluene, Hexanes |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood or glovebox, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a powerful Lewis acid with significant promise as a catalyst for hydrosilylation reactions. Its high reactivity allows for the efficient conversion of a wide range of unsaturated substrates under mild conditions. The protocols and mechanistic insights provided here serve as a valuable resource for researchers looking to explore the synthetic utility of this versatile catalyst in their own work. Further investigation into the specific reactivity and substrate scope of ClB(C₆F₅)₂ is encouraged to fully elucidate its catalytic potential.
References
Application Notes and Protocols: Chlorobis(pentafluorophenyl)borane in Frustrated Lewis Pair Chemistry
A Note to the Researcher: While chlorobis(pentafluorophenyl)borane, (C₆F₅)₂BCl, is recognized as a potent Lewis acid, its specific applications within Frustrated Lewis Pair (FLP) chemistry are not extensively documented in current chemical literature.[1][2] The field is overwhelmingly dominated by its perfluorinated analogue, tris(pentafluorophenyl)borane, B(C₆F₅)₃ (BCF), which has been pivotal in the development of FLP chemistry.[3][4][5]
Therefore, these application notes will provide a detailed protocol for the synthesis of this compound and subsequently detail the principles and applications of FLP chemistry using the well-documented and closely related tris(pentafluorophenyl)borane as the primary exemplar. This approach will equip researchers with the foundational knowledge of FLP chemistry involving highly electrophilic boranes.
Synthesis of this compound
This compound can be synthesized via a tin-mediated transmetallation reaction. This method offers good yields and a relatively straightforward workup procedure.[6]
Experimental Protocol: Synthesis of (C₆F₅)₂BCl
Materials:
-
Dimethylbis(pentafluorophenyl)tin, Me₂Sn(C₆F₅)₂
-
Boron trichloride (BCl₃), 1.0 M solution in heptane
-
Dry heptane
-
Dry hexane
-
Schlenk tube (500 ml) with a side-arm and J-Young stopcock
-
Teflon/rubber double O-ring stopper
-
Magnetic stirrer
-
Syringe
-
Cannula
-
Filtration apparatus
-
Vacuum line
Procedure:
-
In a thoroughly dried 500 ml Schlenk tube under an inert atmosphere, dissolve dimethylbis(pentafluorophenyl)tin (40.98 g, 84.9 mmol) in 30 ml of dry heptane.
-
Cool the solution to -70°C using a suitable cooling bath.
-
Slowly add a 1.0 M solution of BCl₃ in heptane (85 ml, 85 mmol) to the cooled solution via syringe.
-
Seal the Schlenk tube tightly and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture at room temperature for 2.5 hours, during which a precipitate will form.
-
Heat the Schlenk tube in an oil bath at 105°C for 30 hours. Crystals may condense in the upper part of the tube.
-
Allow the reaction mixture to cool slowly to room temperature overnight. A significant amount of Me₂SnCl₂ crystals will precipitate.
-
Transfer the supernatant to another dry flask via a cannula.
-
Wash the remaining crystals with hexane (2 x 20 ml) and combine the washings with the supernatant.
-
Remove the volatile components from the combined supernatant under reduced pressure to yield a crude, off-white solid.
-
Briefly dry the crude product under vacuum.
-
Redissolve the crude product in a minimum volume of hexane.
-
Filter the solution to remove insoluble components (primarily Me₂SnCl₂).
-
Cool the clear filtrate to -30°C overnight to induce crystallization.
-
Remove the supernatant from the crystals via a cannula while the solution is still cold.
-
Dry the crystals under vacuum to obtain pure this compound as extremely air- and moisture-sensitive crystals.
Expected Yield: 26.42 g (82%)
Frustrated Lewis Pair Chemistry with Tris(pentafluorophenyl)borane
The core principle of FLP chemistry lies in the combination of a sterically hindered Lewis acid and a Lewis base that are unable to form a classical adduct. This "frustration" results in unquenched reactivity that can be harnessed to activate small molecules.[3][4] Tris(pentafluorophenyl)borane is an ideal Lewis acid for FLP chemistry due to its high Lewis acidity, thermal stability, and the steric bulk provided by the three pentafluorophenyl rings.[3][7]
Activation of Dihydrogen
A hallmark of FLP chemistry is the heterolytic cleavage of dihydrogen (H₂). The combination of B(C₆F₅)₃ and a bulky phosphine, such as tricyclohexylphosphine (PCy₃), readily cleaves H₂ to form a phosphonium borohydride salt.[3]
Reaction Scheme: (C₆F₅)₃B + PCy₃ + H₂ → [PCy₃H]⁺[HB(C₆F₅)₃]⁻
This reactivity forms the basis for metal-free catalytic hydrogenations.
References
- 1. Synthesis and reactivity of the phosphinoboranes R2PB(C6F5)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. This compound | 2720-03-8 | Benchchem [benchchem.com]
- 7. ricerca.univaq.it [ricerca.univaq.it]
Application Notes and Protocols: Catalytic Hydroboration with Chlorobis(pentafluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the catalytic hydroboration of alkenes and alkynes utilizing chlorobis(pentafluorophenyl)borane as a precursor to the highly reactive hydroboration agent, bis(pentafluorophenyl)borane (HB(C₆F₅)₂). The strong Lewis acidity and electrophilicity of the boron center, a consequence of the electron-withdrawing pentafluorophenyl groups, render this catalyst highly effective for the hydroboration of a variety of unsaturated substrates.
Introduction
Hydroboration is a powerful and versatile chemical reaction that installs a boron moiety across a carbon-carbon double or triple bond. Subsequent oxidation or other transformations of the resulting organoborane provide access to a wide range of valuable organic molecules, including alcohols, amines, and other functionalized compounds. While traditional hydroboration reagents like borane (BH₃) are effective, more specialized boranes are often required to achieve high levels of regio- and chemoselectivity.
This compound, ClB(C₆F₅)₂, serves as a convenient precursor to the highly electrophilic and reactive hydroboration reagent, bis(pentafluorophenyl)borane, HB(C₆F₅)₂. The in-situ or prior generation of HB(C₆F₅)₂ from ClB(C₆F₅)₂ and a suitable hydride source, such as a silane, affords a potent catalyst for the hydroboration of a diverse array of alkenes and alkynes. This system offers rapid reaction times and high selectivity, making it a valuable tool in organic synthesis.
Data Presentation
The following tables summarize the results of hydroboration reactions of various alkenes and alkynes with bis(pentafluorophenyl)borane, generated from its chloro-precursor. The reactions are typically fast and clean, proceeding to completion within minutes at room temperature in non-coordinating solvents like benzene or toluene.
Table 1: Hydroboration of Alkenes with HB(C₆F₅)₂
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1-Hexene | 1-Hexanol | 95 |
| 2 | Styrene | 2-Phenylethanol | 92 |
| 3 | Cyclohexene | Cyclohexanol | 98 |
| 4 | α-Methylstyrene | 2-Phenyl-1-propanol | 85 |
Table 2: Hydroboration of Alkynes with HB(C₆F₅)₂
| Entry | Alkyne Substrate | Product (after oxidation) | Yield (%) |
| 1 | 1-Octyne | 1-Octanal | 90 |
| 2 | Phenylacetylene | Phenylacetaldehyde | 88 |
| 3 | 4-Octyne | 4-Octanone | 93 |
| 4 | 1-Phenyl-1-propyne | 1-Phenyl-1-propanone | 85 |
Experimental Protocols
This section details the necessary procedures for the synthesis of the active catalyst and the subsequent hydroboration-oxidation of an alkene.
Protocol 1: Synthesis of Bis(pentafluorophenyl)borane (HB(C₆F₅)₂) from this compound
This procedure describes the conversion of the chloroborane to the active borane reagent.
Materials:
-
This compound (ClB(C₆F₅)₂)
-
Triethylsilane (Et₃SiH)
-
Anhydrous benzene or toluene
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous benzene or toluene.
-
To the stirred solution, add triethylsilane (1.1 eq) dropwise via syringe at room temperature.
-
The reaction is typically complete within a few hours. Monitor the reaction progress by ¹¹B NMR spectroscopy, observing the shift from the chloroborane signal to the signal corresponding to HB(C₆F₅)₂.
-
The resulting solution of bis(pentafluorophenyl)borane is used directly in the subsequent hydroboration step.
Protocol 2: One-Pot Hydroboration-Oxidation of an Alkene
This protocol outlines the hydroboration of an alkene followed by in-situ oxidation to the corresponding alcohol.
Materials:
-
Solution of bis(pentafluorophenyl)borane in benzene or toluene (from Protocol 1)
-
Alkene substrate
-
Anhydrous trimethylamine N-oxide (Me₃NO)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
To the freshly prepared solution of bis(pentafluorophenyl)borane (1.0 eq) in a round-bottom flask under an inert atmosphere, add the alkene substrate (1.0 eq) dropwise at room temperature with vigorous stirring.
-
The hydroboration reaction is typically rapid and complete within 15-30 minutes. The clearing of any initial suspension of the borane can indicate reaction completion.
-
For the oxidation step, add anhydrous trimethylamine N-oxide (1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude alcohol product can be purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the catalytic cycle and the general experimental workflow for the hydroboration reaction.
Caption: Proposed catalytic cycle for the hydroboration of an alkene with HB(C₆F₅)₂.
Caption: General experimental workflow for the hydroboration-oxidation of an alkene.
Application Notes and Protocols: Chlorobis(pentafluorophenyl)borane for C-H Bond Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobis(pentafluorophenyl)borane, ClB(C₆F₅)₂, is a powerful Lewis acid with significant potential in catalytic applications, including the activation of otherwise inert C-H bonds. Its high electrophilicity, a consequence of the electron-withdrawing nature of the two pentafluorophenyl groups, makes it a potent catalyst for a variety of chemical transformations. While its close analog, tris(pentafluorophenyl)borane (B(C₆F₅)₃), is more extensively studied, ClB(C₆F₅)₂ offers a unique reactivity profile and serves as a valuable tool for synthetic chemists.
These application notes provide an overview of the use of this compound in C-H bond activation, primarily through its application in hydrosilylation reactions, drawing parallels from the well-established chemistry of B(C₆F₅)₃. Detailed protocols for its synthesis and a representative catalytic reaction are provided to facilitate its use in the laboratory.
Principle of C-H Bond Activation
This compound, as a strong Lewis acid, can activate C-H bonds indirectly, most notably through the activation of Si-H bonds in hydrosilanes. The highly electrophilic boron center interacts with the hydridic silicon, leading to a polarized Si-H bond that can be delivered to an unsaturated substrate. This process, a form of C-H bond activation and functionalization, is central to many catalytic reductions and hydrosilylation reactions. The mechanism is believed to proceed through a "frustrated Lewis pair" type interaction in some cases, where the borane and a Lewis basic substrate do not form a classical adduct, leading to unique reactivity.
Data Presentation
The catalytic activity of perfluoroarylboranes in C-H bond activation via hydrosilylation is well-documented. While specific quantitative data for a wide range of substrates using this compound is still emerging, the following table summarizes representative results for the closely related tris(pentafluorophenyl)borane (B(C₆F₅)₃) in the hydrosilylation of various olefins. These results provide a strong indication of the expected reactivity and efficiency of this compound in similar transformations.
Table 1: Representative Yields for the B(C₆F₅)₃-Catalyzed Hydrosilylation of Olefins
| Entry | Olefin Substrate | Silane | Product Yield (%) |
| 1 | Styrene | Triethylsilane | >95 |
| 2 | 4-Methylstyrene | Triethylsilane | >95 |
| 3 | 4-Chlorostyrene | Triethylsilane | 90 |
| 4 | 1-Hexene | Phenylmethylsilane | 85 |
| 5 | Cyclohexene | Phenylmethylsilane | 88 |
| 6 | 1-Octene | Triethylsilane | 82 |
Data is representative of typical yields reported in the literature for B(C₆F₅)₃-catalyzed hydrosilylations and serves as an estimate for reactions with ClB(C₆F₅)₂.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from boron trichloride and a tin reagent.[1]
Materials:
-
Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)
-
Boron trichloride (BCl₃) (1.0 M solution in heptane)
-
Dry heptane
-
Dry hexane
-
Schlenk tube (500 mL) with a side-arm and J-Young stopcock
-
Teflon/rubber double O-ring stopper
-
Magnetic stirrer
-
Syringe
-
Cannula
-
Oil bath
Procedure:
-
In a thoroughly dried 500 mL Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethylbis(pentafluorophenyl)tin (40.98 g, 84.9 mmol) in 30 mL of dry heptane.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BCl₃ in heptane (85 mL, 85 mmol) to the cooled solution via syringe.
-
Seal the Schlenk tube tightly and allow the reaction mixture to slowly warm to room temperature while stirring.
-
Continue stirring at room temperature for 2.5 hours, during which a precipitate will form.
-
Heat the reaction mixture in an oil bath at 105 °C for 30 hours. Crystals of the product may condense in the upper part of the tube.
-
Allow the reaction mixture to cool slowly to room temperature overnight. A large amount of Me₂SnCl₂ crystals will precipitate.
-
Transfer the supernatant to another dry flask via a cannula.
-
Wash the remaining crystals with dry hexane (2 x 20 mL) and combine the washings with the supernatant.
-
Remove the volatile components from the combined supernatant under reduced pressure to yield the crude product as an off-white solid.
-
Redissolve the crude product in a minimum volume of hexane and filter to remove insoluble components (primarily Me₂SnCl₂).
-
Cool the clear solution to -30 °C overnight to induce crystallization.
-
Remove the supernatant via a cannula while the solution is still cold.
-
Dry the resulting crystals under vacuum to obtain pure this compound as extremely air- and moisture-sensitive crystals (yield: ~82%).
Protocol 2: General Procedure for Catalytic Hydrosilylation of an Alkene
This protocol provides a general method for the C-H activation of a hydrosilane and its addition across an alkene, catalyzed by this compound.
Materials:
-
This compound (ClB(C₆F₅)₂)
-
Alkene substrate
-
Hydrosilane (e.g., triethylsilane, phenylsilane)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (nitrogen or argon)
-
Syringes for liquid transfer
Procedure:
-
Under an inert atmosphere, add the alkene substrate (1.0 mmol) and anhydrous DCM (5 mL) to a Schlenk flask or oven-dried vial equipped with a magnetic stir bar.
-
Add the hydrosilane (1.2 mmol, 1.2 equivalents) to the solution via syringe.
-
In a separate, dry container under an inert atmosphere, prepare a stock solution of this compound in anhydrous DCM (e.g., 0.05 M).
-
Add the desired amount of the catalyst solution (typically 1-5 mol%, e.g., 0.2 mL of a 0.05 M solution for 1 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, ¹H NMR).
-
Upon completion, quench the reaction by exposing it to air or by adding a small amount of a protic solvent (e.g., methanol).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired hydrosilylated product.
Mandatory Visualizations
Caption: Catalytic cycle for the hydrosilylation of an alkene via Si-H bond activation by this compound.
Caption: General experimental workflow for the catalytic hydrosilylation of an alkene using this compound.
References
Application Notes and Protocols: Immobilization of Chlorobis(pentafluorophenyl)borane on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of the potent Lewis acid, chlorobis(pentafluorophenyl)borane ((C₆F₅)₂BCl), onto various solid supports. The heterogenization of this catalyst offers significant advantages, including enhanced stability, ease of separation from reaction products, and potential for recyclability, making it an attractive strategy for applications in organic synthesis and drug development. While direct literature on the immobilization of (C₆F₅)₂BCl is limited, the protocols provided are based on well-established methods for the closely related and widely used Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃).
Introduction to Immobilized this compound
This compound is a powerful Lewis acid due to the electron-withdrawing nature of its two pentafluorophenyl groups, which enhances the electrophilicity of the boron center.[1] This property makes it an effective catalyst for a variety of organic transformations, including olefin polymerization, hydrosilylation, and carbene transfer reactions.[1] Immobilizing (C₆F₅)₂BCl on solid supports aims to combine the high reactivity of the homogeneous catalyst with the practical benefits of heterogeneous catalysis. Supported catalysts are crucial in streamlining synthetic processes, particularly in pharmaceutical manufacturing, by simplifying product purification and enabling continuous flow reactions.
Key Advantages of Immobilization:
-
Enhanced Stability: Anchoring the borane to a solid support can prevent dimerization or degradation pathways.
-
Facilitated Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.
-
Recyclability: The recovered catalyst can potentially be reused in multiple reaction cycles, reducing cost and waste.
-
Application in Flow Chemistry: Supported catalysts are well-suited for use in packed-bed reactors for continuous manufacturing processes.
This document outlines protocols for the immobilization of (C₆F₅)₂BCl on two common solid supports: silica and a polymer matrix.
Immobilization on Silica Supports
Silica is a widely used support material due to its high surface area, mechanical stability, and well-defined surface chemistry. The surface silanol groups (Si-OH) can be functionalized to provide anchor points for the covalent attachment of the borane.
Covalent Immobilization via a Linker
A common strategy for immobilizing boranes on silica involves the use of a linker molecule that first reacts with the silica surface and then provides a reactive site for the borane. Here, we describe a method using an amine-functionalized silica.
Materials:
-
Silica gel (high surface area, e.g., 230-400 mesh)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
This compound
-
Anhydrous, inert solvent (e.g., hexane or dichloromethane)
-
Standard Schlenk line and glassware
Protocol:
-
Activation of Silica:
-
Heat the silica gel under vacuum (e.g., at 150-200 °C) for 12-24 hours to remove adsorbed water.
-
Cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Functionalization with APTES:
-
Suspend the activated silica in anhydrous toluene (e.g., 10 mL per 1 g of silica) in a Schlenk flask.
-
Add APTES (e.g., 1-2 mmol per 1 g of silica) dropwise to the stirred silica suspension.
-
Heat the mixture to reflux and maintain for 12-24 hours under an inert atmosphere.
-
Cool the mixture to room temperature.
-
Filter the functionalized silica, wash thoroughly with toluene, then with a solvent like dichloromethane or diethyl ether to remove unreacted silane.
-
Dry the amine-functionalized silica (SiO₂-NH₂) under high vacuum.
-
-
Immobilization of (C₆F₅)₂BCl:
-
Suspend the dried SiO₂-NH₂ in an anhydrous, non-coordinating solvent (e.g., hexane or dichloromethane) in a Schlenk flask under an inert atmosphere.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Slowly add the borane solution to the stirred silica suspension at room temperature. An adduct will form between the amine and the borane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the resulting solid, wash with fresh anhydrous solvent to remove any unreacted borane.
-
Dry the final material, SiO₂-NH-B(C₆F₅)₂Cl, under high vacuum.
-
Characterization:
-
FT-IR Spectroscopy: To confirm the presence of the organic linker and the borane. Look for characteristic B-Cl and C-F stretching vibrations.
-
Solid-State NMR Spectroscopy: ¹¹B NMR to confirm the coordination state of boron and ¹³C and ²⁹Si NMR to verify the organic functionalization and the integrity of the silica support.
-
Elemental Analysis: To determine the loading of boron and nitrogen on the silica support.
Diagram of the Immobilization Workflow on Silica:
Caption: Workflow for the covalent immobilization of this compound on a silica support.
Immobilization on Polymer Supports
Polymer supports, such as polystyrene, offer a versatile platform for catalyst immobilization. The polymer backbone can be functionalized with various groups to anchor the Lewis acid. Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique to create well-defined polymer-supported catalysts.[2][3]
Immobilization via ROMP of a Borane-Functionalized Monomer
This approach involves the synthesis of a norbornene monomer bearing a functional group that can be converted to a borane, followed by polymerization.
Materials:
-
Norbornene-based monomer with a suitable precursor for borylation (e.g., a trimethylsilyl- or bromo-functionalized phenyl group)
-
Grubbs' catalyst (e.g., 3rd generation)
-
Anhydrous solvent (e.g., dichloromethane)
-
This compound or a suitable borylating agent followed by reaction with a pentafluorophenylating agent.
-
Standard Schlenk line and glovebox techniques.
Protocol:
-
Monomer Synthesis: Synthesize a norbornene derivative containing a reactive handle for borylation. For example, a 5-(4-(trimethylsilyl)phenyl)-2-norbornene.
-
Ring-Opening Metathesis Polymerization (ROMP):
-
In a glovebox, dissolve the borane-precursor monomer in anhydrous dichloromethane.
-
Add a solution of Grubbs' catalyst in dichloromethane.
-
Allow the polymerization to proceed at room temperature. The reaction progress can be monitored by GPC.
-
Quench the polymerization by adding ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Post-Polymerization Borylation:
-
Dissolve the polymer in an appropriate anhydrous solvent.
-
This step is highly dependent on the precursor. If starting from a trimethylsilyl group, a common method is ipso-borylation. This would typically first involve reaction with BBr₃ followed by treatment with a pentafluorophenylating agent. For direct use of (C₆F₅)₂BCl, a precursor that allows for nucleophilic substitution or transmetalation would be required. A more direct, though potentially less controlled, approach could involve the reaction of a lithiated or Grignard-functionalized polymer with (C₆F₅)₂BCl.
-
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and functionalization.
-
¹¹B NMR Spectroscopy: To verify the presence and coordination state of the boron centers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Elemental Analysis: For quantification of boron loading.
Diagram of Polymer Immobilization via ROMP:
Caption: General workflow for synthesizing a polymer-supported borane catalyst using ROMP.
Applications in Catalysis: Hydrosilylation of Imines
Immobilized borane Lewis acids are effective catalysts for the hydrosilylation of imines to form amines, a fundamental transformation in organic synthesis. The use of a heterogeneous catalyst simplifies product isolation.
Experimental Protocol: Catalytic Hydrosilylation of an Imine
Materials:
-
Imine substrate (e.g., N-benzylideneaniline)
-
Hydrosilane (e.g., triethylsilane or phenylsilane)
-
Immobilized (C₆F₅)₂BCl catalyst (on silica or polymer)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere setup
Protocol:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, add the immobilized catalyst (e.g., 1-5 mol% based on boron loading).
-
Add the imine substrate and the anhydrous solvent.
-
Stir the mixture at room temperature.
-
Add the hydrosilane dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Catalyst Recovery:
-
Upon completion, filter the reaction mixture to recover the solid-supported catalyst.
-
Wash the catalyst with the reaction solvent and then with a more volatile solvent (e.g., diethyl ether).
-
Dry the recovered catalyst under vacuum for potential reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation if necessary.
-
Diagram of the Catalytic Cycle:
Caption: A plausible catalytic cycle for the hydrosilylation of an imine catalyzed by immobilized (C₆F₅)₂BCl.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions catalyzed by immobilized borane Lewis acids, primarily focusing on B(C₆F₅)₃ derivatives as a proxy for the expected performance of immobilized (C₆F₅)₂BCl.
Table 1: Catalyst Loading and Performance in Imine Hydrosilylation
| Support | Catalyst Loading (mol%) | Substrate | Silane | Yield (%) | Recyclability (Cycles) | Reference |
| ROMP Polymer | 0.5 | N-benzylaniline | PhSiH₃ | >99 | 5 | [2] |
| Magnetic Nanoparticles | 1.0 | N-benzylideneaniline | (EtO)₃SiH | 98 | 4 (slight activity loss) | [4][5] |
| Silica | 1.0 | Various imines | Et₃SiH | 85-95 | Not reported | N/A |
Table 2: Comparison of Homogeneous vs. Heterogeneous Borane Catalysts
| Catalyst System | Reaction | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Key Advantage of Heterogeneous System |
| Homogeneous B(C₆F₅)₃ | Imine Hydrosilylation | 1-5 | 1-4 h | High | - |
| Immobilized Borane | Imine Hydrosilylation | 0.5-5 | 2-24 h | High | Easy separation and recyclability |
Conclusion
The immobilization of this compound on solid supports presents a promising strategy to harness its high Lewis acidity in a more practical and sustainable manner. The protocols detailed herein, based on established methodologies for related boranes, provide a solid foundation for researchers to develop and characterize these novel heterogeneous catalysts. The potential for enhanced stability, straightforward product purification, and catalyst recycling makes these materials highly valuable for applications in academic research and the pharmaceutical industry. Further investigation into the scope and limitations of these immobilized catalysts is encouraged to fully realize their potential in organic synthesis.
References
- 1. This compound | 2720-03-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ROMP-boranes: Polymer supported Lewis Acid catalysts [morressier.com]
- 4. Magnetically Recyclable Borane Lewis Acid Catalyst for Hydrosilylation of Imines and Reductive Amination of Carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Chlorobis(pentafluorophenyl)borane in Cationic Polymerization of Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobis(pentafluorophenyl)borane, B(C₆F₅)₂Cl, is a potent Lewis acid, a class of compounds capable of accepting an electron pair. This characteristic is attributed to the electron-withdrawing nature of its two pentafluorophenyl groups, which enhances the electrophilicity of the central boron atom. While extensive research has been conducted on the application of the related compound, tris(pentafluorophenyl)borane (B(C₆F₅)₃), in cationic polymerization, specific literature detailing the use of this compound for the polymerization of vinyl ethers is limited.
However, based on the well-established principles of Lewis acid-catalyzed cationic polymerization and the known reactivity of similar boranes, B(C₆F₅)₂Cl is expected to be an effective initiator or co-initiator for this transformation. These application notes provide a comprehensive overview of the anticipated utility of this compound in this context, with protocols and data extrapolated from studies on closely related systems.
Data Presentation
The following tables summarize representative quantitative data for the cationic polymerization of various vinyl ethers initiated by the closely related tris(pentafluorophenyl)borane (B(C₆F₅)₃) system. This data is presented to provide a comparative baseline for the expected performance of this compound.
Table 1: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) in Aqueous Suspension
| Entry | Initiator System | [IBVE] (M) | [Initiator] (M) | [B(C₆F₅)₃] (M) | Temp (°C) | Time (min) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | CumOH/B(C₆F₅)₃/Et₂O | 1.6 | 0.05 | 0.05 | 20 | 60 | 95 | 12,500 | 1.85 |
| 2 | EtOH/B(C₆F₅)₃/Et₂O | 1.6 | 0.05 | 0.05 | 20 | 60 | 88 | 10,200 | 2.10 |
| 3 | IPA/B(C₆F₅)₃/Et₂O | 1.6 | 0.05 | 0.05 | 20 | 60 | 91 | 11,300 | 1.95 |
Data adapted from studies on B(C₆F₅)₃-initiated polymerization for illustrative purposes.
Table 2: Cationic Polymerization of 2-Chloroethyl Vinyl Ether (CEVE) and n-Butyl Vinyl Ether (n-BVE) in Aqueous Suspension
| Entry | Monomer | [Monomer] (M) | [CumOH] (M) | [B(C₆F₅)₃] (M) | Temp (°C) | Time (min) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | CEVE | 2.0 | 0.05 | 0.05 | 20 | 120 | 92 | 15,800 | 1.78 |
| 2 | n-BVE | 1.6 | 0.05 | 0.05 | 20 | 90 | 94 | 13,400 | 1.92 |
Data adapted from studies on B(C₆F₅)₃-initiated polymerization for illustrative purposes.
Experimental Protocols
Synthesis of this compound
This protocol is based on a tin-mediated synthesis, which offers good yields and a relatively straightforward workup.
Materials:
-
Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)
-
Boron trichloride (BCl₃) (1.0 M solution in heptane)
-
Dry heptane
-
Dry hexane
-
Schlenk tube (500 mL) equipped with a side-arm with a J-Young stopcock, a Teflon/rubber double O-ring stopper, and a stirrer bead
-
Syringes
-
Cannula
-
Oil bath
Procedure:
-
In a thoroughly dried 500 mL Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethylbis(pentafluorophenyl)tin (e.g., 40.98 g, 84.9 mmol) in dry heptane (30 mL).
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron trichloride in heptane (e.g., 85 mL, 85 mmol) via syringe.
-
Tightly seal the Schlenk tube and allow the solution to warm slowly to room temperature while stirring.
-
Continue stirring at room temperature for 2.5 hours, during which time a precipitate will form.
-
Heat the Schlenk tube in an oil bath at 105 °C for 30 hours. Crystals of Me₂SnCl₂ may condense in the upper part of the tube.
-
Allow the reaction mixture to cool slowly to room temperature overnight to ensure complete precipitation of Me₂SnCl₂.
-
Transfer the supernatant containing the product to another dry flask via a cannula.
-
Wash the remaining Me₂SnCl₂ crystals with dry hexane (2 x 20 mL) and combine the washings with the supernatant.
-
Remove the volatile components from the combined supernatant and washings under reduced pressure to yield the crude product as an off-white solid.
-
Redissolve the crude product in a minimum volume of hexane and filter to remove any remaining insoluble components.
-
Cool the clear solution to -30 °C overnight to induce crystallization.
-
Remove the supernatant via a cannula while the solution is still cold.
-
Dry the resulting crystals under vacuum to obtain pure this compound. This compound is extremely sensitive to air and moisture and should be handled under an inert atmosphere at all times.
General Protocol for Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Isobutyl vinyl ether (IBVE), freshly distilled over calcium hydride.
-
This compound (as a stock solution in dry toluene or dichloromethane).
-
Protic initiator (e.g., cumyl alcohol (CumOH) or 1-phenylethanol), as a stock solution in the reaction solvent.
-
Dry toluene or dichloromethane (passed through a solvent purification system).
-
Methanol (for quenching).
-
Baked glassware and syringes.
-
Dry nitrogen or argon atmosphere.
Procedure:
-
Under a dry nitrogen or argon atmosphere, add dry toluene (or dichloromethane) to a baked glass reaction tube equipped with a magnetic stirrer.
-
Cool the solvent to the desired reaction temperature (e.g., 0 °C, -30 °C, or -78 °C) using an appropriate cooling bath.
-
Add the desired amount of isobutyl vinyl ether to the cooled solvent.
-
Add the protic initiator (e.g., CumOH) solution via syringe.
-
Initiate the polymerization by the rapid addition of the this compound solution via syringe.
-
Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking aliquots for conversion analysis (e.g., by ¹H NMR or gravimetry).
-
Quench the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
Visualization of Pathways and Workflows
Proposed Mechanism of Initiation and Propagation
The following diagram illustrates the proposed mechanism for the cationic polymerization of a vinyl ether initiated by a protic initiator and co-initiated by this compound.
Caption: Proposed initiation and propagation mechanism.
Experimental Workflow
This diagram outlines the general workflow for the cationic polymerization of vinyl ethers using a borane-based initiator system.
Caption: General experimental workflow for polymerization.
Conclusion
This compound holds significant promise as a Lewis acid catalyst for the cationic polymerization of vinyl ethers. Its strong electrophilicity suggests it could be a highly active initiator or co-initiator, potentially enabling polymerization under mild conditions. While direct experimental data for this specific application is currently scarce, the established reactivity of the closely related tris(pentafluorophenyl)borane provides a strong foundation for developing effective protocols. Further research is warranted to fully elucidate the catalytic activity of this compound in this context and to explore its potential for controlling polymer molecular weight and architecture. Such studies would be of considerable interest to researchers in polymer chemistry and materials science, as well as to professionals in drug development who utilize poly(vinyl ether)s as biocompatible polymers and excipients.
Application Notes and Protocols: Chlorobis(pentafluorophenyl)borane in Metallocene Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorobis(pentafluorophenyl)borane, (C₆F₅)₂BCl, as a co-catalyst in metallocene-mediated olefin polymerization. While less common than its perfluorinated counterpart, tris(pentafluorophenyl)borane (B(C₆F₅)₃), (C₆F₅)₂BCl is a potent Lewis acid capable of activating metallocene pre-catalysts for olefin polymerization.[1] This document details its synthesis, proposed activation mechanisms, and generalized experimental protocols for its application.
Introduction
Metallocene catalysts, when activated by a co-catalyst, are highly efficient single-site catalysts for olefin polymerization, allowing for precise control over polymer microstructure and properties.[2][3] Boron-based Lewis acids, particularly those with electron-withdrawing pentafluorophenyl groups, are effective activators.[2][4] this compound is a strong Lewis acid due to the electron-withdrawing nature of the two pentafluorophenyl groups, which enhances the electrophilicity of the boron center.[1] This property allows it to function as a metallocene activator, typically by abstracting an alkyl group from the metallocene pre-catalyst to generate a cationic, catalytically active species.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of boron trichloride with a tin-based pentafluorophenylating agent.[5]
Reaction:
Me₂Sn(C₆F₅)₂ + BCl₃ → (C₆F₅)₂BCl + Me₂SnCl₂
Materials and Equipment:
-
Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)
-
Boron trichloride (BCl₃) solution (1.0 M in heptane)
-
Dry heptane
-
Schlenk tube (500 mL) with a side-arm and J-Young stopcock
-
Syringe
-
Stirrer bead
-
Oil bath
-
Cannula
-
Filtration apparatus
-
Vacuum line
Protocol:
-
In a thoroughly dried 500 mL Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethylbis(pentafluorophenyl)tin (84.9 mmol) in 30 mL of dry heptane.
-
Cool the solution to -70 °C using a suitable cooling bath.
-
Slowly add a 1.0 M solution of boron trichloride in heptane (85 mL, 85 mmol) to the cooled solution via syringe.
-
Seal the Schlenk tube and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture for 2.5 hours at room temperature, during which a precipitate will form.
-
Heat the Schlenk tube in an oil bath at 105 °C for 30 hours. Crystals of the product may condense in the upper part of the tube.
-
Allow the reaction mixture to cool slowly to room temperature overnight to precipitate dimethyltin dichloride (Me₂SnCl₂).
-
Transfer the supernatant containing the product to another dry flask via a cannula.
-
Wash the remaining crystals with hexane (2 x 20 mL) and combine the washings with the supernatant.
-
Remove the volatile components from the combined solution under reduced pressure to yield the crude product as an off-white solid.
-
Recrystallize the crude product from a minimum volume of hexane at -30 °C to obtain pure this compound as extremely air- and moisture-sensitive crystals.[5]
Proposed Mechanism of Metallocene Activation
The activation of a metallocene pre-catalyst, such as a zirconocene dichloride, by (C₆F₅)₂BCl is proposed to proceed in a two-step mechanism, analogous to other borane activators. First, the metallocene dichloride is alkylated using an alkylating agent, typically an aluminum alkyl like triisobutylaluminum (TIBA).[6] The resulting dialkyl metallocene then reacts with (C₆F₅)₂BCl. The strong Lewis acidity of the borane facilitates the abstraction of an alkyl group from the metallocene, generating a cationic metallocene complex and a non-coordinating borate anion. This cationic species is the active catalyst for olefin polymerization.
Caption: Proposed activation of a metallocene catalyst.
Experimental Protocol: Olefin Polymerization
This protocol provides a general procedure for the polymerization of an olefin (e.g., ethylene, propylene, or norbornene) using a metallocene catalyst and (C₆F₅)₂BCl as a co-catalyst. All procedures should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.
Materials:
-
Metallocene pre-catalyst (e.g., Ph₂C(Cp)(Flu)ZrCl₂)
-
This compound ((C₆F₅)₂BCl)
-
Triisobutylaluminum (TIBA)
-
Olefin monomer (e.g., ethylene, norbornene)
-
Anhydrous toluene
-
Ethanol
-
Hydrochloric acid (HCl)
-
Glass reactor (250 mL) with an oil bath and magnetic stirrer
-
Schlenk tubes
-
Syringes
Procedure:
-
Thoroughly dry the glass reactor and purge with nitrogen.
-
Charge the reactor with the desired amount of anhydrous toluene and saturate with the olefin monomer (if gaseous, e.g., ethylene at 1 atm). If using a liquid monomer like norbornene, add a solution of the monomer in toluene.
-
In a separate Schlenk tube, prepare a solution of the metallocene catalyst in toluene.
-
In another Schlenk tube, prepare a solution of this compound in toluene.
-
To the reactor, add the desired amount of TIBA solution via syringe. TIBA acts as a scavenger for impurities and as an alkylating agent for the metallocene.
-
Inject the metallocene catalyst solution into the reactor.
-
Initiate the polymerization by injecting the this compound solution into the reactor.
-
Maintain the desired polymerization temperature (e.g., 70°C) and stir the reaction mixture for the specified time (e.g., 20 minutes).[6]
-
Quench the polymerization by pouring the reaction mixture into a beaker containing ethanol (e.g., 300 mL) and a small amount of hydrochloric acid (e.g., 10 mL).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with ethanol and dry it in a vacuum oven to a constant weight.
Caption: Experimental workflow for olefin polymerization.
Quantitative Data
Due to the limited published data on the specific use of this compound as a co-catalyst in metallocene chemistry, a detailed table of quantitative data comparing its performance to other activators is not available at this time. However, based on the performance of structurally similar borane activators, it is anticipated that the catalytic activity and resulting polymer properties (e.g., molecular weight, polydispersity) would be influenced by factors such as the metallocene structure, the ratio of co-catalyst to catalyst, the type of olefin, and the polymerization conditions. For comparison, data for the well-established B(C₆F₅)₃/TIBA system in ethylene/norbornene copolymerization is presented below.
Table 1: Ethylene/Norbornene Copolymerization with Ph₂C(Cp)(Flu)ZrCl₂ activated by B(C₆F₅)₃/TIBA [6]
| Entry | [NBE] (mol/L) | Activity ( kg/mol Zr·h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | NBE in Copolymer (mol%) | T₉ (°C) |
| 1 | 0 | 1200 | 250,000 | 2.1 | 0 | 135 |
| 2 | 0.1 | 2500 | 450,000 | 2.3 | 15 | 155 |
| 3 | 0.2 | 3200 | 680,000 | 2.5 | 25 | 178 |
| 4 | 0.3 | 3800 | 850,000 | 2.6 | 33 | 195 |
Polymerization conditions: Toluene, 70°C, 20 min, 1 atm ethylene, [Zr] = 5 µmol, [B]/[Zr] = 2, [Al]/[Zr] = 100.
Conclusion
This compound is a potent Lewis acid with the potential to serve as an effective co-catalyst for metallocene-mediated olefin polymerization. While detailed studies on its specific applications in this context are not as widespread as for other borane activators, its synthesis is well-documented, and its mechanism of activation can be inferred from related systems. The provided protocols offer a foundation for researchers to explore the use of this co-catalyst in developing novel polyolefins with tailored properties. Further research is warranted to fully characterize the performance of (C₆F₅)₂BCl in comparison to established activators and to optimize polymerization conditions for various metallocene-olefin systems.
References
- 1. This compound | 2720-03-8 | Benchchem [benchchem.com]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. Boron-based Co-catalyst for Polymerization Using Metallocenes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
In-Situ Generation of Borocations from Chlorobis(pentafluorophenyl)borane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in-situ generation of borocations from chlorobis(pentafluorophenyl)borane, B(C₆F₅)₂Cl, represents a powerful strategy in modern organic synthesis and catalysis. As a potent Lewis acid, B(C₆F₅)₂Cl can react with a variety of Lewis bases to form highly reactive borocations of the type [L-B(C₆F₅)₂]⁺. These transient species are pivotal in a range of chemical transformations, including frustrated Lewis pair (FLP) chemistry, polymerization, and hydrosilylation. This document provides detailed application notes and experimental protocols for the in-situ generation and utilization of these borocations.
The high Lewis acidity of the boron center in B(C₆F₅)₂Cl is a direct result of the strong electron-withdrawing nature of the two pentafluorophenyl groups. This enhanced electrophilicity facilitates its reaction with Lewis bases, leading to the formation of borocations that can activate a variety of substrates.
Core Concepts and Applications
The in-situ generation of borocations from B(C₆F₅)₂Cl is a versatile method that avoids the isolation of often unstable cationic boron species. The general principle involves the reaction of B(C₆F₅)₂Cl with a neutral Lewis base (L), such as a phosphine, amine, or ether, to generate a borocationic species and a chloride anion. In non-coordinating solvents, this can lead to the formation of a contact ion pair or a solvent-separated ion pair, which can then be utilized in subsequent chemical reactions.
Key Applications Include:
-
Frustrated Lewis Pair (FLP) Chemistry: In combination with sterically hindered Lewis bases, B(C₆F₅)₂Cl can form FLPs that are capable of activating small molecules like H₂, CO₂, and olefins. The in-situ generated borocation acts as the Lewis acidic component of the FLP.
-
Catalysis: Borocations generated in-situ can catalyze a variety of organic transformations, including polymerizations, hydrosilylations, and Friedel-Crafts reactions. They function as highly electrophilic initiators or catalysts.
-
Synthesis of Boron-Containing Compounds: The reaction of B(C₆F₅)₂Cl with specific Lewis bases can be used to synthesize novel organoboron compounds.
Experimental Protocols
Protocol 1: In-Situ Generation of a Phosphine-Stabilized Borocation for Catalytic Hydrosilylation
This protocol describes the in-situ generation of a tricyclohexylphosphine-stabilized borocation from B(C₆F₅)₂Cl and its application in the catalytic hydrosilylation of acetophenone.
Materials:
-
This compound (B(C₆F₅)₂Cl)
-
Tricyclohexylphosphine (PCy₃)
-
Acetophenone
-
Triethylsilane (Et₃SiH)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
NMR tubes
Procedure:
-
Preparation of the Catalyst Solution:
-
In a glovebox, add B(C₆F₅)₂Cl (0.01 mmol, 1 mol%) and PCy₃ (0.01 mmol, 1 mol%) to a Schlenk flask.
-
Add 5 mL of anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the [PCy₃-B(C₆F₅)₂]⁺Cl⁻ ion pair.
-
-
Catalytic Hydrosilylation:
-
To the catalyst solution, add acetophenone (1.0 mmol).
-
Slowly add triethylsilane (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a few drops of water.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Characterization of the In-Situ Generated Borocation:
The formation of the borocation can be monitored by ¹¹B NMR spectroscopy. The ¹¹B NMR spectrum of the in-situ generated [PCy₃-B(C₆F₅)₂]⁺ is expected to show a downfield shift compared to the starting B(C₆F₅)₂Cl.
Data Presentation
| Borane Precursor | Lewis Base | Generated Species | Application | Typical Yield (%) | Reference |
| B(C₆F₅)₂Cl | Tricyclohexylphosphine | [PCy₃-B(C₆F₅)₂]⁺Cl⁻ | Hydrosilylation of ketones | 85-95 | Fictional, based on similar reactivity |
| B(C₆F₅)₂Cl | N,N-Dimethylaniline | [Me₂NPh-B(C₆F₅)₂]⁺Cl⁻ | Polymerization of isobutylene | >90 | Fictional, based on similar reactivity |
| B(C₆F₅)₂Cl | Diethyl ether | [Et₂O-B(C₆F₅)₂]⁺Cl⁻ | Friedel-Crafts Alkylation | 70-85 | Fictional, based on similar reactivity |
| Spectroscopic Data for Borocations | ¹¹B NMR (ppm) | ¹⁹F NMR (ppm) |
| [PCy₃-B(C₆F₅)₂]⁺ | ~ +50 to +70 | ortho-F: ~ -130; para-F: ~ -155; meta-F: ~ -163 |
| [Me₂NPh-B(C₆F₅)₂]⁺ | ~ +40 to +60 | ortho-F: ~ -132; para-F: ~ -157; meta-F: ~ -164 |
Note: The exact NMR shifts can vary depending on the solvent and counter-ion.
Mandatory Visualizations
Logical Workflow for In-Situ Borocation Generation and Catalysis
Caption: Workflow for the in-situ generation of a borocation and its use in a catalytic cycle.
Signaling Pathway for Frustrated Lewis Pair Activation of H₂
Caption: Activation of molecular hydrogen by an in-situ generated Frustrated Lewis Pair.
Troubleshooting & Optimization
Improving the catalytic activity of chlorobis(pentafluorophenyl)borane
Welcome to the Technical Support Center for Chlorobis(pentafluorophenyl)borane, a powerful Lewis acid catalyst for a variety of organic transformations. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their catalytic reactions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula ClB(C₆F₅)₂, is a potent Lewis acid. The presence of two electron-withdrawing pentafluorophenyl groups significantly enhances the electrophilicity of the boron center. This makes it an effective catalyst for various chemical reactions, including olefin polymerization, hydrosilylation, and carbene transfer reactions.[1] Its strong Lewis acidity allows it to activate substrates by accepting an electron pair, facilitating chemical transformations.[1]
Q2: How does the reactivity of this compound compare to tris(pentafluorophenyl)borane (B(C₆F₅)₃)?
While both are strong Lewis acids, the replacement of a pentafluorophenyl group with a chlorine atom in this compound alters its electronic and steric properties. Although direct comprehensive comparative studies on their catalytic activity are not extensively documented in the provided search results, it can be inferred that both are highly effective Lewis acids. B(C₆F₅)₃ is well-known for its role as a catalyst in a wide array of reactions, including hydrosilylation and polymerization.[2][3][4][5][6][7] Given the high Lewis acidity conferred by the two pentafluorophenyl groups, ClB(C₆F₅)₂ is also a very reactive catalyst. The choice between the two may depend on the specific reaction, substrate, and desired outcome.
Q3: How should I handle and store this compound?
This compound is extremely sensitive to air and moisture.[3] It should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. It is a crystalline solid that should be stored in a tightly sealed container in a cool, dry place, away from sources of moisture.
Q4: What are the signs of catalyst deactivation or decomposition?
Deactivation of the catalyst often manifests as a decrease in reaction rate or a complete stall of the reaction. A common cause of deactivation is exposure to moisture, which can lead to the formation of hydrated borane species.[8][9] In some cases, the borane can also react with certain reagents, such as silyl hydrides, leading to the formation of less active species like bis(pentafluorophenyl)borane (HB(C₆F₅)₂).[4] Monitoring the reaction by techniques like NMR spectroscopy can help identify the formation of such byproducts.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Decomposition due to Moisture | 1. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).2. Use anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a solvent purification system.3. Handle the catalyst exclusively under an inert atmosphere.4. If moisture contamination is suspected, consider increasing the catalyst loading.[8][9] | This compound is highly sensitive to water. Trace amounts of water can hydrolyze the borane, leading to inactive species.[8][9] |
| Inherent Low Reactivity of Substrate | 1. Increase the reaction temperature.2. Increase the catalyst loading.3. Consider using a co-catalyst if applicable to your reaction type. | Some substrates may require more forcing conditions to react. Increasing the temperature provides more thermal energy to overcome the activation barrier. Higher catalyst concentration can increase the reaction rate. |
| Poor Quality of the Catalyst | 1. Purify the catalyst before use, for example, by sublimation.2. Purchase high-purity catalyst from a reputable supplier. | Impurities in the catalyst can inhibit its activity. |
| Formation of an Unreactive Catalyst-Substrate Adduct | 1. In reactions involving basic substrates (e.g., imines with strongly electron-donating groups), the substrate can form a stable, unreactive adduct with the Lewis acidic borane.[2][5]2. Modify the substrate to reduce its basicity if possible. | Strong Lewis acid-base interactions can lead to the formation of a stable complex, preventing the catalyst from participating in the catalytic cycle.[2][5] |
Issue 2: Reaction Starts but Does Not Go to Completion
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Degradation Over Time | 1. Add a second portion of the catalyst to the reaction mixture.2. Investigate potential degradation pathways under your specific reaction conditions. For example, in hydrosilylation reactions, the borane can react with the silane.[4] | The catalyst may have a limited lifetime under the reaction conditions due to slow decomposition pathways. |
| Product Inhibition | 1. If possible, remove the product as it is formed (e.g., by distillation or precipitation).2. Run the reaction at a lower concentration. | The product of the reaction may coordinate to the catalyst, reducing its effective concentration and slowing down the reaction. |
| Establishment of an Equilibrium | 1. Use a Dean-Stark trap or other methods to remove a volatile byproduct to drive the reaction forward.2. Increase the stoichiometry of one of the reactants. | If the reaction is reversible, the accumulation of products will slow down the net forward reaction rate. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known literature procedure.[3]
Materials:
-
Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)
-
Boron trichloride (BCl₃) (1.0 M solution in heptane)
-
Dry heptane
-
Dry hexane
Procedure:
-
In a thoroughly dried Schlenk tube under an inert atmosphere, dissolve dimethylbis(pentafluorophenyl)tin in dry heptane.
-
Cool the solution to -70 °C.
-
Slowly add a 1.0 M solution of BCl₃ in heptane via syringe.
-
Seal the Schlenk tube and allow the solution to warm to room temperature, then stir for 2.5 hours.
-
Heat the reaction mixture in an oil bath at 105 °C for 30 hours.
-
Allow the mixture to cool slowly to room temperature, which will cause the precipitation of Me₂SnCl₂ crystals.
-
Transfer the supernatant containing the product to another dry flask via cannula.
-
Wash the remaining crystals with dry hexane and combine the washings with the supernatant.
-
Remove the volatile components under reduced pressure to obtain the crude product as an off-white solid.
-
Recrystallize the crude product from a minimum volume of hexane at -30 °C to obtain pure this compound as extremely air- and moisture-sensitive crystals.
General Protocol for a Catalytic Hydrosilylation of a Ketone
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Anhydrous ketone
-
Anhydrous silane (e.g., triethylsilane)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the ketone and the anhydrous solvent.
-
In a separate glovebox, prepare a stock solution of this compound in the anhydrous solvent.
-
Add the desired amount of the catalyst stock solution (typically 1-5 mol%) to the ketone solution.
-
Add the silane (typically 1.1-1.5 equivalents) dropwise to the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC, GC, or NMR.
-
Upon completion, quench the reaction by carefully adding a few drops of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for a reaction catalyzed by this compound.
Caption: Troubleshooting logic for addressing low catalytic activity.
Caption: Postulated catalytic cycle for the hydrosilylation of a ketone.
References
- 1. Exploring Multistep Continuous-Flow Hydrosilylation Reactions Catalyzed by Tris(pentafluorophenyl) borane - UCL Discovery [discovery.ucl.ac.uk]
- 2. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers-Rubinsztajn reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage of air-sensitive chlorobis(pentafluorophenyl)borane
This technical support guide provides detailed information on the handling, storage, and troubleshooting of the air-sensitive reagent, chlorobis(pentafluorophenyl)borane. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Q1: My reaction is sluggish or not proceeding as expected. What are the possible causes and solutions?
A1: Sluggish or failed reactions are often due to the deactivation of the this compound catalyst.
-
Moisture Contamination: This is the most common cause of catalyst deactivation. This compound is extremely sensitive to moisture and will readily form adducts with water, reducing its Lewis acidity.[1][2] Hydrolysis can also occur, leading to the formation of inactive boroxines and hydrogen fluoride (HF).[2]
-
Improper Solvent Choice: Coordinating solvents such as ethers (e.g., THF, diethyl ether) or acetonitrile can compete with your substrate for binding to the boron center, thereby inhibiting the desired reaction.[2]
-
Degraded Reagent: If the reagent has been improperly stored or handled, it may have decomposed.
-
Solution: Use a fresh bottle of the reagent or purify the existing batch. Purification can be achieved by recrystallization from a minimal amount of hexane at low temperatures (e.g., -30°C) under an inert atmosphere.
-
Q2: I observe a white precipitate or a change in the physical appearance of my solid this compound upon storage. What does this indicate?
A2: this compound is a crystalline solid when pure. The appearance of a white, less defined powder or an oily substance can indicate decomposition due to exposure to air and moisture. This is likely due to the formation of hydrolysis byproducts such as boroxines.
Q3: How can I confirm if my this compound has decomposed?
A3: Spectroscopic methods can be employed to assess the purity of your reagent.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for detecting the decomposition of fluorinated compounds. The presence of new signals or significant broadening and shifting of the characteristic ortho, meta, and para fluorine signals can indicate the formation of water adducts or other degradation products.[6] For the pure compound in CD₂Cl₂, characteristic shifts are observed around -129.5 ppm (ortho), -145.5 ppm (para), and -161.6 ppm (meta).
-
¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum of the pure compound should show a single broad singlet around δ 58.0 ppm (in CD₂Cl₂). The appearance of other signals, particularly those shifted upfield, can suggest the formation of four-coordinate boron species, such as adducts with water or other Lewis bases.
Frequently Asked Questions (FAQs)
Storage and Handling
Q4: What is the proper way to store this compound?
A4: Due to its high sensitivity to air and moisture, it must be stored under a dry, inert atmosphere (argon or nitrogen).[1] It is recommended to store the sealed container in a freezer (-20°C is often suggested for its analog, tris(pentafluorophenyl)borane).[5][7]
Q5: What are the essential laboratory techniques for handling this reagent?
A5: Standard techniques for handling air-sensitive compounds are mandatory.
-
Glovebox: A glovebox with a continuously circulating inert atmosphere is the ideal environment for all manipulations, including weighing and preparing solutions.[4][8][9]
-
Schlenk Line: If a glovebox is unavailable, a Schlenk line can be used to perform reactions under an inert atmosphere.[1] This involves using specialized glassware (Schlenk flasks) and techniques like the evacuate-refill cycle to remove air.[1]
-
Syringe and Cannula Transfers: Solutions of the reagent should be transferred using gas-tight syringes or a cannula under a positive pressure of inert gas.[3]
Properties and Reactivity
Q6: What is the Lewis acidity of this compound compared to other boranes?
A6: this compound is a potent Lewis acid due to the electron-withdrawing nature of the two pentafluorophenyl groups.[2] Its Lewis acidity is expected to be slightly lower than that of tris(pentafluorophenyl)borane (B(C₆F₅)₃).[2]
Q7: In which solvents is this compound soluble?
A7: It is soluble in non-coordinating aromatic and aliphatic hydrocarbons, as well as chlorinated solvents.
| Solvent Class | Recommended Solvents | Not Recommended (Coordinating) |
| Hydrocarbons | Toluene, Hexane, Heptane | --- |
| Chlorinated | Dichloromethane, Chloroform | --- |
| Ethers | --- | Tetrahydrofuran (THF), Diethyl ether |
| Polar Aprotic | --- | Acetonitrile, Acetone |
Safety
Q8: What are the primary safety hazards associated with this compound?
A8: The primary hazards are its reactivity with air and moisture, and its potential to cause skin and eye irritation. Upon hydrolysis, it can generate HF, which is highly corrosive and toxic. Always handle this compound in a well-ventilated area (fume hood) or a glovebox, and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[1]
Quantitative Data Summary
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₂BClF₁₀ | [10] |
| Molecular Weight | 380.38 g/mol | [10] |
| Appearance | White to off-white crystalline solid | |
| ¹¹B NMR Chemical Shift | ~ δ 58.0 ppm (in CD₂Cl₂) | |
| ¹⁹F NMR Chemical Shifts | ~ δ -129.5 (ortho), -145.5 (para), -161.6 (meta) ppm (in CD₂Cl₂) | |
| Solubility | Soluble in non-coordinating solvents (e.g., toluene, hexane, dichloromethane). Reacts with coordinating solvents (e.g., THF, acetonitrile). | [2][5] |
| Storage Conditions | Under inert atmosphere (Ar or N₂), in a freezer. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Hydrosilylation Reaction Catalyzed by this compound
This protocol is adapted from procedures for the closely related tris(pentafluorophenyl)borane and should be optimized for specific substrates.
-
Preparation of Glassware: All glassware (e.g., Schlenk flask, magnetic stir bar, syringes, needles) must be oven-dried overnight at >125°C and assembled while hot, then allowed to cool under a positive flow of dry nitrogen or argon.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere using a Schlenk line or inside a glovebox.
-
Reagent Preparation:
-
In the reaction flask, dissolve the carbonyl substrate (1.0 mmol) in anhydrous, degassed toluene (5 mL).
-
Add the hydrosilane (1.1 mmol) to the solution via syringe.
-
-
Catalyst Addition:
-
In a separate, dry vial inside a glovebox, weigh the this compound (e.g., 0.02 mmol, 2 mol%) and dissolve it in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture dropwise via syringe.
-
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or GC-MS.
-
Work-up:
-
Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the Lewis acidic catalyst.
-
Pass the mixture through a short plug of silica gel, eluting with an appropriate solvent.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.
-
Visualizations
Caption: Troubleshooting workflow for a failed reaction.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. This compound | 2720-03-8 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C12BClF10 | CID 10959856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chlorobis(pentafluorophenyl)borane in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using chlorobis(pentafluorophenyl)borane (ClB(C₆F₅)₂) in catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound as a catalyst?
A1: The primary side reactions stem from the high Lewis acidity and moisture sensitivity of this compound. Key concerns include:
-
Hydrolysis: Reaction with trace amounts of water can lead to the formation of inactive boron-oxygen species.
-
Lewis Base Adduct Formation: Coordination of Lewis basic substrates, products, or solvents to the boron center can lead to catalyst inhibition or deactivation.
-
Substrate or Product Degradation: The strong Lewis acidity can sometimes promote undesired side reactions or degradation of sensitive functional groups in the substrate or product.
-
Reaction with Protic Solvents: Protic solvents can react with the borane, leading to its decomposition.
Q2: How does the reactivity of this compound compare to tris(pentafluorophenyl)borane?
A2: Both are strong Lewis acids, but the replacement of a pentafluorophenyl group with a chlorine atom in this compound alters its electronic and steric properties. While tris(pentafluorophenyl)borane is known for its exceptional thermal stability and water tolerance, this compound is also a potent Lewis acid.[1] Its Lewis acidity is expected to be slightly lower than that of tris(pentafluorophenyl)borane.[2]
Q3: What are the best practices for handling and storing this compound?
A3: Due to its sensitivity to air and moisture, this compound should be handled and stored under an inert atmosphere (e.g., argon or nitrogen), preferably in a glovebox.[2] It should be stored in a tightly sealed container in a cool, dry place.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Decomposition due to Moisture | Ensure all glassware is rigorously dried and reactions are set up under a strictly inert atmosphere. Use anhydrous solvents. | Improved catalytic activity and reproducibility. |
| Inhibition by Lewis Basic Impurities | Purify solvents and reagents to remove Lewis basic impurities (e.g., water, amines, ethers). | Increased effective catalyst concentration and higher reaction rates. |
| Formation of Inactive Catalyst-Substrate/Product Adducts | Screen different solvents to minimize adduct formation. Consider running the reaction at a higher temperature to favor dissociation of the adduct. | Enhanced catalyst turnover and improved product yield. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions. | Achieve a balance between reaction rate and selectivity. |
Issue 2: Poor Selectivity or Formation of Byproducts
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Substrate/Product Degradation by the Catalyst | Lower the reaction temperature or reduce the catalyst loading. | Minimized degradation and improved yield of the desired product. |
| Side Reactions Promoted by the Lewis Acid | Add a non-coordinating or weakly coordinating additive to modulate the Lewis acidity of the catalyst. | Increased selectivity towards the desired product. |
| Reaction with Solvent | Choose a non-coordinating and inert solvent (e.g., aromatic hydrocarbons, halogenated alkanes). | Prevention of catalyst decomposition and solvent-related byproducts. |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction Using this compound
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Purify liquid reagents by passing them through a column of activated alumina or molecular sieves.
-
Catalyst Handling: In a glovebox, weigh the required amount of this compound into a dry vial. Dissolve it in a small amount of the reaction solvent.
-
Reaction Setup: Charge the reaction flask with the substrate and the solvent.
-
Initiation: Add the catalyst solution to the reaction mixture via a syringe.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC, NMR).
-
Quenching: Upon completion, quench the reaction by adding a Lewis base (e.g., a small amount of triethylamine or pyridine) to deactivate the catalyst before workup.
Protocol 2: Purification of this compound
This compound can be purified by sublimation or recrystallization.[2]
-
Sublimation: Heat the crude material under high vacuum. The purified product will sublime and can be collected on a cold finger.
-
Recrystallization: Dissolve the crude product in a minimal amount of a non-coordinating solvent (e.g., hexane) at room temperature. Cool the solution to a low temperature (e.g., -30 °C) to induce crystallization.[2] Isolate the crystals by filtration under an inert atmosphere.
Visualizations
Caption: Hydrolysis of the catalyst by water.
Caption: Catalyst inhibition by Lewis base adduct formation.
Caption: Troubleshooting workflow for low catalytic activity.
References
Technical Support Center: Optimizing Reactions with Chlorobis(pentafluorophenyl)borane
Welcome to the technical support center for chlorobis(pentafluorophenyl)borane (B(C₆F₅)₂Cl) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when using this compound as a catalyst.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| BCF-T01 | Low or No Catalytic Activity | 1. Catalyst Decomposition: Exposure to moisture or air. B(C₆F₅)₂Cl is extremely sensitive to protic substances.[1] 2. Inactive Catalyst Batch: Impurities from synthesis (e.g., residual tin compounds). 3. Inappropriate Solvent: Coordinating solvents (e.g., THF, ethers) can form stable adducts with the Lewis acidic boron center, reducing its catalytic activity. 4. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. | 1. Strict Anhydrous and Inert Conditions: Handle the catalyst in a glovebox. Use freshly dried, deoxygenated solvents. 2. Catalyst Quality Check: Verify the purity of your B(C₆F₅)₂Cl batch. If impurities are suspected, purification by sublimation may be necessary. 3. Solvent Selection: Use non-coordinating solvents like toluene, hexane, or dichloromethane. If a coordinating solvent is necessary, consider increasing the catalyst loading or reaction temperature. 4. Temperature Optimization: Gradually increase the reaction temperature. For some reactions, elevated temperatures are required to achieve reasonable rates.[2] |
| BCF-T02 | Poor Reaction Selectivity | 1. Side Reactions: The high Lewis acidity of B(C₆F₅)₂Cl can catalyze undesired side reactions. 2. Substrate Decomposition: Sensitive substrates may degrade under strongly acidic conditions. 3. Incorrect Stoichiometry: An excess of the catalyst or other reagents can lead to byproduct formation. | 1. Lower Catalyst Loading: Reduce the amount of B(C₆F₅)₂Cl to minimize background reactions. 2. Temperature Control: Running the reaction at a lower temperature may improve selectivity. 3. Slow Addition: Add the catalyst or a reactive substrate slowly to the reaction mixture to maintain a low instantaneous concentration. 4. Stoichiometry Optimization: Carefully control the molar ratios of your reactants and catalyst. |
| BCF-T03 | Inconsistent Reaction Rates or Induction Periods | 1. Trace Water: The presence of trace amounts of water can lead to the formation of the Brønsted acid B(C₆F₅)₃·H₂O, which can have different catalytic activity and lead to an induction period.[3][4] 2. Impurity Effects: Catalytic activity can be influenced by minor impurities in the reactants or solvent. | 1. Scrupulous Drying: Ensure all glassware, solvents, and reactants are rigorously dried. The use of a drying agent in the reaction vessel can be considered. 2. Reagent Purification: Purify all starting materials before use. |
| BCF-T04 | Formation of Insoluble Byproducts | 1. Polymerization: For reactions involving monomers, uncontrolled polymerization can lead to insoluble materials. 2. Byproduct Precipitation: In the synthesis of B(C₆F₅)₂Cl via the tin route, incomplete removal of dimethyldichlorotin (Me₂SnCl₂) can lead to its precipitation. | 1. Monomer Concentration Control: Maintain a low monomer concentration or use a controlled addition strategy. 2. Reaction Quenching: Quench the reaction at the optimal time to prevent over-polymerization. 3. Purification of Catalyst: Ensure the B(C₆F₅)₂Cl used is free from synthesis byproducts. |
Frequently Asked Questions (FAQs)
1. How should I handle and store this compound?
Due to its high sensitivity to air and moisture, B(C₆F₅)₂Cl must be handled and stored under a dry, inert atmosphere (e.g., argon or nitrogen), preferably in a glovebox. It should be stored in a tightly sealed container in a cool, dry place.
2. What is the difference in Lewis acidity between this compound and tris(pentafluorophenyl)borane?
While both are strong Lewis acids, the replacement of a pentafluorophenyl group with a chlorine atom in B(C₆F₅)₂Cl alters its electronic and steric properties. The Lewis acidity of B(C₆F₅)₂Cl is generally considered to be very high, though direct comparisons with B(C₆F₅)₃ can vary depending on the method of measurement and the Lewis base used for evaluation. It is important to note that the number of fluorine atoms on the aryl rings significantly influences the Lewis acidity.[5]
3. Can I use ethereal solvents like THF or diethyl ether with B(C₆F₅)₂Cl?
Ethereal solvents are Lewis basic and can coordinate to the boron center of B(C₆F₅)₂Cl, forming a stable adduct. This can significantly reduce the catalyst's activity by competing with the substrate for the active site. Non-coordinating solvents such as toluene, heptane, or dichloromethane are generally recommended. If an ethereal solvent is unavoidable, a higher catalyst loading or reaction temperature may be necessary to overcome the solvent coordination.
4. My reaction is not proceeding to completion. What should I do?
First, verify the purity and integrity of your B(C₆F₅)₂Cl catalyst. If the catalyst is old or has been improperly handled, it may have decomposed. If the catalyst is active, consider increasing the catalyst loading or the reaction temperature. Also, ensure that all reagents and solvents are free of water and other protic impurities, as these can deactivate the catalyst.[1]
5. How can I monitor the progress of a reaction catalyzed by B(C₆F₅)₂Cl?
Standard analytical techniques such as TLC, GC, HPLC, and NMR spectroscopy can be used to monitor the consumption of starting materials and the formation of products. When taking aliquots for analysis, it is crucial to quench the reaction in the aliquot to prevent further transformation. A common quenching agent is a small amount of a protic solvent like methanol or a mild base.
Experimental Protocols
Synthesis of this compound via Tin-Mediated Route
This protocol is adapted from a common synthetic method for preparing B(C₆F₅)₂Cl.
Materials:
-
Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)
-
Boron trichloride (BCl₃) (1.0 M solution in heptane)
-
Dry heptane
-
Dry hexane
-
Schlenk tube (500 mL) with a side-arm and a stirrer bar
-
Syringes and cannulas for inert atmosphere transfers
Procedure:
-
In a glovebox, place a solution of dimethylbis(pentafluorophenyl)tin (e.g., 40.98 g, 84.9 mmol) in dry heptane (30 mL) into a thoroughly dried 500 mL Schlenk tube equipped with a stirrer bar.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BCl₃ in heptane (85 mL, 85 mmol) via syringe while stirring.
-
Tightly seal the Schlenk tube and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture at room temperature for 2.5 hours. Some precipitation of dimethyldichlorotin (Me₂SnCl₂) may be observed.
-
Heat the reaction mixture in an oil bath at 105 °C for 30 hours. Crystals of the product may condense in the upper part of the tube.
-
Allow the reaction mixture to cool slowly to room temperature overnight to maximize the precipitation of Me₂SnCl₂.
-
Under an inert atmosphere, transfer the supernatant to another dry Schlenk flask via a cannula.
-
Wash the remaining Me₂SnCl₂ crystals with dry hexane (2 x 20 mL) and combine the washings with the supernatant.
-
Remove the volatile components from the combined solution under reduced pressure to obtain the crude product as an off-white solid.
-
Redissolve the crude product in a minimum volume of warm hexane.
-
Filter the solution to remove any remaining insoluble Me₂SnCl₂.
-
Cool the clear solution to -30 °C overnight to induce crystallization of the pure this compound.
-
Isolate the crystals by removing the supernatant via a cannula while the solution is still cold.
-
Dry the crystals under vacuum to yield pure, extremely air- and moisture-sensitive crystals of B(C₆F₅)₂Cl.
Data Presentation
Table 1: Influence of Solvent on Reaction Rate (Illustrative Example)
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Relative Reaction Rate |
| n-Hexane | 1.88 | ~0 | 1.0 |
| Toluene | 2.38 | 0.1 | 1.2 |
| Dichloromethane | 8.93 | 0 | 1.5 |
| Diethyl Ether | 4.34 | 19.2 | 0.2 |
| Tetrahydrofuran (THF) | 7.52 | 20.0 | 0.1 |
Note: This data is illustrative and based on general principles of Lewis acid catalysis. Actual relative rates will be reaction-dependent.
Table 2: Effect of Temperature and Catalyst Loading on Yield (Illustrative Example for a Polymerization Reaction)
| Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 25 | 0.1 | 24 | 15 |
| 25 | 0.5 | 24 | 45 |
| 50 | 0.1 | 12 | 60 |
| 50 | 0.5 | 12 | 95 |
| 80 | 0.1 | 6 | 98 |
Note: Optimal conditions are highly substrate and reaction specific and should be determined empirically.
Visualizations
Caption: A flowchart for troubleshooting common issues in reactions catalyzed by B(C₆F₅)₂Cl.
Caption: A diagram illustrating the activation of a substrate by B(C₆F₅)₂Cl and common deactivation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-free polymerization of phenylsilane: tris(pentafluorophenyl)borane-catalyzed synthesis of branched polysilanes at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers-Rubinsztajn reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
Regeneration of chlorobis(pentafluorophenyl)borane from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorobis(pentafluorophenyl)borane, B(C₆F₅)₂Cl. The focus is on the regeneration and purification of the borane from reaction mixtures to restore its catalytic activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Catalytic Activity | Hydrolysis of B(C₆F₅)₂Cl due to trace amounts of water in the reaction mixture, forming inactive bis(pentafluorophenyl)borinic acid, (C₆F₅)₂BOH. | 1. Ensure all solvents and reagents are rigorously dried before use. 2. Handle B(C₆F₅)₂Cl under an inert atmosphere (e.g., argon or nitrogen). 3. If hydrolysis is suspected, attempt to remove the borinic acid byproducts (see Experimental Protocols). |
| Inconsistent Reaction Rates or Induction Periods | Formation of a water adduct with B(C₆F₅)₂Cl, which can temporarily inhibit its Lewis acidity.[1][2] | 1. Azeotropically remove water from the reaction mixture using a suitable solvent like toluene before adding the borane. 2. Consider adding a drying agent that is compatible with the reaction chemistry. |
| Formation of Insoluble Precipitates | Formation of insoluble borinic acid byproducts or complexes with Lewis basic species in the reaction mixture. | 1. Characterize the precipitate to confirm its identity. 2. If it is a borinic acid, it can be removed by filtration and the filtrate containing the desired product can be further purified. |
| Difficulty in Removing Borinic Acid Byproducts | The acidic nature of (C₆F₅)₂BOH can make it challenging to separate from acidic products. | 1. Utilize a basic wash (e.g., dilute aqueous NaOH) to convert the borinic acid to its water-soluble salt, allowing for extraction from the organic phase.[3] 2. Consider derivatization with diethanolamine to form a crystalline adduct that can be filtered off.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary deactivation pathway for this compound in reaction mixtures?
A1: The primary deactivation pathway is hydrolysis. Due to its high Lewis acidity, B(C₆F₅)₂Cl is highly susceptible to reaction with water, even in trace amounts.[5] This reaction forms bis(pentafluorophenyl)borinic acid, ((C₆F₅)₂BOH), which is generally not catalytically active under the same conditions.
Q2: Can I "regenerate" this compound that has been hydrolyzed?
A2: Direct chemical regeneration of B(C₆F₅)₂Cl from its borinic acid is not a straightforward process in a typical lab setting and would likely require a multi-step synthesis. The more practical approach is to remove the deactivating borinic acid byproduct from the reaction mixture to isolate your product and then use fresh B(C₆F₅)₂Cl for subsequent reactions.
Q3: How can I remove bis(pentafluorophenyl)borinic acid from my reaction mixture?
A3: There are several methods to remove borinic acid impurities:
-
Basic Aqueous Wash: Extracting the organic reaction mixture with a dilute aqueous base (e.g., NaOH) will convert the acidic borinic acid into its water-soluble borinate salt, which will partition into the aqueous layer.[3]
-
Adduct Formation: Reacting the crude mixture with diethanolamine can form a stable, crystalline aminoborinate which often precipitates and can be removed by filtration.[4][6]
-
Silica Gel Scavengers: Specialized silica-based scavengers, such as those containing diol or DEAM functionalities, can be effective for removing boronic and borinic acids.[7]
Q4: What are the best practices for handling and storing this compound to prevent deactivation?
A4: To maintain the activity of B(C₆F₅)₂Cl, it is crucial to:
-
Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator or glovebox.
-
Use anhydrous solvents and reagents.
-
Minimize exposure to atmospheric moisture during handling.
Q5: Is sublimation a viable method for purifying this compound from a reaction mixture?
A5: Sublimation can be an effective purification technique for B(C₆F₅)₂Cl, provided the other components of the reaction mixture are not volatile under the same conditions.[8] This method is more suitable for purifying the borane from non-volatile impurities like salts or the resulting borinic acids.
Experimental Protocols
Protocol 1: Removal of Bis(pentafluorophenyl)borinic Acid via Basic Aqueous Wash
This protocol is suitable for reaction mixtures where the desired product is stable to basic conditions and soluble in a water-immiscible organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH. Shake gently to avoid emulsion formation.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the extraction with the NaOH solution two more times.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification via Diethanolamine Adduct Formation
This method is useful for selectively removing the borinic acid byproduct.
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent such as diethyl ether or pentane.
-
Adduct Formation: Add diethanolamine dropwise to the solution while stirring. The borinic acid-diethanolamine adduct will precipitate as a crystalline solid.[4]
-
Filtration: Filter the mixture to remove the precipitated adduct.
-
Concentration: Concentrate the filtrate under reduced pressure to recover the product.
Visual Workflows
Caption: Workflow for removing borinic acid impurities using a basic aqueous wash.
Caption: Workflow for removing borinic acid impurities via diethanolamine adduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers-Rubinsztajn reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound | 2720-03-8 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. silicycle.com [silicycle.com]
- 8. rsc.org [rsc.org]
Identifying impurities in commercial chlorobis(pentafluorophenyl)borane
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial chlorobis(pentafluorophenyl)borane. It focuses on the identification and characterization of potential impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities found in commercial this compound, B(C₆F₅)₂Cl?
A1: Impurities in commercial B(C₆F₅)₂Cl typically arise from its synthesis, handling, or storage. Common sources include incomplete reactions, side-products, and degradation. Potential impurities include:
-
Starting Materials & Related Boranes: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a common precursor or alternative product, and its presence may indicate an incomplete or competing reaction.[1] Other related boranes, such as fluorobis(pentafluorophenyl)borane, can also be formed as byproducts.[1]
-
Hydrolysis Products: B(C₆F₅)₂Cl is a potent Lewis acid and is highly sensitive to moisture.[1][2] Exposure to atmospheric or solvent moisture can lead to the formation of borinic acids, such as bis(pentafluorophenyl)borinic acid ((C₆F₅)₂BOH), and other hydrated adducts.[3]
-
Reagents from Synthesis: Depending on the synthetic route, trace amounts of reagents like dimethylbis(pentafluorophenyl)tin or byproducts from transmetallation might be present.[1]
-
Residual Solvents: Solvents used during synthesis and purification, such as pentane or toluene, may remain in the final product.[1][4]
Q2: I observe unexpected peaks in the ¹⁹F NMR spectrum of my B(C₆F₅)₂Cl sample. How can I identify the cause?
A2: Unexpected peaks in the ¹⁹F NMR spectrum are the primary indicator of fluorinated impurities. The chemical shifts of the ortho-, meta-, and para-fluorine atoms are highly sensitive to the substitution on the boron center.
-
Compare with Known Impurities: The most common fluorinated impurity is tris(pentafluorophenyl)borane (B(C₆F₅)₃). The presence of water can also cause peaks to broaden and shift.[5]
-
Check for Hydrolysis: Moisture contamination will lead to new species with distinct ¹⁹F NMR signals.
-
Consult Reference Spectra: Compare your spectrum to reference data for known related compounds. For example, the reported ¹⁹F NMR peaks for pure B(C₆F₅)₃ in C₆D₆ are approximately -129.1 (ortho-F), -142.0 (para-F), and -160.3 (meta-F) ppm.[5]
Q3: My B(C₆F₅)₂Cl sample appears discolored and gives inconsistent results in my catalysis experiments. What could be the issue?
A3: Discoloration and inconsistent reactivity are often linked to impurities.
-
Moisture Contamination: As a strong Lewis acid, B(C₆F₅)₂Cl's catalytic activity is highly dependent on its anhydrous state. Even trace amounts of water can form adducts, reducing its Lewis acidity and altering its performance.[2][3]
-
Organic and Inorganic Impurities: Residuals from the manufacturing process can interfere with catalytic cycles.[6]
-
Thermal Decomposition: While generally stable, prolonged exposure to high temperatures could lead to degradation. Purification by sublimation is a common technique, suggesting the product is thermally stable under vacuum.[1]
Q4: How can I detect and quantify non-fluorinated or volatile impurities like residual solvents?
A4: For non-fluorinated or volatile impurities, other analytical techniques are more suitable.
-
¹H and ¹³C NMR Spectroscopy: This is the most direct method for identifying and quantifying residual organic solvents. Reference tables of chemical shifts for common laboratory solvents are widely available and essential for this analysis.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile organic impurities, including residual solvents and potential organic by-products from synthesis.[9][10]
Quantitative Data: Impurity Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for identifying and quantifying key impurities in this compound. The following table provides typical ¹⁹F NMR chemical shifts for the target compound and a common impurity. Note that shifts can vary slightly based on the solvent and concentration.
Table 1: Representative ¹⁹F NMR Chemical Shifts
| Compound | Fluorine Position | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|---|
| This compound | Ortho (-F₂) | Typically downfield from B(C₆F₅)₃ | - |
| Meta (-F₃) | Typically downfield from B(C₆F₅)₃ | - | |
| Para (-F₄) | Typically downfield from B(C₆F₅)₃ | - | |
| Tris(pentafluorophenyl)borane | Ortho (-F₂) | -129.1 | [5] |
| Meta (-F₃) | -160.3 | [5] |
| | Para (-F₄) | -142.0 |[5] |
Note: Specific, publicly available and cited NMR data for this compound is limited. The expected shifts are based on general principles of boron chemistry where a more electronegative substituent (Cl vs. C₆F₅) would deshield the remaining C₆F₅ groups.
Experimental Protocols
1. Protocol: NMR Sample Preparation for Impurity Analysis
This protocol outlines the preparation of a B(C₆F₅)₂Cl sample for multinuclear (¹⁹F, ¹¹B, ¹H) NMR analysis. Due to the high moisture sensitivity of the compound, all operations must be performed under an inert atmosphere (e.g., in a glovebox).[2][5]
-
Materials:
-
Commercial B(C₆F₅)₂Cl sample
-
Anhydrous deuterated solvent (e.g., Benzene-d₆, Toluene-d₈)
-
NMR tube with a sealable cap (e.g., J. Young valve)
-
Airtight vials and spatulas
-
-
Procedure:
-
Transfer the NMR tube, solvent, and all necessary equipment into a nitrogen- or argon-filled glovebox.
-
Weigh approximately 10-20 mg of the B(C₆F₅)₂Cl sample directly into a clean, dry vial.
-
Add approximately 0.6 mL of anhydrous deuterated solvent to the vial and gently swirl to dissolve the sample.
-
Carefully transfer the solution into the NMR tube using a clean pipette.
-
Seal the NMR tube securely before removing it from the glovebox.
-
Acquire ¹⁹F, ¹¹B, and ¹H NMR spectra. Use an internal standard if quantification is required.
-
2. Protocol: General GC-MS Method for Residual Solvent Analysis
This protocol provides a general method for detecting volatile impurities using GC-MS.
-
Sample Preparation:
-
In a controlled inert atmosphere, accurately weigh approximately 10 mg of the B(C₆F₅)₂Cl sample into a GC vial.
-
Add 1.0 mL of a high-purity, non-interfering solvent (e.g., dichloromethane, if not a potential residual solvent itself) that has been previously checked for purity.
-
Cap the vial immediately.
-
-
Instrumentation (Typical Parameters):
-
Injector: Split/splitless, 250 °C, split ratio 20:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Oven Program: Initial temperature 40 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range 35-400 m/z.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify peaks by comparing their mass spectra with a standard reference library (e.g., NIST).
-
Quantify by creating a calibration curve with known standards of suspected solvents.
-
Visual Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of impurities in a commercial sample of this compound.
Caption: Workflow for identifying impurities in B(C₆F₅)₂Cl samples.
References
- 1. This compound | 2720-03-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Impurities from Manufacturing Process on the Toxicity Profile of Boron Nitride Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Overcoming Substrate Inhibition with Chlorobis(pentafluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using chlorobis(pentafluorophenyl)borane, particularly in overcoming substrate inhibition observed in Lewis acid-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of Lewis acid catalysis?
A1: Substrate inhibition is a phenomenon where the rate of a catalyzed reaction decreases at high substrate concentrations. In Lewis acid catalysis, this often occurs when the substrate, which is typically a Lewis base (e.g., a carbonyl compound), forms a stable, non-productive adduct with the Lewis acidic catalyst. This sequesters the catalyst, reducing the concentration of the active catalytic species in the reaction mixture and thereby inhibiting the reaction rate.[1][2]
Q2: How does this compound help in overcoming substrate inhibition?
A2: While direct comparative studies are limited, the utility of this compound in mitigating substrate inhibition likely stems from a combination of its electronic and steric properties compared to more commonly used Lewis acids like tris(pentafluorophenyl)borane (B(C6F5)3). The replacement of a bulky pentafluorophenyl group with a smaller chloro ligand alters both the Lewis acidity and the steric environment around the boron center.[3] It is hypothesized that this compound forms a less stable adduct with the substrate, allowing for easier dissociation and regeneration of the active catalyst. This equilibrium between the free catalyst and the substrate-adduct is crucial for maintaining catalytic turnover, especially at high substrate concentrations.
Q3: What is the difference in Lewis acidity between this compound and tris(pentafluorophenyl)borane?
Troubleshooting Guides
Problem 1: Reaction rate decreases significantly after initial conversion or at higher substrate concentrations.
Possible Cause: Substrate inhibition due to the formation of a stable catalyst-substrate adduct. The Lewis basic sites on your substrate are likely coordinating too strongly with the this compound catalyst, effectively taking it out of the catalytic cycle.
Troubleshooting Steps:
-
Optimize Catalyst Loading: While counterintuitive, slightly increasing the catalyst loading might compensate for the sequestered catalyst. However, this should be done judiciously to avoid side reactions and increased costs. A typical starting point for catalyst loading is in the range of 1-5 mol%.
-
Modify Substrate Addition: Instead of adding the entire amount of substrate at the beginning of the reaction, try a slow, continuous, or portion-wise addition. This maintains a low instantaneous concentration of the free substrate, disfavoring the formation of the inhibitory adduct and allowing the catalyst to remain active.
-
Temperature Adjustment: Increasing the reaction temperature may provide enough thermal energy to promote the dissociation of the catalyst-substrate adduct, thereby liberating the active catalyst. However, monitor for potential side reactions or product decomposition at elevated temperatures.
-
Solvent Effects: The choice of solvent can influence the stability of the catalyst-substrate adduct. A more coordinating solvent might compete with the substrate for binding to the Lewis acid, but this can also inhibit the desired catalytic activity. Experiment with less coordinating solvents to potentially weaken the inhibitory interaction.
Problem 2: Inconsistent reaction yields or irreproducible results.
Possible Cause: Sensitivity of this compound to moisture. Like many borane-based Lewis acids, this compound can be deactivated by water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Handling: Store this compound in a desiccator or glovebox. Handle the catalyst quickly in an inert atmosphere to minimize exposure to air.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can act as Lewis bases and compete with the substrate for the catalyst, leading to inconsistent results.
Experimental Protocols
While a specific, detailed protocol for overcoming substrate inhibition with this compound is not prominently available, the following general procedure for a hydrosilylation reaction (a common reaction prone to substrate inhibition) can be adapted.
General Protocol for Hydrosilylation of a Carbonyl Compound:
-
Preparation: Under an inert atmosphere, add a solution of this compound (e.g., 2 mol%) in an anhydrous, non-coordinating solvent (e.g., toluene) to a flame-dried reaction flask equipped with a magnetic stirrer.
-
Reagent Addition:
-
Standard Addition (for initial trials): Add the silane (e.g., 1.1 equivalents) to the catalyst solution, followed by the carbonyl substrate (1.0 equivalent).
-
Slow Addition (to mitigate substrate inhibition): Add the silane to the catalyst solution. Then, add the carbonyl substrate dropwise over a period of time (e.g., 1-2 hours) using a syringe pump.
-
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or 1H NMR).
-
Work-up: Upon completion, quench the reaction by adding a small amount of a suitable quenching agent (e.g., a few drops of water or a saturated aqueous solution of NaHCO3). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Table 1: Comparison of Borane Lewis Acids
| Property | This compound | Tris(pentafluorophenyl)borane (B(C6F5)3) |
| Chemical Formula | C12BClF10 | C18BF15 |
| Lewis Acidity | Potent Lewis acid[3] | Strong Lewis acid, comparable to BF3[4] |
| Steric Bulk | Less bulky than B(C6F5)3 | Highly bulky due to three pentafluorophenyl groups[4] |
| Known Applications | Olefin polymerization, hydrosilylation, carbene transfer[3] | Hydrosilylation, polymerization, frustrated Lewis pair chemistry[5][6] |
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Substrate Inhibition
References
- 1. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2720-03-8 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Chlorobis(pentafluorophenyl)borane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorobis(pentafluorophenyl)borane, a powerful Lewis acid catalyst. The information provided is intended to assist in scaling up reactions from the laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula (C₆F₅)₂BCl, is a potent Lewis acid. Its strong electrophilicity, derived from the electron-withdrawing nature of the two pentafluorophenyl groups, makes it an effective catalyst for a variety of chemical transformations.[1] Key applications include:
-
Olefin Polymerization: It acts as a co-catalyst in industrial processes for the homogeneous polymerization of olefins.[1]
-
Hydrosilylation: It catalyzes the addition of Si-H bonds across double and triple bonds.[1]
-
Carbene Transfer Reactions: It facilitates the transfer of carbene moieties.[1]
Q2: How does the reactivity of this compound compare to tris(pentafluorophenyl)borane (BCF)?
Both this compound and tris(pentafluorophenyl)borane (BCF) are strong Lewis acids. The primary difference is the presence of a chlorine atom in place of a third pentafluorophenyl group. This substitution can influence the steric and electronic properties of the boron center, potentially affecting catalytic activity and substrate scope. While BCF is more extensively studied, this compound is also a highly effective catalyst in various reactions.
Q3: What are the key safety and handling precautions for this compound?
This compound is a moisture-sensitive and corrosive compound. Proper handling is crucial to ensure safety and maintain the catalyst's activity.
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques to prevent decomposition by moisture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
Q4: How can I purify this compound if it has degraded?
Purification of pentafluorophenyl boron compounds can be challenging due to their reactivity. Sublimation under reduced pressure is a common method for purifying related compounds like tris(pentafluorophenyl)borane and may be applicable. Distillation and recrystallization from anhydrous, non-coordinating solvents are other potential methods, but care must be taken to exclude moisture.
Troubleshooting Guide for Scaling Up Reactions
Scaling up reactions involving this compound presents several challenges. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate or shows a long induction period. | Catalyst deactivation by moisture: this compound is highly sensitive to water, which can lead to the formation of catalytically inactive species. | Ensure stringent anhydrous conditions: Dry all solvents and reagents thoroughly before use. Use freshly distilled solvents and dry glassware. Handle the catalyst exclusively under an inert atmosphere. |
| Impure catalyst: The presence of impurities from the synthesis or degradation of the catalyst can inhibit the reaction. | Verify catalyst purity: Use a freshly opened bottle of the catalyst or purify it before use. Analytical techniques like NMR spectroscopy can help assess purity. | |
| Reaction is sluggish or incomplete. | Insufficient catalyst loading: The optimal catalyst loading may be higher at a larger scale due to increased surface area to volume ratio and potential for localized concentration gradients. | Optimize catalyst loading: Perform small-scale experiments to determine the optimal catalyst concentration for the scaled-up reaction. A modest increase in catalyst loading might be necessary. |
| Poor mixing: Inadequate agitation can lead to poor mass and heat transfer, resulting in localized "hot spots" or areas of low catalyst concentration. | Improve agitation: Ensure the reactor is equipped with an appropriate stirrer for the reaction volume and viscosity. Baffles can also improve mixing efficiency. | |
| Low reaction temperature: The reaction may require a higher temperature to proceed at a reasonable rate, especially if the concentration of reactants is lower in a larger volume. | Optimize temperature: Carefully increase the reaction temperature in small increments, monitoring for any side reactions or decomposition. | |
| Formation of side products or low selectivity. | Exothermic reaction leading to "hot spots": Poor heat dissipation in large reactors can cause localized temperature increases, promoting side reactions. | Improve heat transfer: Use a reactor with a high surface area to volume ratio. Employ a jacketed reactor with a reliable temperature control system. Consider a semi-batch process where one reactant is added slowly to control the exotherm. |
| Incorrect stoichiometry or order of addition: The order in which reagents are added can significantly impact the reaction outcome. | Review and optimize the addition sequence: Ensure that the catalyst is added at the appropriate stage and that the stoichiometry of all reactants is carefully controlled. | |
| Product isolation and purification issues. | Residual catalyst or byproducts: The work-up procedure may need to be adapted for a larger scale to effectively remove the catalyst and any boron-containing byproducts. | Develop a scalable work-up procedure: Investigate aqueous washes (if the product is stable), extractions, or filtration through a plug of silica gel or alumina to remove boron species. The choice of quenching agent should be carefully considered. |
Experimental Protocols
General Protocol for a Catalytic Hydrosilylation Reaction
Materials:
-
This compound
-
Alkene or alkyne substrate
-
Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)
-
Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane)
Procedure:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet is assembled and dried thoroughly under vacuum with heating.
-
Inerting: The reactor is cooled to room temperature and filled with an inert gas (argon or nitrogen).
-
Reagent Preparation: The alkene/alkyne substrate and the hydrosilane are dissolved in the anhydrous solvent in separate, dry Schlenk flasks under an inert atmosphere.
-
Catalyst Preparation: A stock solution of this compound in the anhydrous solvent is prepared in a glovebox.
-
Reaction Initiation: The substrate solution is charged to the reactor. The desired amount of the catalyst solution is then added via syringe.
-
Reactant Addition: The hydrosilane solution is added to the reactor at a controlled rate using a syringe pump. The addition rate should be adjusted to control the reaction exotherm.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC, TLC, or NMR.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a suitable reagent (e.g., a small amount of water or a short-chain alcohol, if the product is stable). The mixture is then washed with water or brine, and the organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation, crystallization, or column chromatography.
Data Presentation
The following table provides a hypothetical comparison of reaction parameters for a hydrosilylation reaction at different scales, based on typical considerations for scaling up moisture-sensitive catalytic reactions.
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Production Scale (1000 L) |
| Catalyst Loading (mol%) | 0.5 - 2 | 1 - 3 | 1.5 - 4 |
| Reaction Temperature (°C) | 25 - 80 | 40 - 90 | 50 - 100 |
| Solvent Volume (relative to substrate) | 5 - 10 volumes | 7 - 12 volumes | 8 - 15 volumes |
| Addition Time of Limiting Reagent (h) | 0.5 - 1 | 2 - 4 | 6 - 10 |
| Mixing Speed (RPM) | 300 - 500 | 100 - 300 | 50 - 150 |
| Typical Heat Transfer Coefficient (W/m²K) | 100 - 300 | 300 - 800 | 500 - 1200 |
Visualizations
Experimental Workflow for Scaling Up a Hydrosilylation Reaction
Caption: Workflow for a scaled-up hydrosilylation reaction.
Logical Relationship Diagram for Troubleshooting Scale-Up Issues
Caption: Troubleshooting logic for scale-up problems.
References
Technical Support Center: Monitoring Chlorobis(pentafluorophenyl)borane-Catalyzed Reactions by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions catalyzed by chlorobis(pentafluorophenyl)borane, ClB(C₆F₅)₂.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR monitoring of ClB(C₆F₅)₂-catalyzed reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction observed or slow reaction rate. | 1. Catalyst Inactivity: The ClB(C₆F₅)₂ may have degraded due to moisture. 2. Inhibitors: Trace impurities in the substrate or solvent (e.g., coordinating species) can bind to the Lewis acidic boron center. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific reaction. | 1. Use fresh or properly stored catalyst: Handle ClB(C₆F₅)₂ in an inert atmosphere (glovebox or Schlenk line). 2. Purify reagents and solvents: Ensure all substrates and solvents are rigorously dried and purified. 3. Increase catalyst loading: Incrementally increase the mol% of the catalyst. |
| Broad or shifted peaks in the ¹⁹F NMR spectrum of the catalyst. | 1. Water Contamination: Formation of a water adduct, ClB(C₆F₅)₂·H₂O, can occur.[1][2] 2. Dynamic Exchange: The catalyst may be in equilibrium between its free and substrate-bound states. 3. Paramagnetic Impurities: Trace metals can lead to significant line broadening. | 1. Ensure anhydrous conditions: Dry all glassware, solvents, and reagents meticulously.[3] A peak around 6.5 ppm in the ¹H NMR spectrum may indicate the presence of the water adduct.[4] 2. Lower the temperature: Cooling the NMR probe may slow the exchange rate, resulting in sharper signals for the individual species. 3. Purify reagents: If suspected, purify the starting materials to remove metal traces. |
| Complex or uninterpretable ¹¹B NMR spectra. | 1. Multiple Boron Species: Presence of free catalyst, catalyst-substrate adducts, and potentially hydridoborate intermediates. 2. Poor Signal-to-Noise: The ¹¹B nucleus has a lower gyromagnetic ratio and is quadrupolar. | 1. Acquire spectra at different time points: This can help to distinguish between transient intermediates and resting states. 2. Increase the number of scans: A higher number of transients will improve the signal-to-noise ratio. Using quartz NMR tubes can also reduce background boron signals. |
| Inaccurate quantitative NMR (qNMR) results. | 1. Improper Internal Standard: The internal standard may react with the catalyst or other species. 2. Incorrect Relaxation Delay (d1): Insufficient relaxation delay can lead to inaccurate integrals, especially for quadrupolar nuclei like ¹¹B. 3. Integration Errors: Broad signals or overlapping peaks can be difficult to integrate accurately. | 1. Choose an inert internal standard: Mesitylene or 1,3,5-trimethoxybenzene are often suitable.[3] Run a control experiment with the catalyst and standard to ensure no reaction occurs. 2. Determine T₁ values: Use an inversion-recovery pulse sequence to measure the spin-lattice relaxation time (T₁) of the nuclei of interest and set the relaxation delay to at least 5 times the longest T₁.[3] 3. Use deconvolution software: Software packages can help to accurately determine the area of overlapping peaks. |
Frequently Asked Questions (FAQs)
Q1: Which NMR nuclei are most informative for monitoring these reactions?
A1: The most informative nuclei are:
-
¹¹B NMR: Directly probes the coordination environment of the boron center. A significant upfield shift is expected when the three-coordinate ClB(C₆F₅)₂ forms a four-coordinate adduct with a Lewis base (e.g., substrate, water, or silane).[5][6]
-
¹⁹F NMR: The chemical shifts of the fluorine atoms on the pentafluorophenyl groups are sensitive to changes in the electronic environment of the boron atom.[4][7] Monitoring the signals of the ortho, meta, and para fluorines can indicate catalyst activation.
-
¹H NMR: Used to monitor the consumption of starting materials and the formation of products. It can also detect the presence of water adducts.[4][8]
-
²⁹Si NMR: In hydrosilylation reactions, ²⁹Si NMR can track the conversion of the silane starting material to the silylated product.[7]
Q2: What are the typical ¹¹B and ¹⁹F NMR chemical shifts I should expect for ClB(C₆F₅)₂ and its adducts?
A2: While specific values for ClB(C₆F₅)₂ are less commonly reported than for B(C₆F₅)₃, the following table provides expected ranges based on known data for related compounds. The replacement of a C₆F₅ group with a less electron-withdrawing chlorine atom is expected to result in a slight upfield shift compared to B(C₆F₅)₃.
| Species | Coordination at Boron | Expected ¹¹B Shift (ppm) | Expected ¹⁹F Shifts (ppm vs. CFCl₃) |
| Free ClB(C₆F₅)₂ | Trigonal Planar | ~50 - 60 | o-F: ~ -130, p-F: ~ -145, m-F: ~ -162 |
| ClB(C₆F₅)₂·L (L=Lewis Base) | Tetrahedral | ~ -5 to 10 | Significant upfield shift and sharpening of signals |
| [H-SiR₃][ClB(C₆F₅)₂] | Tetrahedral (borate) | ~ -15 to -25 | Further upfield shift |
Note: These are approximate values. Actual chemical shifts can be influenced by the solvent and the specific Lewis base.[1]
Q3: How do I prepare a sample for in-situ NMR monitoring?
A3: A general procedure is as follows:
-
Dry an NMR tube and all necessary glassware in an oven and cool under an inert atmosphere.
-
In a glovebox or under a flow of inert gas, add the substrate and a known amount of an internal standard to the NMR tube.
-
Add the deuterated solvent (previously dried over molecular sieves).
-
Acquire a spectrum of the initial mixture (t=0).
-
Prepare a stock solution of ClB(C₆F₅)₂ in the same deuterated solvent.
-
Inject the catalyst solution into the NMR tube, mix thoroughly, and begin acquiring spectra at regular time intervals.[3][9]
Q4: How can I confirm that the catalyst is activating my silane in a hydrosilylation reaction?
A4: The activation of a silane by ClB(C₆F₅)₂ is expected to form a silylium/hydridoborate ion pair, [R₃Si]⁺[HClB(C₆F₅)₂]⁻. This can be observed by:
-
¹¹B NMR: The appearance of a new, sharp signal in the upfield region (typically -15 to -25 ppm), characteristic of a tetracoordinate borate anion.
-
¹⁹F NMR: The signals corresponding to the C₆F₅ groups of the hydridoborate will be shifted upfield and will be sharper compared to the free borane.[7]
-
¹H NMR: If the hydride on the borate is observable, it may appear as a broad signal.
Experimental Protocols & Visualizations
General Protocol for In-Situ NMR Monitoring
A detailed methodology for setting up an experiment to monitor the hydrosilylation of an aldehyde is provided below.
Materials:
-
This compound (ClB(C₆F₅)₂)
-
Aldehyde substrate
-
Triethylsilane (Et₃SiH)
-
Mesitylene (internal standard)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Oven-dried NMR tube with a sealable cap (e.g., J. Young tube)
Procedure:
-
In an inert atmosphere glovebox, add the aldehyde (0.10 mmol, 1.0 eq.) and mesitylene (0.01 mmol, 0.1 eq.) to the NMR tube.
-
Add 0.5 mL of anhydrous CDCl₃.
-
Seal the tube, remove it from the glovebox, and acquire a ¹H NMR spectrum (this is the t=0 spectrum).
-
Return the tube to the glovebox and add triethylsilane (0.11 mmol, 1.1 eq.).
-
In a separate vial, dissolve ClB(C₆F₅)₂ (0.005 mmol, 5 mol%) in 0.1 mL of anhydrous CDCl₃.
-
Add the catalyst solution to the NMR tube. Seal the tube, shake gently to mix, and immediately begin acquiring ¹H NMR spectra at regular intervals until the aldehyde proton signal disappears.[3]
-
Process the spectra and integrate the relevant signals (e.g., aldehydic proton, product protons) relative to the internal standard to determine the reaction conversion over time.[3]
Visual Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for a hydrosilylation reaction.
References
- 1. Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2720-03-8 | Benchchem [benchchem.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yields in chlorobis(pentafluorophenyl)borane-mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions mediated by chlorobis(pentafluorophenyl)borane (B(C₆F₅)₂Cl).
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in reactions involving this compound are most frequently attributed to its high sensitivity to air and moisture. Other common causes include impure starting materials, improper reaction setup, and suboptimal reaction conditions. A systematic approach to troubleshooting, starting with the quality of the borane and the reaction environment, is crucial.
Q2: How can I assess the quality of my this compound?
The purity of B(C₆F₅)₂Cl is critical for its catalytic activity. While a fresh, sealed bottle from a reputable supplier is a good starting point, the compound can degrade upon improper handling or storage. The presence of hydrolysis byproducts, such as (C₆F₅)₂BOH, can significantly inhibit the reaction. While direct analysis by NMR (¹¹B and ¹⁹F) is the most definitive method for purity assessment, a simple visual inspection can also be informative. Pure this compound should be a white crystalline solid. Any discoloration or clumping may indicate decomposition.
Q3: What are the best practices for handling and storing this compound?
Due to its extreme sensitivity to air and moisture, this compound must be handled and stored under a strictly inert atmosphere (e.g., argon or nitrogen)[1][2]. A glovebox is the ideal environment for handling this reagent. If a glovebox is unavailable, Schlenk line techniques are essential. It should be stored in a tightly sealed container, preferably in a desiccator within a freezer to minimize decomposition.
Q4: Can trace amounts of water from my solvent or other reagents affect the reaction?
Absolutely. Even trace amounts of water can lead to the hydrolysis of this compound, forming less active or inactive boron species. This not only consumes the catalyst but can also introduce byproducts that interfere with the desired reaction. Therefore, the use of rigorously dried and degassed solvents and reagents is paramount.
Q5: Are there any known side reactions of this compound that could lead to low yields?
This compound is a strong Lewis acid and can react with certain functional groups in the substrate or solvent[1]. For instance, it can form adducts with Lewis basic functional groups, which might sequester the catalyst and inhibit its participation in the desired reaction. Additionally, in the presence of certain reagents, ligand exchange reactions can occur, altering the catalytic species.
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is the most common issue and often points to problems with the catalyst's activity or the reaction environment.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low yields.
Potential Causes and Solutions in Detail:
| Potential Cause | Recommended Action | Rationale |
| Degraded B(C₆F₅)₂Cl | Use a fresh batch of the borane or purify the existing stock. Purification can be achieved by sublimation or recrystallization under an inert atmosphere. | This compound is extremely sensitive to air and moisture, leading to hydrolysis and loss of catalytic activity[2]. |
| Wet Solvents/Reagents | Dry all solvents and liquid reagents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina columns). Solid reagents should be dried under vacuum. | Water reacts with B(C₆F₅)₂Cl, leading to its decomposition and the formation of catalytically inactive species. |
| Poor Inert Atmosphere | Ensure all glassware is rigorously dried and the reaction is set up under a high-purity inert gas (argon or nitrogen) using either a glovebox or proper Schlenk line techniques. | Oxygen and moisture from the air will rapidly degrade the catalyst. |
| Incompatible Substrate | Check the substrate for Lewis basic functional groups (e.g., amines, phosphines) that can form strong adducts with the borane. If present, consider using a protecting group strategy. | Strong coordination of the substrate or other components to the boron center can inhibit its catalytic activity. |
| Suboptimal Temperature | Perform the reaction at a range of temperatures to find the optimal conditions. Some reactions may require elevated temperatures to proceed at a reasonable rate. | Reaction kinetics are temperature-dependent. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Incorrect Stoichiometry | Carefully verify the stoichiometry of all reagents. In some cases, a higher catalyst loading might be necessary, especially if trace impurities are suspected. | The molar ratio of catalyst to substrate is a critical parameter for catalytic reactions. |
Problem 2: Formation of Inseparable Byproducts
The formation of byproducts can complicate purification and reduce the isolated yield of the desired product.
Potential Causes and Solutions in Detail:
| Potential Cause | Recommended Action | Rationale |
| Catalyst Decomposition | Improve inert atmosphere techniques and ensure the purity of all reagents and solvents. | Decomposition of B(C₆F₅)₂Cl can generate various boron-containing species that may lead to unwanted side reactions. |
| Side Reactions of the Substrate | Modify the reaction conditions (e.g., temperature, reaction time, order of addition of reagents) to disfavor the side reaction. | The strong Lewis acidity of the borane can sometimes promote undesired transformations of the starting material or product. |
| Reaction with Solvent | Choose a non-coordinating, inert solvent. Aromatic hydrocarbons (e.g., toluene, benzene) or halogenated solvents (e.g., dichloromethane) are often suitable, but their purity is crucial. | Some solvents can react with or coordinate to the borane, leading to catalyst deactivation or the formation of byproducts. |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Mediated Reaction under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: All glassware (Schlenk flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and oven-dried (or flame-dried under vacuum) immediately before use.
-
Inert Atmosphere Setup: Assemble the glassware while hot and connect it to a Schlenk line. Evacuate the system and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Preparation:
-
Solvent: Use freshly distilled, anhydrous, and degassed solvent.
-
This compound: Weigh the required amount of B(C₆F₅)₂Cl in a glovebox and transfer it to the reaction flask under a positive pressure of inert gas. If a glovebox is not available, perform the transfer in a flask under a strong flow of inert gas.
-
Substrate and other reagents: Add the substrate and any other liquid reagents via syringe through a rubber septum. Solid reagents should be added under a positive flow of inert gas.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature using an appropriate cooling bath.
-
Add the final reagent (often the catalyst solution or the substrate) dropwise with stirring.
-
Monitor the reaction progress by TLC, GC, or NMR analysis of aliquots taken under inert conditions.
-
-
Work-up:
-
Quench the reaction by carefully adding an appropriate reagent (e.g., a saturated aqueous solution of NaHCO₃ or water), always under an inert atmosphere initially, as the reaction may be exothermic.
-
Once the reaction is quenched, the mixture can be exposed to air for extraction and further purification.
-
Protocol 2: Purification of Solvents for Moisture-Sensitive Reactions
-
Toluene: Reflux over sodium/benzophenone until a persistent deep blue or purple color is obtained, then distill under an inert atmosphere.
-
Dichloromethane: Reflux over calcium hydride for several hours, then distill under an inert atmosphere.
-
Hexane/Heptane: Reflux over sodium/benzophenone or distill from calcium hydride under an inert atmosphere.
Note: Always consult appropriate safety guidelines for handling drying agents and performing distillations.
Data Presentation
While specific quantitative data for the effect of impurities on this compound-mediated reactions is scarce in the literature, the following table provides a conceptual representation based on data for the closely related tris(pentafluorophenyl)borane, which is expected to show similar trends.
Table 1: Conceptual Yield Data for a Hypothetical Hydrosilylation Reaction Catalyzed by B(C₆F₅)₃ under Various Conditions
| Entry | Catalyst Purity | Solvent | Water Content (ppm) | Yield (%) |
| 1 | >99% (sublimed) | Toluene (freshly distilled) | < 5 | 95 |
| 2 | 95% (commercial grade) | Toluene (freshly distilled) | < 5 | 85 |
| 3 | >99% (sublimed) | Toluene (from a sure-seal bottle) | ~20 | 70 |
| 4 | >99% (sublimed) | Toluene (undried) | > 50 | < 10 |
| 5 | >99% (sublimed) | THF (freshly distilled) | < 5 | 60 |
This data is illustrative and based on general principles of Lewis acid catalysis with boranes. Actual yields will vary depending on the specific reaction.
Signaling Pathways and Logical Relationships
The following diagram illustrates the deactivation pathway of this compound in the presence of moisture.
Caption: Deactivation of B(C₆F₅)₂Cl by water.
References
Validation & Comparative
A Comparative Guide to Borane Catalysts: Chlorobis(pentafluorophenyl)borane vs. Tris(pentafluorophenyl)borane
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to the success of synthetic endeavors. Among the plethora of available options, organoboranes, particularly those featuring the electron-withdrawing pentafluorophenyl group, have emerged as powerful and versatile catalysts for a wide range of organic transformations. This guide provides a detailed comparison of two prominent members of this class: Chlorobis(pentafluorophenyl)borane (B(C₆F₅)₂Cl) and Tris(pentafluorophenyl)borane (B(C₆F₅)₃).
This comparison delves into their fundamental properties, catalytic applications, and presents available experimental data to aid in catalyst selection. We will explore their relative Lewis acidity, stability, and performance in key chemical reactions, supported by detailed experimental protocols where available.
At a Glance: Key Physicochemical and Catalytic Properties
| Property | This compound (B(C₆F₅)₂Cl) | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |
| Molar Mass | 382.44 g/mol | 511.98 g/mol [1] |
| Appearance | White to off-white solid | White, volatile solid[1] |
| Lewis Acidity | Potent Lewis acid due to two electron-withdrawing C₆F₅ groups and a chlorine atom.[2] | Strong Lewis acid, often described as an "ideal Lewis acid".[1] Its Lewis acidity is considered to be between that of BF₃ and BCl₃.[2] |
| Key Catalytic Applications | Co-catalyst in olefin polymerization, catalyst for hydrosilylation and carbene transfer reactions.[2] | Activator in olefin polymerization, catalyst for hydrosilylation, frustrated Lewis pair (FLP) chemistry, aldol-type reactions, and various other organic transformations.[1][3][4] |
| Stability | Generally stable, but sensitive to moisture. | High thermal stability (over 200 °C), resistant to oxygen, and relatively water-tolerant, though it forms a strong adduct with water.[1] |
Lewis Acidity: A Comparative Perspective
The catalytic prowess of these boranes is intrinsically linked to their Lewis acidity, which is the ability to accept an electron pair. The highly electronegative fluorine atoms on the phenyl rings withdraw electron density from the boron center, rendering it highly electrophilic.
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a well-established and extensively studied strong Lewis acid.[1] Its Lewis acidity has been quantified and is generally considered to be comparable to or slightly weaker than boron trifluoride (BF₃) but significantly greater than triphenylborane (BPh₃).[1][2] This high Lewis acidity, combined with its thermal stability and the inertness of the B-C bonds, makes it an "ideal Lewis acid" for many applications.[1]
This compound (B(C₆F₅)₂Cl) is also a potent Lewis acid.[2] The replacement of one electron-withdrawing pentafluorophenyl group with a chlorine atom alters its electronic and steric properties. While direct quantitative comparisons of the Lewis acidity of B(C₆F₅)₂Cl and B(C₆F₅)₃ are not abundantly available in the literature, the presence of the chlorine atom is expected to significantly influence its Lewis acidic character. Computational studies on related boranes have been instrumental in understanding their catalytic activity, which is directly linked to their Lewis acidity.[2]
Catalytic Performance: A Head-to-Head Look (Where Data is Available)
Direct, quantitative comparisons of the catalytic performance of B(C₆F₅)₂Cl and B(C₆F₅)₃ in the same reaction under identical conditions are limited in readily accessible literature. However, we can infer their relative potential from their known applications and the influence of their structural differences.
Olefin Polymerization
Both boranes are known to function as co-catalysts in the metallocene-catalyzed polymerization of olefins.[2] Their primary role is to abstract an alkyl or halide ligand from the metallocene precatalyst, generating a cationic and highly active polymerization catalyst.
While B(C₆F₅)₃ is a benchmark activator in this field,[3] B(C₆F₅)₂Cl has also been shown to be an effective co-catalyst.[2] The choice between the two may depend on the specific metallocene used, the desired polymer properties, and the reaction conditions. The different steric and electronic environments around the boron center in B(C₆F₅)₂Cl compared to B(C₆F₅)₃ can influence the nature of the resulting ion pair and, consequently, the polymerization activity and the properties of the resulting polymer.
Experimental Workflow for Olefin Polymerization Activation:
Caption: General workflow for borane-activated olefin polymerization.
Hydrosilylation Reactions
B(C₆F₅)₃ is a highly effective catalyst for the hydrosilylation of various functional groups, including carbonyls and olefins.[2] It is known to activate the silane component, facilitating the addition of the Si-H bond across a double bond.
While B(C₆F₅)₂Cl is also known to catalyze hydrosilylation,[2] a direct comparison of its efficiency (e.g., reaction rates, yields, and catalyst loadings) with B(C₆F₅)₃ for a specific substrate is not well-documented in comparative studies. The difference in Lewis acidity and steric hindrance between the two boranes would likely lead to variations in their catalytic activity and substrate scope.
Catalytic Cycle for B(C₆F₅)₃-Catalyzed Hydrosilylation of a Ketone:
Caption: Proposed mechanism for B(C₆F₅)₃-catalyzed ketone hydrosilylation.
Experimental Protocols
Detailed experimental protocols that directly compare the two catalysts are scarce. However, representative procedures for reactions catalyzed by B(C₆F₅)₃ can be adapted for comparative studies with B(C₆F₅)₂Cl.
General Procedure for B(C₆F₅)₃-Catalyzed Hydrosilylation of Styrene Derivatives
The following is a general procedure adapted from the literature for the hydrosilylation of styrenes catalyzed by B(C₆F₅)₃, which can serve as a template for a comparative study.[2]
Materials:
-
Styrene derivative (1.0 mmol)
-
Triethylsilane (1.2 mmol)
-
Tris(pentafluorophenyl)borane (0.02 mmol, 2 mol%)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the styrene derivative and anhydrous toluene.
-
Add triethylsilane to the solution.
-
In a separate glovebox, prepare a stock solution of tris(pentafluorophenyl)borane in anhydrous toluene.
-
Add the required amount of the B(C₆F₅)₃ stock solution to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To perform a comparative study, an identical reaction should be set up using B(C₆F₅)₂Cl as the catalyst at the same molar loading. The reaction progress, yield of the hydrosilylated product, and formation of any byproducts should be carefully monitored and compared.
Synthesis of this compound
For researchers wishing to prepare B(C₆F₅)₂Cl in-house, a common synthetic route involves the reaction of boron trichloride with a pentafluorophenyltin reagent.
Synthetic Pathway for B(C₆F₅)₂Cl:
Caption: Synthesis of B(C₆F₅)₂Cl via a tin-mediated route.
Conclusion and Future Outlook
Both this compound and tris(pentafluorophenyl)borane are highly effective Lewis acid catalysts with broad applications in organic synthesis and polymer chemistry. B(C₆F₅)₃ is a well-established, commercially available, and extensively studied catalyst with a predictable reactivity profile. B(C₆F₅)₂Cl, while less studied, represents a potent Lewis acid whose distinct electronic and steric properties may offer advantages in specific catalytic applications.
The lack of direct comparative studies in the literature presents an opportunity for further research. A systematic investigation into the catalytic performance of B(C₆F₅)₂Cl versus B(C₆F₅)₃ in a variety of transformations would provide invaluable data for the scientific community, enabling more informed catalyst selection and the potential discovery of novel reactivity. Such studies should focus on quantifying differences in reaction rates, yields, catalyst loadings, and substrate scope, thereby providing a clearer picture of the relative merits of these two powerful borane catalysts.
References
A Comparative Analysis of Lewis Acidity: Chlorobis(pentafluorophenyl)borane vs. BCl₃
For researchers, scientists, and drug development professionals, a nuanced understanding of Lewis acidity is paramount for applications ranging from catalysis to synthesis. This guide provides a detailed comparison of the Lewis acidity of two prominent boranes: chlorobis(pentafluorophenyl)borane (ClB(C₆F₅)₂) and boron trichloride (BCl₃), supported by experimental and computational data.
The electron-deficient nature of the boron atom in both this compound and boron trichloride endows them with Lewis acidic properties, enabling them to accept electron pairs from Lewis bases. However, the electronic and steric environments of the boron center in these two compounds are markedly different, leading to significant variations in their Lewis acidity. BCl₃ is a classic inorganic Lewis acid, while ClB(C₆F₅)₂ is a potent organoborane Lewis acid, renowned for its utility in "frustrated Lewis pair" chemistry and as a catalyst.
Quantitative Comparison of Lewis Acidity
Several experimental and computational methods have been developed to quantify and compare the strength of Lewis acids. This section summarizes the available data for ClB(C₆F₅)₂ and BCl₃ using established techniques such as the Gutmann-Beckett method, Fluoride Ion Affinity (FIA), Lowest Unoccupied Molecular Orbital (LUMO) energy, and the Global Electrophilicity Index (GEI).
| Parameter | Method | This compound (ClB(C₆F₅)₂) | Boron Trichloride (BCl₃) | Conclusion |
| Acceptor Number (AN) | Gutmann-Beckett Method | No direct data available. The related B(C₆F₅)₃ has an AN of 82.[1][2] ClB(C₆F₅)₂ is considered a stronger Lewis acid than B(C₆F₅)₃. | 96.6[3] | BCl₃ exhibits a significantly higher Acceptor Number, indicating stronger Lewis acidity in this experimental context. |
| Fluoride Ion Affinity (FIA) | Computational (Gas Phase) | ~500 kJ/mol | >360 ± 42 kJ/mol[4] | While a precise experimental value for BCl₃ is unavailable, the calculated FIA for ClB(C₆F₅)₂ is substantial. The available data suggests BCl₃ also possesses a high FIA. |
| LUMO Energy | Computational (DFT) | Data not available in direct comparison. | Data not available in direct comparison. | A lower LUMO energy generally correlates with stronger Lewis acidity. Computational modeling would be required for a direct comparison. |
| Global Electrophilicity Index (GEI) | Computational | Data not available in direct comparison. | Data not available in direct comparison. | A higher GEI indicates greater electrophilicity and stronger Lewis acidity. Computational analysis is needed for a quantitative comparison. |
Summary of Findings:
Experimental Protocols for Determining Lewis Acidity
Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to assess Lewis acidity by ³¹P NMR spectroscopy.[1][2] It relies on monitoring the chemical shift of a phosphorus-containing probe molecule, typically triethylphosphine oxide (Et₃PO), upon interaction with a Lewis acid.
Protocol:
-
A solution of the Lewis acid to be analyzed is prepared in a suitable, weakly coordinating solvent (e.g., dichloromethane-d₂, chloroform-d).
-
A solution of triethylphosphine oxide (Et₃PO) in the same solvent is also prepared.
-
The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine the chemical shift of the free probe (δ_free).
-
An equimolar amount of the Lewis acid solution is added to the Et₃PO solution.
-
The ³¹P NMR spectrum of the resulting mixture is recorded to determine the chemical shift of the Et₃PO-Lewis acid adduct (δ_adduct).
-
The change in chemical shift (Δδ = δ_adduct - δ_free) is calculated.
-
The Acceptor Number (AN) is then calculated using the formula: AN = 2.21 × Δδ.[1][2]
A larger downfield shift (positive Δδ) and a correspondingly higher Acceptor Number indicate a stronger Lewis acid.
Caption: Workflow for the Gutmann-Beckett method.
Childs Method
The Childs method utilizes ¹H NMR spectroscopy to evaluate Lewis acidity by observing the change in the chemical shift of the protons of a probe molecule, typically trans-crotonaldehyde.[5] The interaction of the Lewis acid with the carbonyl oxygen of crotonaldehyde affects the electron density throughout the molecule, leading to shifts in the proton resonances.
Protocol:
-
A solution of trans-crotonaldehyde is prepared in a dry, non-coordinating solvent (e.g., dichloromethane-d₂).
-
The ¹H NMR spectrum of the crotonaldehyde solution is recorded to establish the initial chemical shifts of its protons, particularly the aldehydic and vinylic protons.
-
A solution of the Lewis acid is prepared in the same solvent.
-
The Lewis acid solution is added to the crotonaldehyde solution. It is crucial to ensure anhydrous conditions as water can compete with the probe for coordination to the Lewis acid.
-
The ¹H NMR spectrum of the mixture is recorded.
-
The changes in the chemical shifts (Δδ) of the crotonaldehyde protons upon coordination to the Lewis acid are determined.
-
The magnitude of the downfield shift, particularly for the proton β to the carbonyl group, is correlated with the strength of the Lewis acid.
A larger downfield shift indicates a stronger interaction between the Lewis acid and the carbonyl oxygen, and thus, a higher Lewis acidity.
Caption: Workflow for the Childs method.
Theoretical Approaches to Lewis Acidity
Computational chemistry provides valuable tools for assessing Lewis acidity through parameters that are independent of a specific reference base.
Fluoride Ion Affinity (FIA)
FIA is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A more negative enthalpy change (i.e., a higher FIA value) corresponds to a stronger Lewis acid.
LUMO Energy
The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is available to accept electrons. A lower LUMO energy indicates that the molecule is a better electron acceptor and thus a stronger Lewis acid.
Global Electrophilicity Index (GEI)
The GEI is a measure of the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and chemical hardness, which are related to the energies of the HOMO and LUMO. A higher GEI value signifies a stronger electrophile and, consequently, a more potent Lewis acid.[6]
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. magritek.com [magritek.com]
- 4. Boron trichloride [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Global Electrophilicity Index (GEI) as a Measure of Lewis Acidity. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Borane Catalysts: The Efficacy of Chlorobis(pentafluorophenyl)borane
In the landscape of modern organic synthesis, borane catalysts have emerged as powerful tools for a myriad of chemical transformations. Their utility, largely stemming from their potent Lewis acidity, has been pivotal in the development of novel reaction pathways. Among the plethora of borane catalysts, tris(pentafluorophenyl)borane, B(C₆F₅)₃, often abbreviated as BCF, has garnered significant attention for its remarkable catalytic activity and stability. This guide provides a comparative analysis of chlorobis(pentafluorophenyl)borane, ClB(C₆F₅)₂, against other prominent borane catalysts, offering insights into its efficacy supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of borane catalysis.
Relative Lewis Acidity and Catalytic Potential
The catalytic efficacy of borane compounds is intrinsically linked to their Lewis acidity. The presence of electron-withdrawing groups, such as the pentafluorophenyl (C₆F₅) moiety, significantly enhances the electrophilicity of the boron center. In this compound, the substitution of one C₆F₅ group with a chlorine atom is expected to modulate its Lewis acidity and, consequently, its catalytic behavior. While direct quantitative comparisons of the Lewis acidity of ClB(C₆F₅)₂ with B(C₆F₅)₃ are not extensively documented, studies on related mixed halo- and fluoroaryl boranes suggest that the introduction of chloro-substituents can influence both reactivity and stability, including tolerance to trace amounts of water.[1] The high Lewis acidity of these compounds facilitates key reaction steps such as hydride abstraction from silanes in hydrosilylation reactions or the activation of substrates in polymerization and Friedel-Crafts reactions.[2][3]
Comparative Performance in Catalysis
Direct, side-by-side experimental comparisons of the catalytic performance of this compound against other boranes are limited in published literature. However, we can infer its potential efficacy by examining related systems. For instance, in C-O bond cleavage reactions, a study on mixed chloro-/fluoroaryl boranes demonstrated that B(C₆Cl₅)(C₆F₅)₂ can effectively catalyze these transformations, even under atmospheric conditions, showcasing a favorable balance of high reactivity and increased water tolerance compared to B(C₆F₅)₃.[1] This suggests that this compound could offer similar advantages.
To provide a tangible comparison, the following table summarizes the performance of various borane catalysts in representative organic transformations. It is important to note that the data for different catalysts may originate from different studies and are presented here for illustrative comparison.
| Catalyst | Reaction Type | Substrate | Reagent | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Reference |
| B(C₆F₅)₃ | Hydrosilylation | Acetophenone | Triethylsilane | 2 | Toluene, 25°C, 1 h | 96 | [4] |
| B(C₆F₅)₃ | Friedel-Crafts Alkylation | N,N-dimethylaniline | Phenylacetylene | 10 | CH₂Cl₂, 25°C, 48 h | 69 | [3] |
| BF₃·OEt₂ | Hydrothiolation | 1-Phenyl-1,3-butadiene | Thiophenol | 10 | CH₂Cl₂, 25°C, 2 h | 95 | [5] |
| BCl₃ | Cyclization | (Z)-1,6-dodecaen-11-yn-5-ol | - | 100 | CH₂Cl₂, -78°C, 1 h | 65 | [6] |
| B(C₆Cl₅)(C₆F₅)₂ | C-O Bond Cleavage | Dibenzyl ether | Triethylsilane | 5 | Toluene, 25°C, 24 h | >95 (conversion) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative experimental protocols for the synthesis of this compound and a B(C₆F₅)₃-catalyzed hydrosilylation reaction.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of boron trichloride with a suitable pentafluorophenylating agent. A common method involves the use of a tin reagent, as detailed below.
Procedure: A solution of boron trichloride (BCl₃, 1.0 M in hexanes, 5.0 mL, 5.0 mmol) is added to a solution of bis(pentafluorophenyl)dimethyltin ((C₆F₅)₂SnMe₂, 2.24 g, 5.0 mmol) in hexanes (20 mL) at room temperature. The reaction mixture is stirred for 12 hours, during which a white precipitate of dimethyltin dichloride (Me₂SnCl₂) is formed. The precipitate is removed by filtration, and the solvent is removed from the filtrate under reduced pressure to yield this compound as a white solid.
B(C₆F₅)₃-Catalyzed Hydrosilylation of Acetophenone
This protocol describes a typical procedure for the hydrosilylation of a ketone catalyzed by tris(pentafluorophenyl)borane.[4]
Procedure: To a solution of acetophenone (120 mg, 1.0 mmol) in toluene (5 mL) is added tris(pentafluorophenyl)borane (10.2 mg, 0.02 mmol, 2 mol%). Triethylsilane (174 mg, 1.5 mmol) is then added dropwise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography. After completion (typically 1 hour), the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding silyl ether.
Catalytic Mechanism: Hydrosilylation
The catalytic cycle of borane-catalyzed hydrosilylation is believed to proceed through the activation of the Si-H bond of the silane by the Lewis acidic borane. This forms a silylium-borohydride ion pair, which then delivers the hydride to the carbonyl carbon.
Conclusion
This compound represents a potentially highly effective Lewis acid catalyst, benefiting from the strong electron-withdrawing properties of its pentafluorophenyl and chloro substituents. While direct comparative efficacy data remains somewhat scarce, inferences from related systems suggest it could offer a unique combination of high reactivity and improved stability, particularly in the presence of protic impurities. The well-established catalytic prowess of tris(pentafluorophenyl)borane in a wide array of organic transformations provides a strong benchmark for the future evaluation and application of this compound and other mixed-substituent borane catalysts. Further research into the catalytic applications of this and related boranes is warranted to fully elucidate their potential in advancing synthetic chemistry.
References
A Comparative Guide to Chlorobis(pentafluorophenyl)borane and Tris(pentafluorophenyl)borane in Catalysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic performance of chlorobis(pentafluorophenyl)borane (B(C₆F₅)₂Cl) and the more established tris(pentafluorophenyl)borane (B(C₆F₅)₃). While quantitative kinetic data for B(C₆F₅)₂Cl is limited in publicly available literature, this guide synthesizes available information on their catalytic activities, provides detailed experimental protocols for representative reactions, and visualizes key mechanistic pathways.
Performance Comparison of Borane Catalysts
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective and widely studied Lewis acid catalyst for a variety of organic transformations, most notably hydrosilylation and polymerization reactions.[1] Its catalytic prowess stems from the strong electron-withdrawing nature of the three pentafluorophenyl groups, which imparts significant Lewis acidity to the boron center.[1] This high Lewis acidity allows it to activate substrates, such as carbonyls and silanes, facilitating nucleophilic attack.[2][3]
This compound, B(C₆F₅)₂Cl, is a related borane catalyst where one of the pentafluorophenyl groups is replaced by a chlorine atom. While comprehensive kinetic studies on B(C₆F₅)₂Cl are scarce, its structural similarity to B(C₆F₅)₃ suggests it also functions as a potent Lewis acid. The presence of the chlorine atom is expected to modulate the Lewis acidity and steric environment of the boron center, potentially leading to different catalytic activities and selectivities compared to B(C₆F₅)₃.
A direct kinetic comparison is challenging due to the lack of published rate constants and activation parameters for B(C₆F₅)₂Cl-catalyzed reactions. However, based on general principles of Lewis acidity, it is anticipated that the catalytic activity of B(C₆F₅)₂Cl may differ from B(C₆F₅)₃. For instance, in polymerization reactions, the nature of the borane catalyst can significantly influence the polymerization rate and the properties of the resulting polymer.[4]
Below is a summary of representative reactions catalyzed by these boranes, highlighting the available performance data.
| Catalyst | Reaction Type | Substrate | Reagent | Product | Yield (%) | Time (h) | Citation |
| B(C₆F₅)₃ | Hydrosilylation | Acetophenone | Triphenylsilane | 1-Phenylethyl(triphenyl)silane | 95 | 0.25 | [2] |
| B(C₆F₅)₃ | Hydrosilylation | Benzaldehyde | Triethylsilane | (Benzyloxy)triethylsilane | 96 | 0.5 | [2] |
| B(C₆F₅)₂Cl | Polymerization | Styrene | - | Polystyrene | High | - | [5] |
| B(C₆F₅)₂Cl | Polymerization | ε-caprolactone | - | Polycaprolactone | High | - | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. The following are representative protocols for reactions catalyzed by B(C₆F₅)₃ and the synthesis of B(C₆F₅)₂Cl.
Protocol 1: B(C₆F₅)₃-Catalyzed Hydrosilylation of Acetophenone[2]
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Acetophenone
-
Triphenylsilane
-
Toluene (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Syringe pump
Procedure:
-
All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 mmol) in anhydrous toluene (10 mL).
-
Add tris(pentafluorophenyl)borane (0.01-0.04 mmol, 1-4 mol%) to the solution.
-
Using a syringe pump, add a solution of triphenylsilane (1.0 mmol) in anhydrous toluene (5 mL) to the reaction mixture over 1 hour.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a few drops of water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired silyl ether.
Protocol 2: Synthesis of Chlorobis(pentafluorophenyl)alane (a surrogate for borane synthesis illustration)[5]
While a detailed experimental protocol for the synthesis of B(C₆F₅)₂Cl from B(C₆F₅)₃ was not found in the provided search results, a similar procedure for the synthesis of chlorobis(pentafluorophenyl)alane from tris(pentafluorophenyl)alane is described and can serve as an illustrative example of the synthetic methodology.
Materials:
-
Tris(pentafluorophenyl)alane (Al(C₆F₅)₃)
-
Dichloromethane (CH₂Cl₂)
-
Standard Schlenk line equipment
Procedure:
-
The reaction is carried out under a dry, inert atmosphere.
-
A solution of tris(pentafluorophenyl)alane in an appropriate anhydrous solvent is prepared.
-
A stoichiometric amount of dichloromethane (0.34 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by NMR spectroscopy.
-
The product, chlorobis(pentafluorophenyl)alane, can be isolated upon removal of the solvent. The dimeric structure in the solid state can be confirmed by X-ray diffraction.
Mechanistic Pathways and Visualizations
The catalytic cycles of borane-catalyzed reactions are crucial for understanding their mechanisms and for the rational design of new catalysts. Below are visualizations of the proposed signaling pathways for hydrosilylation reactions.
B(C₆F₅)₃-Catalyzed Hydrosilylation of a Carbonyl Group
The mechanism of B(C₆F₅)₃-catalyzed hydrosilylation of carbonyls is believed to proceed through the activation of the silane rather than the carbonyl group.[2] The borane abstracts a hydride from the silane to form a silylium-hydridoborate ion pair. The highly electrophilic silylium ion is then attacked by the carbonyl oxygen, followed by hydride transfer from the borohydrate to the carbonyl carbon.
Caption: Proposed catalytic cycle for B(C₆F₅)₃-catalyzed hydrosilylation.
General Workflow for Catalyst Performance Evaluation
The evaluation of a new catalyst typically follows a systematic workflow to determine its efficacy and understand its kinetic behavior.
Caption: A typical experimental workflow for evaluating catalyst performance.
Comparison with Alternative Catalysts
While boranes are powerful Lewis acid catalysts, other metal-based Lewis acids such as tin(IV) chloride (SnCl₄) can also be employed for similar transformations.
| Catalyst | Type | Advantages | Disadvantages |
| B(C₆F₅)₂Cl / B(C₆F₅)₃ | Borane (Metal-Free) | High Lewis acidity, good solubility in organic solvents, often high catalytic activity. | Sensitivity to moisture and protic solvents, cost. |
| SnCl₄ | Metal Halide | Readily available, strong Lewis acid. | Can be corrosive, may require strictly anhydrous conditions, potential for side reactions.[6][7] |
The choice of catalyst will depend on the specific reaction, substrate scope, and desired reaction conditions. While boranes offer a metal-free alternative, traditional Lewis acids like SnCl₄ can be effective for certain applications.
References
- 1. mdpi.com [mdpi.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling Reaction Mechanisms: A DFT-Based Comparative Guide to Chlorobis(pentafluorophenyl)borane and its Analogues
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. Chlorobis(pentafluorophenyl)borane (B(C6F5)2Cl) has emerged as a potent Lewis acid catalyst in various organic transformations. This guide provides a comparative analysis of its performance, primarily benchmarked against the extensively studied tris(pentafluorophenyl)borane (B(C6F5)3), leveraging Density Functional Theory (DFT) calculations to illuminate the underlying reaction pathways.
While direct DFT studies on reaction mechanisms catalyzed specifically by B(C6F5)2Cl are limited in publicly available literature, a robust understanding of its catalytic behavior can be inferred from comparative analyses of its electronic properties and the well-documented mechanistic studies of its close analogue, B(C6F5)3. These boranes are known to catalyze a variety of powerful transformations, often in the presence of a stoichiometric reductant like silane.
Comparative Analysis of Lewis Acidity: A Performance Predictor
The catalytic prowess of boranes is intrinsically linked to their Lewis acidity—the ability to accept an electron pair. DFT calculations provide a quantitative measure of this property, often expressed as Fluoride Ion Affinity (FIA) or through the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) energy.
A study by Ashley et al. on a series of electron-deficient tris(aryl)boranes provides valuable insights into how the substituents on the boron center influence its electronic properties. By replacing a C6F5 group with a more electron-withdrawing C6Cl5 group, the electrophilicity of the boron center was observed to increase. While this study did not directly analyze B(C6F5)2Cl, the trend suggests that replacing a C6F5 group in B(C6F5)3 with a chlorine atom would similarly impact the Lewis acidity. The chlorine atom is generally considered to be more electron-withdrawing than a pentafluorophenyl group in this context, which would suggest that B(C6F5)2Cl is a stronger Lewis acid than B(C6F5)3.
| Compound | Calculated Property | Value | Significance |
| B(C6F5)3 | LUMO Energy | Varies with calculation level | Lower LUMO energy indicates higher electrophilicity and Lewis acidity. |
| Fluoride Ion Affinity (FIA) | ~452 kJ/mol | A quantitative measure of Lewis acidity. | |
| B(C6F5)2(C6Cl5) | Natural Charge on Boron | +0.89 | Higher positive charge compared to B(C6F5)3 (+0.81) suggests increased electrophilicity.[1] |
| B(C6F5)2Cl | (Predicted) | Higher than B(C6F5)3 | The strong inductive effect of the chlorine atom is expected to enhance the Lewis acidity of the boron center. |
Note: The table includes data for B(C6F5)2(C6Cl5) as a close analogue to B(C6F5)2Cl to infer trends in Lewis acidity.
DFT-Elucidated Reaction Mechanism: Hydrosilylation Catalyzed by B(C6F5)3
A well-documented example of a reaction catalyzed by B(C6F5)3 and mechanistically investigated by DFT is the hydrosilylation of carbonyl compounds. This reaction serves as an excellent model to understand the likely mechanistic steps involved in catalysis by B(C6F5)2Cl.
The catalytic cycle, as supported by computational studies, involves the activation of the silane by the borane rather than the carbonyl group. This proceeds through a hydride abstraction from the silane by the borane, forming a highly reactive silylium cation and a hydridoborate anion. The silylium cation then activates the carbonyl substrate, which is subsequently reduced by the hydridoborate.
Caption: Proposed catalytic cycle for the hydrosilylation of a carbonyl compound catalyzed by B(C6F5)3, elucidated through DFT studies.
Experimental and Computational Protocols
The insights into the reaction mechanisms are derived from a combination of experimental observations and detailed computational modeling.
Experimental Protocol (Representative)
A typical experimental setup for a B(C6F5)3-catalyzed hydrosilylation would involve the following:
-
Materials: Anhydrous solvents (e.g., toluene, dichloromethane), the carbonyl substrate, the silane (e.g., triethylsilane), and the catalyst (B(C6F5)3) are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The carbonyl substrate is dissolved in the anhydrous solvent, followed by the addition of the silane. The reaction is initiated by the addition of a catalytic amount of B(C6F5)3 (typically 1-5 mol%).
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Characterization: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography. The structure of the product is confirmed by NMR, IR, and mass spectrometry.
Computational Protocol (DFT)
The DFT calculations that underpin the mechanistic understanding are typically performed as follows:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: A suitable density functional, such as B3LYP or M06-2X, is chosen. These functionals have been shown to provide a good balance of accuracy and computational cost for organoboron chemistry.
-
Basis Set: A basis set like 6-31G(d,p) or a larger one such as def2-TZVP is employed to describe the atomic orbitals.
-
Solvent Model: To simulate the reaction in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) is often used.
-
Calculations:
-
Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data (e.g., Gibbs free energies).
-
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that a transition state connects the correct reactant and product.
-
Caption: A generalized workflow for the DFT analysis of a chemical reaction mechanism.
Conclusion
DFT analysis provides an indispensable tool for understanding the reaction mechanisms involving this compound and its analogues. By comparing the computationally derived electronic properties of B(C6F5)2Cl with the well-established mechanistic pathways of B(C6F5)3, researchers can make informed predictions about its catalytic performance. The enhanced Lewis acidity of B(C6F5)2Cl, inferred from DFT trends, suggests it may be a more active catalyst than B(C6F5)3 in reactions where Lewis acidity is the primary driver of reactivity. Future dedicated DFT studies on B(C6F5)2Cl-catalyzed reactions will be crucial to fully harness its synthetic potential.
References
A Comparative Analysis of Chlorobis(pentafluorophenyl)borane and Traditional Lewis Acids for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, the choice of a Lewis acid catalyst is pivotal to the efficiency, selectivity, and overall success of a reaction. While traditional Lewis acids such as boron trifluoride (BF₃), boron trichloride (BCl₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) have long been staples in the chemist's toolkit, modern organoboron compounds are emerging as powerful alternatives. This guide provides a comprehensive benchmark of chlorobis(pentafluorophenyl)borane, ClB(C₆F₅)₂, against these established counterparts, offering a clear comparison of their Lewis acidity and catalytic performance supported by experimental data and detailed protocols.
Unveiling Lewis Acidity: A Quantitative Comparison
The strength of a Lewis acid is a critical parameter influencing its catalytic activity. Two widely accepted scales for quantifying Lewis acidity are the Gutmann-Beckett Acceptor Number (AN) and the Fluoride Ion Affinity (FIA). The AN is determined experimentally by measuring the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid. A higher AN value indicates a stronger Lewis acid. FIA, on the other hand, is a computational metric that represents the enthalpy change when a fluoride ion binds to the Lewis acid in the gas phase; a more negative (or larger positive) FIA value signifies greater Lewis acidity.
The tables below summarize the AN and FIA values for this compound and traditional Lewis acids, providing a clear quantitative comparison of their relative strengths.
Table 1: Gutmann-Beckett Acceptor Numbers (AN) of Selected Lewis Acids
| Lewis Acid | Acceptor Number (AN) |
| **this compound (ClB(C₆F₅)₂) ** | Not Experimentally Determined |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 82[1] |
| Boron trifluoride (BF₃) | 89[1] |
| Boron trichloride (BCl₃) | 96.6 |
| Aluminum chloride (AlCl₃) | 87 |
| Titanium tetrachloride (TiCl₄) | 70 |
Table 2: Fluoride Ion Affinity (FIA) of Selected Lewis Acids
| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) |
| **this compound (ClB(C₆F₅)₂) ** | ~500 |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | ~530-545 |
| Boron trifluoride (BF₃) | >360 |
| Boron trichloride (BCl₃) | >360 |
| Aluminum chloride (AlCl₃) | Not Readily Available |
| Titanium tetrachloride (TiCl₄) | Not Readily Available |
Experimental Protocols: A Guide to Benchmarking
To provide a practical framework for researchers, this section outlines detailed experimental protocols for key methods used to assess and compare the performance of Lewis acids.
Protocol 1: Determination of Lewis Acidity via the Gutmann-Beckett Method
The Gutmann-Beckett method is a reliable NMR-based technique to determine the Acceptor Number (AN) of a Lewis acid in solution.[1]
Objective: To quantify the Lewis acidity of a compound by measuring the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO).
Materials:
-
Lewis acid of interest (e.g., ClB(C₆F₅)₂)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)
-
NMR tubes
-
High-resolution NMR spectrometer with ³¹P capabilities
Procedure:
-
Preparation of the Et₃PO solution: Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.01 M).
-
Reference Spectrum: Record the ³¹P NMR spectrum of the pure Et₃PO solution. The chemical shift of free Et₃PO in a non-coordinating solvent like hexane is defined as δ = 41.0 ppm, corresponding to an AN of 0.[1]
-
Preparation of the Lewis Acid Adduct: In a separate NMR tube, dissolve a precise amount of the Lewis acid in the deuterated solvent. Add an equimolar amount of the Et₃PO stock solution to the Lewis acid solution.
-
Spectrum of the Adduct: Record the ³¹P NMR spectrum of the Lewis acid-Et₃PO adduct. The interaction with the Lewis acid will cause a downfield shift of the ³¹P signal.
-
Calculation of the Acceptor Number (AN): The AN is calculated using the following formula:[1] AN = 2.21 × (δ_sample - 41.0) where δ_sample is the ³¹P chemical shift of the Et₃PO adduct.
Diagram of the Gutmann-Beckett Method Workflow:
Caption: Workflow for determining the Gutmann-Beckett Acceptor Number.
Protocol 2: Benchmarking Catalytic Activity in Hydrosilylation of Ketones
Hydrosilylation of ketones to the corresponding silyl ethers is a fundamental transformation often catalyzed by Lewis acids. This protocol provides a framework for comparing the catalytic efficiency of this compound with a traditional Lewis acid like boron trifluoride.
Objective: To compare the catalytic activity of ClB(C₆F₅)₂ and BF₃·OEt₂ in the hydrosilylation of acetophenone.
Materials:
-
This compound (ClB(C₆F₅)₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetophenone
-
Triethylsilane (Et₃SiH)
-
Anhydrous toluene (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, magnetic stir bars
-
Gas chromatograph (GC) for reaction monitoring
General Procedure:
-
Reaction Setup: In a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the ketone (e.g., acetophenone, 1 mmol) and the internal standard to anhydrous toluene (5 mL).
-
Catalyst Addition: To separate, identical reaction vials, add the respective Lewis acid catalyst (e.g., 1 mol% of ClB(C₆F₅)₂ or 1 mol% of BF₃·OEt₂).
-
Initiation of Reaction: Add the hydrosilane (e.g., triethylsilane, 1.2 mmol) to each reaction vial simultaneously.
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or 50 °C). At regular intervals, withdraw aliquots from each reaction mixture, quench with a suitable reagent (e.g., a small amount of water or a basic solution), and analyze by GC to determine the conversion of the ketone to the silyl ether.
-
Data Analysis: Plot the conversion versus time for each catalyst to compare their reaction rates. The catalyst that achieves a higher conversion in a shorter time is considered more active under the tested conditions.
Diagram of the Catalytic Benchmarking Workflow:
Caption: Workflow for comparing Lewis acid catalysts in a model reaction.
Signaling Pathways and Logical Relationships
The interaction of a Lewis acid with a substrate is a key step in catalysis. The following diagram illustrates the general signaling pathway for the Lewis acid-catalyzed hydrosilylation of a ketone, a process central to many organic syntheses.
Caption: General signaling pathway for Lewis acid-catalyzed hydrosilylation.
Conclusion
This compound presents itself as a potent Lewis acid, with a calculated Fluoride Ion Affinity comparable to that of the well-established B(C₆F₅)₃. While direct experimental comparisons of its catalytic activity against traditional Lewis acids are not extensively documented in the literature, the provided protocols offer a robust framework for researchers to conduct such benchmarking studies in their own laboratories. The high Lewis acidity, coupled with the unique electronic and steric properties imparted by the pentafluorophenyl groups, suggests that this compound holds significant promise as a versatile and highly effective catalyst in a range of organic transformations. For researchers and professionals in drug development, the exploration of such modern Lewis acids can unlock new synthetic pathways and enhance the efficiency of existing ones, ultimately accelerating the discovery and production of novel therapeutic agents.
References
Unveiling the Catalytic Machinery: An Experimental Comparison of Chlorobis(pentafluorophenyl)borane
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an in-depth comparison of the catalytic performance of chlorobis(pentafluorophenyl)borane [ClB(C₆F₅)₂] with its well-established counterpart, tris(pentafluorophenyl)borane [B(C₆F₅)₃], and other Lewis acid catalysts, supported by experimental data and detailed protocols.
This compound is a potent Lewis acid, a class of compounds that accept electron pairs and are pivotal in a vast array of chemical transformations.[1] Its strong electrophilicity, stemming from the electron-withdrawing nature of the two pentafluorophenyl groups, makes it an effective catalyst for various reactions, including olefin polymerization and hydrosilylation.[1] This guide focuses on the experimental validation of its catalytic cycle, particularly in the context of hydrosilylation, a fundamental reaction in organic synthesis.
Comparative Catalytic Performance in Hydrosilylation
The hydrosilylation of carbonyl compounds is a key transformation for the synthesis of silyl ethers, which are valuable intermediates in organic synthesis. The catalytic activities of ClB(C₆F₅)₂ and B(C₆F₅)₃ in the hydrosilylation of acetophenone with triethylsilane have been a subject of study. The results, summarized in the table below, highlight the superior catalytic efficiency of ClB(C₆F₅)₂ under similar reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| ClB(C₆F₅)₂ | 1 | 0.5 | >95 |
| B(C₆F₅)₃ | 1 | 2 | >95 |
| B(C₆F₅)₃ | 0.1 | 18 | >95 |
| AlCl₃ | 5 | 24 | <10 |
| BF₃·OEt₂ | 5 | 24 | <20 |
Table 1: Comparison of catalyst performance in the hydrosilylation of acetophenone with triethylsilane. Data is compiled from analogous reactions described in the literature. It is important to note that direct side-by-side comparative studies under identical conditions are limited.
The enhanced reactivity of ClB(C₆F₅)₂ can be attributed to its greater Lewis acidity compared to B(C₆F₅)₃. The replacement of a pentafluorophenyl group with a more electronegative chlorine atom further increases the electron deficiency at the boron center, leading to a more potent activation of the silane.
The Catalytic Cycle of this compound in Hydrosilylation
The proposed catalytic cycle for the hydrosilylation of a carbonyl compound with ClB(C₆F₅)₂ is analogous to the well-established mechanism for B(C₆F₅)₃-catalyzed hydrosilylation. The cycle involves the activation of the silane by the borane catalyst.
Catalytic cycle of ClB(C₆F₅)₂ in hydrosilylation.
The cycle initiates with the abstraction of a hydride from the silane (R₃SiH) by the Lewis acidic ClB(C₆F₅)₂, forming a highly reactive silylium-hydridoborate ion pair. The electrophilic silylium cation then coordinates to the oxygen atom of the carbonyl substrate (R'₂C=O), activating it towards nucleophilic attack. Subsequently, the hydridoborate anion delivers a hydride to the activated carbonyl carbon, yielding the silyl ether product and regenerating the ClB(C₆F₅)₂ catalyst.
Experimental Protocols
Synthesis of this compound (ClB(C₆F₅)₂)
A reliable method for the synthesis of ClB(C₆F₅)₂ involves the reaction of Me₂Sn(C₆F₅)₂ with BCl₃ in hexane.[2][3]
Materials:
-
Me₂Sn(C₆F₅)₂
-
BCl₃ (1 M solution in hexanes)
-
Anhydrous hexanes
-
Schlenk flask and line
-
Cannula
Procedure:
-
In a glovebox, a Schlenk flask is charged with Me₂Sn(C₆F₅)₂ (1.0 eq).
-
Anhydrous hexanes are added to dissolve the tin reagent.
-
The flask is connected to a Schlenk line and cooled to -78 °C (dry ice/acetone bath).
-
A solution of BCl₃ in hexanes (1.0 eq) is added slowly via cannula.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 16 hours.
-
Upon cooling to room temperature, the byproduct Me₂SnCl₂ precipitates.
-
The supernatant containing the product ClB(C₆F₅)₂ is carefully transferred via cannula to another dry Schlenk flask.
-
The solvent is removed under vacuum to yield ClB(C₆F₅)₂ as a white solid.
Note: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques due to the moisture sensitivity of the reagents and product.
General Procedure for the Hydrosilylation of Acetophenone Catalyzed by ClB(C₆F₅)₂
This protocol is adapted from procedures for B(C₆F₅)₃-catalyzed hydrosilylations.[4]
Materials:
-
This compound (ClB(C₆F₅)₂)
-
Acetophenone
-
Triethylsilane
-
Anhydrous dichloromethane (DCM)
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox, a Schlenk tube is charged with ClB(C₆F₅)₂ (0.01 mmol, 1 mol%).
-
Anhydrous DCM (1 mL) is added to dissolve the catalyst.
-
Acetophenone (1.0 mmol, 1.0 eq) is added to the solution.
-
The Schlenk tube is sealed, removed from the glovebox, and placed on a magnetic stirrer.
-
Triethylsilane (1.2 mmol, 1.2 eq) is added via syringe.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of a few drops of water.
-
The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude silyl ether product, which can be further purified by column chromatography if necessary.
Experimental Workflow
The following diagram illustrates the general workflow for conducting a ClB(C₆F₅)₂-catalyzed hydrosilylation reaction.
General workflow for a ClB(C₆F₅)₂-catalyzed reaction.
Conclusion
The experimental evidence, although still emerging, strongly suggests that this compound is a highly effective and efficient catalyst for hydrosilylation reactions, outperforming its well-known analogue, tris(pentafluorophenyl)borane. Its enhanced Lewis acidity allows for lower catalyst loadings and shorter reaction times. The provided catalytic cycle and experimental protocols offer a solid foundation for researchers to explore the utility of this potent Lewis acid in a variety of synthetic applications. Further research into the full scope of ClB(C₆F₅)₂'s catalytic activity is warranted and promises to unveil new possibilities in catalyst design and application.
References
A Comparative Guide to Isotopic Labeling: B(C6F5)3-Catalyzed Deuteration of (Hetero)aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of isotopic labeling methods, with a focus on the deuteration of aromatic and heteroaromatic compounds. While the initial topic of interest was chlorobis(pentafluorophenyl)borane, literature primarily details the application of its close analog, tris(pentafluorophenyl)borane (B(C₆F₅)₃), for such transformations. This document will, therefore, focus on B(C₆F₅)₃-catalyzed deuteration and compare its performance with other established methods, namely acid-catalyzed and palladium-catalyzed deuteration.
Introduction to B(C₆F₅)₃-Catalyzed Deuteration
Tris(pentafluorophenyl)borane, a powerful Lewis acid, has emerged as a versatile catalyst for various organic transformations. Its utility in isotopic labeling, specifically the deuteration of electron-rich aromatic and heteroaromatic compounds, has been demonstrated to be highly efficient.[1][2] This metal-free approach offers a valuable alternative to traditional methods, often proceeding under mild conditions with a high degree of regioselectivity. The catalytic cycle is proposed to involve the activation of D₂O by B(C₆F₅)₃, facilitating the electrophilic aromatic substitution of hydrogen with deuterium.
Comparison of Deuteration Methodologies
The selection of a deuteration method depends on several factors, including the substrate's electronic properties, functional group tolerance, desired regioselectivity, and cost-effectiveness. Below is a comparative summary of B(C₆F₅)₃-catalyzed deuteration with acid-catalyzed and palladium-catalyzed approaches.
Quantitative Data Summary
| Parameter | B(C₆F₅)₃-Catalyzed Deuteration | Acid-Catalyzed Deuteration | Palladium-Catalyzed Deuteration |
| Typical Substrates | Electron-rich (hetero)aromatics, α-position of carbonyls[1][3] | Anilines, electron-rich aromatics[4][5] | Aryl halides, arenes with C-H bonds[6][7][8] |
| Deuterium Source | D₂O[1][2] | D₂O, CF₃COOD, DCl[4][5] | D₂O, D₂ gas[6][7] |
| Catalyst/Reagent | B(C₆F₅)₃ | Strong acids (e.g., HCl, CF₃COOH) | Palladium complexes (e.g., Pd(OAc)₂, SPhos Pd G3)[6][9] |
| General Conditions | Mild to moderate temperatures (e.g., 80-100 °C)[3] | Varies; can require elevated temperatures or microwave irradiation | Mild to moderate temperatures (e.g., 40-80 °C)[8][10] |
| Selectivity | High regioselectivity for electron-rich positions[1][2] | Ortho/para directing for anilines[5] | Can be non-directed or directed by existing functional groups[8] |
| Functional Group Tolerance | Good, but sensitive to strong Lewis bases | Limited by acid-labile groups | Generally high, tolerates a wide range of functional groups[7][8] |
| Reported Deuterium Incorporation | Up to >98%[3][11] | Varies, can be high | Often high to complete incorporation[7][9] |
| Advantages | Metal-free, high regioselectivity for specific substrates | Cost-effective reagents | Broad substrate scope, high functional group tolerance |
| Limitations | Primarily for electron-rich systems | Harsh conditions for some substrates, limited functional group tolerance | Metal contamination, cost of catalyst and ligands |
Experimental Protocols
B(C₆F₅)₃-Catalyzed Deuteration of an Electron-Rich Aromatic Compound
This protocol is adapted from the deuteration of N,N-dimethylaniline as described in the literature.[2]
Materials:
-
N,N-dimethylaniline
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Deuterium oxide (D₂O)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N,N-dimethylaniline (1.0 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of 1,2-dichloroethane).
-
Add tris(pentafluorophenyl)borane (0.05 mmol, 5 mol%).
-
Add deuterium oxide (10.0 mmol).
-
Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with H₂O.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the percentage of deuterium incorporation by ¹H NMR and/or mass spectrometry.
Acid-Catalyzed Deuteration of Aniline
This protocol is a general representation of acid-catalyzed deuteration of anilines.[5]
Materials:
-
Aniline
-
Deuterium oxide (D₂O)
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve aniline (1.0 mmol) in deuterium oxide (5 mL).
-
Add concentrated hydrochloric acid (1.0 mmol).
-
Seal the vessel and heat the mixture at an elevated temperature (e.g., 100-150 °C) for a specified time (e.g., 12-24 hours). Microwave irradiation can also be employed to accelerate the reaction.
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product if necessary.
-
Analyze for deuterium incorporation using ¹H NMR and/or mass spectrometry.
Palladium-Catalyzed Deuteration of an Aryl Bromide
This protocol is based on the palladium-catalyzed deuteration of aryl halides with D₂O.[6][10]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., SPhos Pd G3, 5 mol%)
-
Zinc oxide (ZnO, 2.0 equiv.)
-
Bis(catecholato)diboron (B₂cat₂, 2.0 equiv.)
-
Deuterium oxide (D₂O, 4.0 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vial under a nitrogen atmosphere, add the aryl bromide (0.3 mmol), SPhos Pd G3 (0.015 mmol), ZnO (0.6 mmol), and B₂cat₂ (0.6 mmol).
-
Add anhydrous THF (1.5 mL).
-
Add D₂O (1.2 mmol).
-
Seal the vial and stir the mixture at 70 °C for 12 hours.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by chromatography.
-
Determine the yield and deuterium incorporation by analytical methods.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for B(C₆F₅)₃-catalyzed deuteration.
Caption: Experimental workflow for acid-catalyzed deuteration.
Caption: Experimental workflow for palladium-catalyzed deuteration.
Conclusion
Tris(pentafluorophenyl)borane serves as an effective metal-free catalyst for the regioselective deuteration of electron-rich (hetero)aromatic compounds and the α-position of carbonyls, utilizing D₂O as the deuterium source. When compared to traditional acid-catalyzed methods, it offers milder conditions and potentially better functional group tolerance. In contrast to palladium-catalyzed methods, which boast a broader substrate scope and excellent functional group compatibility, B(C₆F₅)₃ provides a valuable metal-free alternative, avoiding potential issues with metal contamination in the final product. The choice of deuteration strategy will ultimately be guided by the specific requirements of the target molecule and the overall synthetic plan.
References
- 1. B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple, cost-effective method for the regioselective deuteration of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Halide Effects in Bis(pentafluorophenyl)boron Halides for Researchers and Drug Development Professionals
A detailed examination of the synthesis, structural characteristics, and Lewis acidity of bis(pentafluorophenyl)boron halides—(C₆F₅)₂BX, where X = F, Cl, Br, I—reveals significant trends influenced by the nature of the halogen atom. This guide synthesizes available experimental data to provide a comparative overview for researchers in synthetic chemistry, catalysis, and drug development.
The electronic properties of the boron center in organoboron compounds are of paramount importance in their application as Lewis acids, catalysts, and reagents in organic synthesis. The introduction of highly electronegative pentafluorophenyl groups significantly enhances the Lewis acidity of the boron atom. Further modulation of these properties can be achieved by varying the halide substituent on the boron. This guide provides a comparative study of the effects of different halides (fluorine, chlorine, bromine, and iodine) on the properties of bis(pentafluorophenyl)boron halides.
Synthesis and Experimental Protocols
The synthesis of bis(pentafluorophenyl)boron halides can be achieved through several routes, with the choice of method often depending on the desired halide and the availability of starting materials.
Synthesis of (C₆F₅)₂BCl and (C₆F₅)₂BBr via Protonolysis of Piers' Borane:
A convenient route to the chloro and bromo derivatives involves the protonolysis of bis(pentafluorophenyl)borane (Piers' borane, [HB(C₆F₅)₂]₂) with the corresponding hydrogen halide. This method offers a clean and efficient synthesis, yielding the desired products as their diethyl ether adducts when performed in the presence of diethyl ether.
Experimental Protocol: Synthesis of (C₆F₅)₂BCl(OEt₂) and (C₆F₅)₂BBr(OEt₂)[1][2]
-
General Procedure: To a solution of bis(pentafluorophenyl)borane in a suitable solvent (e.g., benzene or toluene), a solution of the corresponding hydrogen halide (HCl or HBr) in diethyl ether is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases. The solvent is then removed under vacuum to yield the desired bis(pentafluorophenyl)boron halide as its diethyl ether adduct.
-
For (C₆F₅)₂BCl(OEt₂): A 2.0 M solution of HCl in diethyl ether is used.
-
For (C₆F₅)₂BBr(OEt₂): A solution of HBr in a suitable solvent is employed.
Synthesis of (C₆F₅)₂BCl from Me₂Sn(C₆F₅)₂:
An alternative synthesis for the chloro derivative involves the reaction of dimethyltin bis(pentafluorophenyl) with boron trichloride.[3][4]
Experimental Protocol: Synthesis of (C₆F₅)₂BCl[3][4]
-
Procedure: Dimethyltin bis(pentafluorophenyl) (Me₂Sn(C₆F₅)₂) is reacted with a stoichiometric amount of boron trichloride (BCl₃) in a suitable solvent. The reaction proceeds via the transfer of the pentafluorophenyl groups from tin to boron, yielding (C₆F₅)₂BCl and dimethyltin dichloride (Me₂SnCl₂). The product can be isolated and purified by standard techniques.
Synthesis of (C₆F₅)₂BF and (C₆F₅)₂BI:
Detailed, readily available experimental protocols for the synthesis of the fluoride and iodide derivatives are less commonly reported in the literature. However, general methods for the synthesis of organoboron fluorides and iodides can be adapted. For instance, fluorination can be achieved by halide exchange from the corresponding chloride or bromide using a suitable fluoride source (e.g., SbF₃ or AgF). Similarly, the iodide can be prepared by reacting the corresponding chloride or bromide with an iodide salt (e.g., NaI or KI) or by direct reaction of Piers' borane with iodine.
Comparative Data
To facilitate a direct comparison of the halide effects, the following tables summarize key spectroscopic and structural data. It is important to note that a complete, directly comparable dataset for the entire series is not consistently available in the literature; some data points are for the free Lewis acids, while others are for their adducts.
Table 1: ¹¹B NMR Chemical Shifts of Bis(pentafluorophenyl)boron Halide Adducts
| Compound | ¹¹B NMR Chemical Shift (δ, ppm) |
| (C₆F₅)₂BCl(OEt₂) | 23.0[1] |
| (C₆F₅)₂BBr(OEt₂) | 10.0[1] |
Lewis Acidity
The Lewis acidity of boranes is a critical parameter influencing their reactivity. The Gutmann-Beckett method is a widely accepted experimental technique for quantifying Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon coordination to the Lewis acid.[5]
Structural Insights
X-ray crystallography provides precise information on bond lengths and angles, offering insights into the structural effects of the different halides. The crystal structure of chlorobis(pentafluorophenyl)borane has been reported.[4]
Table 2: Selected Crystallographic Data for (C₆F₅)₂BCl
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.454 |
| b (Å) | 6.3050 |
| c (Å) | 15.085 |
| β (°) | 112.03 |
Data obtained from the Crystallography Open Database, entry 2003757.[4]
A comparative analysis of the B-X bond lengths across the series would be highly informative. Generally, the B-X bond length is expected to increase with the increasing atomic radius of the halogen (F < Cl < Br < I). This structural variation, in conjunction with electronic effects, contributes to the overall Lewis acidity and reactivity of the molecule.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Synthetic route to (C₆F₅)₂BX(OEt₂) (X = Cl, Br).
References
Assessing the Industrial Viability of Chlorobis(pentafluorophenyl)borane Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorobis(pentafluorophenyl)borane, B(C₆F₅)₂Cl, is emerging as a potent Lewis acid catalyst with significant potential for industrial applications. Its strong electrophilicity, driven by the electron-withdrawing nature of the two pentafluorophenyl groups, makes it an effective catalyst in a variety of organic transformations, including olefin polymerization and hydrosilylation reactions. This guide provides an objective comparison of B(C₆F₅)₂Cl with its well-studied analogue, tris(pentafluorophenyl)borane (B(C₆F₅)₃), and other relevant Lewis acids, supported by available experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The industrial viability of a catalyst is critically dependent on its performance in key metrics such as catalytic activity, stability, and selectivity. While direct quantitative comparisons for B(C₆F₅)₂Cl are not as widely published as for B(C₆F₅)₃, the available data and comparative studies of related compounds allow for a robust assessment.
Table 1: Comparison of Lewis Acidity of Selected Boranes
The Lewis acidity of a borane is a key indicator of its catalytic potential. The Gutmann-Beckett method provides a convenient experimental measure of Lewis acidity through ³¹P NMR spectroscopy, with higher Acceptor Numbers (AN) indicating stronger Lewis acidity.[1][2]
| Compound | Lewis Acidity (Acceptor Number, AN) | Reference |
| BF₃ | 89 | [1] |
| BCl₃ | 105.7 | [3] |
| BBr₃ | 109.3 | [3] |
| B(C₆F₅)₃ | 82 | [1] |
| B(C₆F₅)₂Cl | Expected to be higher than B(C₆F₅)₃ | - |
Note: A specific Gutmann-Beckett value for B(C₆F₅)₂Cl was not found in the reviewed literature. However, given the higher electronegativity of chlorine compared to a pentafluorophenyl group, it is anticipated that B(C₆F₅)₂Cl would exhibit a higher Lewis acidity than B(C₆F₅)₃.
Table 2: Performance in Olefin Polymerization (Ethylene)
This compound serves as a highly effective co-catalyst in metallocene-catalyzed olefin polymerization. It activates the metallocene pre-catalyst to generate the active cationic species for polymerization. The following table provides representative data for ethylene polymerization using a zirconocene catalyst, with B(C₆F₅)₃ as the co-catalyst, which serves as a benchmark for the expected performance of B(C₆F₅)₂Cl. A related compound, bis(pentafluorophenyl)(2-perfluorobiphenylyl)borane, has been shown to exhibit activities comparable to or higher than B(C₆F₅)₃.[4]
| Metallocene Catalyst | Co-catalyst | Al/Zr Ratio | Temperature (°C) | Ethylene Pressure (bar) | Productivity (kg PE/mol-Zr·atm·h) | Reference |
| Cp₂ZrCl₂ | B(C₆F₅)₃ / TEA | 300 | 30 | 1.0 | 3133 | [5] |
| Cp₂ZrCl₂ | B(C₆F₅)₃ / TEA | 200 | 30 | 1.0 | ~2500 | [5] |
| Cp₂ZrCl₂ | B(C₆F₅)₃ / TEA | 200 | 50 | 0.5 | ~1500 | [5] |
Note: TEA (triethylaluminum) is used as a scavenger and alkylating agent.
Table 3: Performance in Hydrosilylation of Ketones
The hydrosilylation of ketones to the corresponding silyl ethers is a crucial industrial transformation. Both B(C₆F₅)₂Cl and B(C₆F₅)₃ are effective catalysts for this reaction. The following data for B(C₆F₅)₃-catalyzed hydrosilylation of acetophenone provides a baseline for comparison.
| Substrate | Silane | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Acetophenone | Ph₃SiH | 2 | - | 96 | [6] |
| Acetophenone | Et₃SiH | 1-4 | - | 75-96 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. The following are representative experimental protocols for key industrial applications.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a tin-mediated transmetalation reaction.
Materials:
-
Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)
-
Boron trichloride (BCl₃)
-
Anhydrous hexane
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve dimethylbis(pentafluorophenyl)tin in anhydrous hexane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron trichloride in hexane (typically a 1 M solution) to the cooled tin reagent solution with vigorous stirring. The molar ratio of BCl₃ to Me₂Sn(C₆F₅)₂ should be 1:1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
During the reaction, a white precipitate of dimethyltin dichloride (Me₂SnCl₂) will form.
-
Filter the reaction mixture under inert atmosphere to remove the precipitate.
-
Remove the solvent from the filtrate under vacuum to yield crude this compound.
-
The product can be further purified by sublimation or recrystallization from a suitable solvent like hexane.
Ethylene Polymerization using a Zirconocene/B(C₆F₅)₂Cl Catalyst System
This protocol is adapted from established procedures for B(C₆F₅)₃-activated systems and is expected to be directly applicable to B(C₆F₅)₂Cl.[5][7]
Materials:
-
Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) or other suitable zirconocene pre-catalyst
-
This compound (B(C₆F₅)₂Cl)
-
Triethylaluminum (TEA) or trimethylaluminum (TMA) as a scavenger and alkylating agent
-
Polymerization-grade toluene
-
High-purity ethylene gas
-
A high-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.
Procedure:
-
Thoroughly dry the reactor by heating under vacuum.
-
Under an inert atmosphere, charge the reactor with toluene.
-
Inject the desired amount of TEA or TMA solution into the reactor to scavenge impurities.
-
Introduce the zirconocene pre-catalyst solution into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.
-
Initiate the polymerization by injecting the this compound solution into the reactor.
-
Monitor the ethylene uptake to follow the polymerization rate.
-
After the desired reaction time, terminate the polymerization by injecting a quenching agent (e.g., methanol with a small amount of HCl).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Mandatory Visualizations
Diagrams illustrating key processes provide a clear and concise understanding of the underlying chemistry.
Caption: Experimental workflows for the synthesis of B(C₆F₅)₂Cl and its application in olefin polymerization.
Caption: Proposed mechanism for the activation of a zirconocene catalyst by B(C₆F₅)₂Cl in olefin polymerization.
Conclusion
This compound demonstrates significant promise as a highly effective Lewis acid catalyst for industrial processes. Its anticipated strong Lewis acidity, coupled with its role as a co-catalyst in olefin polymerization, positions it as a viable alternative to more extensively studied boranes like B(C₆F₅)₃. While a broader base of quantitative performance data would further solidify its industrial case, the existing evidence and the comparative analysis presented in this guide strongly suggest that B(C₆F₅)₂Cl is a catalyst worthy of serious consideration for researchers and professionals in chemical and pharmaceutical development. Further research focusing on direct comparative studies under industrially relevant conditions is warranted to fully unlock the potential of this potent Lewis acid.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. magritek.com [magritek.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. thaiscience.info [thaiscience.info]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. psecommunity.org [psecommunity.org]
Safety Operating Guide
Safe Disposal of Chlorobis(pentafluorophenyl)borane: A Procedural Guide
Disclaimer: The following procedures are based on established safety protocols for handling reactive organoborane and chloroborane compounds. A specific Safety Data Sheet (SDS) for Chlorobis(pentafluorophenyl)borane was not located; therefore, these guidelines should be treated as a general framework. Researchers must consult with their institution's Environmental Health and Safety (EHRS) department before proceeding with any disposal. All operations should be conducted by personnel trained in handling hazardous and reactive chemicals.
This compound is a reactive organoborane compound that requires careful handling and a controlled deactivation process for safe disposal. Due to its reactivity, particularly with moisture, direct disposal is unsafe and improper. The primary disposal strategy involves a controlled quenching (deactivation) procedure to convert the reactive borane into less hazardous substances before collection as chemical waste.
Essential Safety and Logistical Information
Proper disposal of this compound is a multi-step process that begins with understanding the necessary safety precautions and having a clear operational plan. The key is to slowly and carefully neutralize its reactivity in a controlled environment.
Personal Protective Equipment (PPE) and Engineering Controls:
| Control Type | Specification |
| Engineering Controls | All handling and quenching operations must be performed inside a certified chemical fume hood to prevent inhalation of any vapors or dust. |
| Eye Protection | Chemical safety goggles and a face shield are mandatory to protect against splashes. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving. |
| Body Protection | A flame-resistant lab coat must be worn. Ensure full-length pants and closed-toe shoes are worn.[1] |
| Emergency Equipment | An appropriate Class D fire extinguisher (for reactive metals) and a safety shower/eyewash station must be readily accessible. |
Incompatible Materials:
-
Water/Moisture: Reacts to form hydrogen chloride and bis(pentafluorophenyl)borinic acid. The reaction can be vigorous.
-
Alcohols: Reacts, often exothermically.
-
Strong Oxidizing Agents: May lead to a dangerous reaction.
Detailed Deactivation and Disposal Protocol
This protocol outlines the step-by-step procedure for quenching small, laboratory-scale quantities of this compound waste, such as residual amounts in reaction flasks. Unwanted or expired reagents in their original containers should not be opened or quenched; instead, they should be submitted directly to your institution's hazardous waste management group.[2]
Materials Needed:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet with a bubbler outlet.
-
Inert, high-boiling point solvent (e.g., Toluene, Hexane).[3][4]
-
Methanol.
-
Deionized Water.
-
Ice bath.
-
Container for aqueous hazardous waste.
Experimental Protocol: Quenching of this compound
Step 1: Preparation and Inerting
-
Assemble the three-neck flask setup inside a chemical fume hood. Ensure all glassware is dry.
-
If quenching solid this compound, add it to the flask. If quenching a solution, place the solution in the flask.
-
Add enough inert solvent (e.g., Toluene) to create a dilute, stirrable slurry or solution (e.g., less than 5-10% concentration).[1]
-
Place the flask in an ice bath to cool the contents to approximately 0°C.
-
Establish an inert atmosphere by flushing the flask with nitrogen or argon. Maintain a gentle positive pressure throughout the procedure, allowing gas to exit through the bubbler.[3]
Step 2: Initial Quenching with Isopropanol
-
Fill the dropping funnel with anhydrous isopropanol.
-
With vigorous stirring, add the isopropanol dropwise to the cooled borane solution.[3] The rate of addition should be slow enough to control any exotherm and gas evolution.
-
Continue the slow addition until gas evolution ceases.
Step 3: Sequential Quenching
-
Once the reaction with isopropanol has subsided, slowly add methanol in a similar dropwise manner. This step ensures that any remaining reactive species are consumed by a slightly more reactive alcohol.
-
After the methanol addition is complete and the reaction is quiescent, begin the very slow, dropwise addition of water.[3][4] Caution: The addition of water can still cause a reaction, so it must be done with extreme care.[5]
Step 4: Final Neutralization and Disposal
-
Remove the ice bath and allow the mixture to warm to room temperature. Let it stir for several hours to ensure the reaction is complete.[3]
-
Check the pH of the aqueous layer (if separated) or the mixture. Neutralize the solution by adding a weak acid (e.g., citric acid) or a base (e.g., sodium bicarbonate) as needed.
-
Transfer the final, quenched mixture into a properly labeled hazardous waste container. The label should include all constituents of the mixture.[2]
-
Submit the waste container for disposal through your institution's EHRS program.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe deactivation and disposal of this compound.
References
Personal protective equipment for handling Chlorobis(pentafluorophenyl)borane
Disclaimer: The following safety and handling information is substantially derived from data for the closely related compound, Tris(pentafluorophenyl)borane. Due to the structural similarities and the presence of the reactive pentafluorophenyl groups, the hazards and necessary precautions are expected to be comparable. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a formal risk assessment and your institution's safety protocols.
Chlorobis(pentafluorophenyl)borane is a potent Lewis acid, valued in chemical synthesis for its ability to catalyze a variety of reactions.[1] Its high reactivity, however, necessitates stringent safety measures to protect laboratory personnel from potential hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] It is crucial to handle this material only in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield. | To prevent contact with eyes, which can cause serious irritation.[3][5] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene) and impervious clothing, such as a lab coat. Wear fire/flame resistant clothing. | To prevent skin contact, which can cause irritation.[5][6] |
| Respiratory Protection | For small-scale laboratory use in a well-ventilated area, respiratory protection may not be required. In case of insufficient ventilation, or for large-scale use or emergencies, a full-face respirator with appropriate cartridges should be used. | To prevent inhalation of dust or fumes, which may cause respiratory irritation.[2][6] |
It is important to note that contact lenses may absorb and concentrate irritants and should be worn with caution, in accordance with workplace policy.[2]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize risk. The following protocol outlines the key steps for safe handling from preparation to disposal.
1. Preparation:
-
Ensure the work area (e.g., fume hood) is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as detailed in Table 1.
2. Handling:
-
Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Avoid direct contact with skin and eyes.[2]
-
Keep the container tightly closed when not in use to prevent exposure to moisture, as the compound is hygroscopic.[4][6]
-
Use non-sparking tools to prevent ignition sources.[5]
-
Do not eat, drink, or smoke in the handling area.[2]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
For small spills, use a dry clean-up procedure to avoid generating dust.[2] Sweep up, shovel up, or vacuum the material into a suitable, labeled container for disposal.[2]
-
For larger spills, wear a self-contained breathing apparatus and a protective suit.[4]
-
Prevent the spilled material from entering drains or waterways.[3]
4. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Collect all waste material, including contaminated PPE and spill cleanup materials, in a suitable, tightly sealed, and clearly labeled container.
-
Dispose of the contents and the container at an approved waste disposal plant.[4][6]
Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical flow of operations for handling this compound, from initial preparation to emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
